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Core Science & Biosynthesis

Foundational

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 3-(2,3-Difluorobenzyl)azetidin-3-ol: Structure, Properties, and Synthetic Insights for Drug Discovery In the landscape of modern drug discovery, the relentless pursuit of novel molecular ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2,3-Difluorobenzyl)azetidin-3-ol: Structure, Properties, and Synthetic Insights for Drug Discovery

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures that bestow advantageous pharmacological and physicochemical properties is a central theme. Among the saturated heterocyclic motifs, the azetidine ring, a four-membered, nitrogen-containing scaffold, has emerged as a "privileged" structure.[1][2] Its growing prevalence in approved pharmaceuticals and clinical candidates stems from a unique combination of structural and chemical characteristics. The inherent ring strain of the azetidine nucleus, intermediate between the highly reactive aziridines and the more flexible five-membered pyrrolidines, imparts a desirable level of conformational rigidity.[3][4] This structural constraint can pre-organize appended substituents into well-defined spatial orientations, which often leads to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[5]

Historically, the synthesis of this strained four-membered ring presented considerable challenges, which limited its widespread application.[3] However, recent advancements in synthetic methodologies have rendered a diverse array of functionalized azetidines more accessible, thereby unlocking their vast potential for drug development.[3][6] Consequently, the azetidine motif is now a key component in several FDA-approved drugs, demonstrating its versatility across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][3] The incorporation of an azetidine ring can significantly improve critical drug-like properties such as metabolic stability, aqueous solubility, and target engagement.[2][4] This guide provides a detailed technical overview of a specific decorated azetidine, 3-(2,3-Difluorobenzyl)azetidin-3-ol, focusing on its chemical structure, predicted properties, a plausible synthetic route, and its potential as a valuable building block in medicinal chemistry.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 3-(2,3-Difluorobenzyl)azetidin-3-ol is characterized by a central azetidin-3-ol core, with a 2,3-difluorobenzyl substituent at the 3-position. The difluorinated phenyl ring introduces specific electronic properties and potential metabolic blocks, while the tertiary alcohol and the secondary amine of the azetidine ring provide key hydrogen bonding features.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₀H₁₁F₂NO-
Molecular Weight 199.20 g/mol -
Topological Polar Surface Area (TPSA) 32.26 ŲChemScene[7]
logP 1.1774ChemScene[7]
Hydrogen Bond Donors 2ChemScene[7]
Hydrogen Bond Acceptors 2ChemScene[7]
Rotatable Bonds 1ChemScene[7]

Note: The predicted values are based on the closely related structure, 3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride, and are intended to provide an estimate of the physicochemical properties of the title compound.

Proposed Synthesis: A Strategic Approach

The synthesis of 3-substituted azetidin-3-ols can be achieved through several established routes. A highly effective and modular approach involves the nucleophilic addition of an organometallic reagent to an N-protected azetidin-3-one. This strategy offers the flexibility to introduce a wide variety of substituents at the 3-position. The following protocol outlines a plausible and robust synthetic pathway for 3-(2,3-Difluorobenzyl)azetidin-3-ol.

Experimental Protocol: Synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol

Step 1: Synthesis of N-Boc-azetidin-3-one

The synthesis begins with the commercially available N-Boc-azetidin-3-ol. Oxidation of the secondary alcohol to the corresponding ketone is a critical step.

  • To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-azetidin-3-one, which can often be used in the next step without further purification.

Causality: The Dess-Martin periodinane is a mild and efficient oxidizing agent suitable for converting the secondary alcohol to a ketone without causing ring-opening or other side reactions common with harsher oxidants on strained ring systems.

Step 2: Grignard Addition to N-Boc-azetidin-3-one

The key C-C bond formation is achieved via the addition of a Grignard reagent, prepared from 2,3-difluorobenzyl bromide, to the azetidin-3-one.

  • Prepare the Grignard reagent by adding a solution of 1-bromo-2,3-difluorobenzene (1.5 eq) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.6 eq) under a nitrogen atmosphere. Initiate the reaction with a small crystal of iodine if necessary.

  • Cool the solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF to -78 °C.

  • Slowly add the freshly prepared 2,3-difluorobenzylmagnesium bromide solution to the ketone solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel flash chromatography to yield N-Boc-3-(2,3-difluorobenzyl)azetidin-3-ol.

Causality: The use of a Grignard reagent is a classic and reliable method for forming carbon-carbon bonds by nucleophilic addition to a carbonyl group. Conducting the reaction at low temperatures (-78 °C) helps to control the reactivity of the Grignard reagent and minimize potential side reactions.

Step 3: Deprotection of the Azetidine Nitrogen

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound.

  • Dissolve the purified N-Boc-3-(2,3-difluorobenzyl)azetidin-3-ol (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • To obtain the free base, dissolve the hydrochloride salt in water, basify to pH > 10 with 1 M NaOH, and extract with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to afford pure 3-(2,3-Difluorobenzyl)azetidin-3-ol.

Causality: Acidic conditions, such as HCl in dioxane or trifluoroacetic acid in DCM, are standard for the efficient and clean cleavage of the Boc protecting group.[8]

Synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol start N-Boc-azetidin-3-ol ketone N-Boc-azetidin-3-one start->ketone Dess-Martin periodinane, DCM protected_product N-Boc-3-(2,3-Difluorobenzyl)azetidin-3-ol ketone->protected_product Grignard Addition THF, -78 °C to rt grignard_reagent 2,3-Difluorobenzyl magnesium bromide grignard_reagent->ketone final_product 3-(2,3-Difluorobenzyl)azetidin-3-ol protected_product->final_product 4 M HCl in 1,4-dioxane

Caption: Proposed synthetic workflow for 3-(2,3-Difluorobenzyl)azetidin-3-ol.

Purification and Spectroscopic Characterization

The purification of the final compound and its intermediates would typically be carried out using standard laboratory techniques.

  • Purification: Column chromatography on silica gel is the method of choice for purifying the Boc-protected intermediate. The final product, being a polar amine, can be purified by crystallization of its hydrochloride salt or by reverse-phase chromatography if necessary.

  • Structural Elucidation: The structure of 3-(2,3-Difluorobenzyl)azetidin-3-ol would be confirmed by a combination of spectroscopic methods.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR would show characteristic signals for the aromatic protons of the difluorobenzyl group, the benzylic methylene protons, and the non-equivalent methylene protons of the azetidine ring. The absence of the Boc group signal (around 1.4 ppm) would confirm deprotection.

      • ¹³C NMR would display signals for the quaternary carbon of the azetidin-3-ol at a characteristic downfield shift, along with signals for the other aliphatic and aromatic carbons. The carbon-fluorine couplings would be observable for the aromatic carbons.[10]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

    • Infrared (IR) Spectroscopy: The IR spectrum would show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

Potential Applications in Drug Discovery

The 3-(2,3-Difluorobenzyl)azetidin-3-ol scaffold is a promising starting point for the development of novel therapeutics, particularly for CNS disorders and oncology. The azetidine core provides a rigid framework for the precise positioning of pharmacophoric elements, which can lead to high-affinity interactions with biological targets.[5]

The 2,3-difluorobenzyl moiety is of particular interest as the fluorine atoms can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability by blocking sites of oxidative metabolism.

This structural motif could be explored for its potential to modulate various CNS targets, such as:

  • N-methyl-D-aspartate (NMDA) receptors: Dysfunction of these receptors is implicated in a range of neurological and psychiatric disorders.[5]

  • Nicotinic acetylcholine receptors (nAChRs): Modulators of these receptors are being investigated for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.[5]

In oncology, the azetidine scaffold has been incorporated into inhibitors of key signaling pathways, such as the RAS/RAF/MEK/ERK pathway, which is often dysregulated in cancer.[3]

Potential CNS Target Modulation compound 3-(2,3-Difluorobenzyl) azetidin-3-ol Derivative target CNS Receptor (e.g., NMDA, nAChR) compound->target Modulation signaling Downstream Signaling Cascade target->signaling Activation/ Inhibition response Cellular Response (e.g., Neuronal Firing, Gene Expression) signaling->response disease Neurological/Psychiatric Disorder response->disease Therapeutic Effect

Caption: Logical relationship of the compound as a potential CNS modulator.

Conclusion

3-(2,3-Difluorobenzyl)azetidin-3-ol represents a valuable, albeit underexplored, chemical entity with significant potential in drug discovery. Its structure combines the advantageous properties of the conformationally constrained azetidine ring with the metabolic and binding benefits of a difluorinated aromatic substituent. The proposed synthetic route provides a practical and adaptable method for its preparation, opening the door for the synthesis of a library of related analogues for structure-activity relationship (SAR) studies. As the demand for novel, three-dimensional chemical matter continues to grow in pharmaceutical research, scaffolds such as this will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.).
  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds - Benchchem. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. (n.d.).
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. (n.d.).
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, January 22).
  • 1 - The Royal Society of Chemistry. (n.d.).
  • 1339407-05-4|3-(2,3-Difluorobenzyl)azetidine|BLD Pharm. (n.d.).
  • 2306275-02-3 | 3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride | ChemScene. (n.d.).
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
  • Azetidines | AMERICAN ELEMENTS® | Products | Applications. (n.d.).
  • Azetidin-3-ol synthesis - ChemicalBook. (n.d.).
  • 1339407-05-4 | 3-(2,3-Difluorobenzyl)azetidine - MolCore. (n.d.).
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. (2013, March 8).
  • Spectroscopic and Synthetic Profile of 4-(4-Fluorobenzyl)azetidin-2-one: A Technical Guide - Benchchem. (n.d.).

Sources

Exploratory

The 3,3-Disubstituted Azetidine Scaffold: A Technical Guide for Medicinal Chemistry

Executive Summary In the pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures—the 3,3-disubstituted azetidine has emerged as a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures—the 3,3-disubstituted azetidine has emerged as a high-value scaffold.[1][2] Unlike its unsubstituted or monosubstituted counterparts, the 3,3-disubstituted azetidine offers a unique solution to two persistent challenges in lead optimization: metabolic instability at the α- and β-carbons and conformational floppiness .[1][2]

This guide details the physicochemical rationale, synthetic pathways, and structural biology applications of this scaffold.[3] It is designed for medicinal chemists seeking to leverage the "gem-disubstituent effect" to modulate pKa, lower lipophilicity (LogD), and lock bioactive conformations.[1]

Part 1: The Physicochemical Advantage

The Gem-Disubstituent Effect on Conformation

The azetidine ring is inherently puckered (butterfly conformation) to relieve torsional strain between vicinal methylene groups.[1][2] Substituents at the 3-position prefer the equatorial orientation to minimize 1,3-diaxial-like interactions.[1][2]

When two substituents are introduced at C3 (3,3-disubstitution), the ring becomes conformationally locked. This rigidity reduces the entropic penalty upon binding to a protein target.

  • Comparison: Unlike pyrrolidines, which undergo rapid envelope flipping, 3,3-disubstituted azetidines present vectors that are strictly defined, often orthogonal to the ring plane.

  • Design Implication: This is ideal for projecting two different pharmacophores (e.g., a polar head group and a lipophilic tail) into precise pockets without the rotatable bond penalty of an acyclic chain.

Metabolic Stability: Blocking the "Soft Spot"

Azetidines are susceptible to oxidative metabolism, primarily via cytochrome P450-mediated oxidation at the carbon adjacent to the nitrogen (α-oxidation) or the remote carbon (β-oxidation).[1][2]

  • The Vulnerability: In simple azetidines, the C3 position is a "metabolic soft spot" susceptible to hydroxylation.

  • The Solution: 3,3-Disubstitution sterically hinders the approach of metabolic enzymes and removes the abstractable hydrogen atoms at C3. Furthermore, if one of the substituents is electron-withdrawing (e.g., -F, -OH, -CN), it inductively deactivates the ring toward oxidation.[1]

Basicity and pKa Modulation

The pKa of the azetidine nitrogen (~11.3) is generally higher than that of secondary acyclic amines due to ring strain effects on hybridization.[2] However, 3,3-disubstitution allows for precise tuning:

  • 3,3-Difluoroazetidine: Drastically lowers the pKa (to ~6–7), reducing hERG liability and improving permeability by increasing the neutral fraction at physiological pH.

  • 3-Hydroxy-3-arylazetidine: Modulates pKa through the inductive effect of the hydroxyl group while providing a hydrogen bond donor/acceptor vector.[1][2]

Table 1: Physicochemical Comparison of Saturated Heterocycles

PropertyAzetidine (Unsubst.)3,3-DifluoroazetidinePyrrolidinePiperidine
Ring Size 4-membered4-membered5-membered6-membered
pKa (conj.[1][2] acid) ~11.3~6.5 - 7.5~11.3~11.2
LogP Trend LowVery LowMediumHigh
Conformation PuckeredLocked/PuckeredEnvelope (Flexible)Chair (Stable)
Metabolic Risk High (C3 oxid.)Low (Blocked)High (C2/C3 oxid.)[1][2]High (C2/C3/C4)

Part 2: Synthetic Accessibility

Accessing the quaternary center at C3 requires specific strategies. We categorize these into Classical Ketone Functionalization and Modern Strain-Release methods.[1][2]

Route A: The "Baricitinib" Strategy (Olefin Michael Addition)

This route is preferred for installing carbon-linked substituents.[1][2] It relies on converting 3-azetidinone to an exocyclic alkene, followed by conjugate addition.[1][2]

Mechanism:

  • HWE Reaction: N-Boc-3-azetidinone reacts with a phosphonate to form 3-alkylideneazetidine.[1][2]

  • Michael Addition: A nucleophile (e.g., pyrazole, amine, or malonate) attacks the exocyclic double bond.

  • Result: A 3,3-disubstituted azetidine with one substituent derived from the ylide and the other from the nucleophile.

Route B: The "Cobimetinib" Strategy (1,2-Addition)

Used to access 3-hydroxy-3-aryl/alkyl azetidines.[1][2]

  • Reagents: N-Protected-3-azetidinone + Grignard Reagent (R-MgBr) or Organolithium.[1][2]

  • Outcome: Direct formation of a tertiary alcohol at C3.[2] This motif is crucial in Cobimetinib , where the hydroxyl group participates in H-bonding within the MEK binding pocket.

Route C: Strain-Release of Azabicyclo[1.1.0]butanes (ABBs)

A modern, modular approach utilizing the high strain energy (~60 kcal/mol) of the bicyclic system.[2]

  • Concept: Nucleophiles attack the bridgehead carbon of the ABB, breaking the central bond to release strain and generating a 3,3-disubstituted azetidine (often with a functional group at C3 and the nucleophile at C3 or N1 depending on conditions).

  • Reference: Wang et al. (2025) demonstrated modular synthesis using "azetidinylation reagents" based on this principle [1].[2]

SynthesisPathways Azetidinone N-Boc-3-Azetidinone Alkene 3-Alkylidene Intermediate Azetidinone->Alkene HWE Reaction (Phosphonate, Base) HydroxyAzetidine 3-Hydroxy-3-Aryl Azetidine (Cobimetinib Core) Azetidinone->HydroxyAzetidine Grignard/Lithium Addition (1,2-Add) BaricitinibScaffold 3-Subst-3-Cyanomethyl Azetidine (Baricitinib Core) Alkene->BaricitinibScaffold Michael Addition (Nucleophile: Pyrazole) ABB Azabicyclo[1.1.0]butane (ABB) ABB_Product 3,3-Disubstituted Azetidine ABB->ABB_Product Strain Release (Nucleophile + Catalyst)

Figure 1: Primary synthetic workflows for accessing 3,3-disubstituted azetidine scaffolds.

Part 3: Case Studies in Drug Discovery

Baricitinib (Olumiant)[1][2]
  • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).[1][2][4]

  • The Scaffold: A 1-ethylsulfonyl-3-(4-pyrazolyl)-3-(cyanomethyl)azetidine .[1][2]

  • Design Logic:

    • The azetidine ring acts as a rigid linker projecting the pyrazole (which binds to the ATP pocket) and the cyanomethyl group (which interacts with the solvent front/selectivity pocket).

    • Why 3,3-disubstituted? The cyanomethyl group at C3 creates a quaternary center that prevents metabolic oxidation at this position.[2] The geometry ensures the pyrazole is oriented correctly for the hinge region interaction [2].

Cobimetinib (Cotellic)[1][2]
  • Target: MEK Inhibitor (Melanoma).[1][2][3]

  • The Scaffold: A 3-hydroxy-3-(piperidin-2-yl)azetidine core.[1][2][5]

  • Design Logic:

    • The 3-hydroxy group provides a critical hydrogen bond to the phosphate of ATP (or an Asp residue in the active site).[2]

    • The 3,3-disubstitution locks the piperidine ring in a specific orientation relative to the azetidine, optimizing the fit within the allosteric pocket.

    • The azetidine nitrogen is part of an amide bond, reducing basicity and improving oral bioavailability [3].

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Cyanomethyl-3-pyrazolyl Azetidine (Baricitinib Intermediate)

Adapted from synthetic routes described in patent literature and process chemistry reviews [2].

Step 1: Horner-Wadsworth-Emmons Olefination [1][2]

  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Diethyl cyanomethylphosphonate (1.2 eq), Potassium tert-butoxide (KOtBu) (1.3 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of phosphonate in THF to 0°C. Add KOtBu portion-wise. Stir for 30 min.

    • Add tert-butyl 3-oxoazetidine-1-carboxylate dropwise.[1][2]

    • Allow to warm to RT and stir for 2–4 h.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2]

    • Product: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1][2][6][7]

Step 2: Aza-Michael Addition

  • Reagents: 3-(Cyanomethylene)azetidine intermediate (1.0 eq), 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq).[1][2]

  • Solvent: Acetonitrile (MeCN).[2]

  • Procedure:

    • Dissolve the alkene and pyrazole in MeCN.

    • Add DBU.[2][8] Heat to 50–60°C for 12–24 h.

    • Mechanism: The pyrazole acts as the nucleophile attacking the exocyclic double bond. The protonation occurs on the resulting carbanion (at the alpha position of the nitrile), creating the 3,3-disubstituted center.

    • Purification: Silica gel chromatography.[2]

    • Validation: ¹H NMR should show the disappearance of the alkene proton and the appearance of the methylene protons of the cyanomethyl group as a singlet (or AB system if chiral influence exists).

Protocol B: General 1,2-Addition for 3-Hydroxy-3-Aryl Azetidines[1][2]
  • Reagents: N-Boc-3-azetidinone (1.0 eq), Arylmagnesium bromide (1.5 eq).

  • Solvent: Anhydrous THF or Et₂O.[2]

  • Procedure:

    • Cool the ketone solution to -78°C (Critical to prevent enolization/side reactions).

    • Add Grignard reagent slowly down the side of the flask.

    • Stir at -78°C for 1 h, then slowly warm to 0°C.

    • Quench: Saturated aqueous NaHCO₃.

    • Note: This yields the N-Boc-3-aryl-3-hydroxyazetidine.[1][2] Deprotection (TFA/DCM) yields the free amine.[2]

References

  • Wang, X.-R., Zhang, Y., et al. (2025).[1] "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry. Link[1][2]

  • Gudelis, E., et al. (2023).[8] "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules. Link[1][2]

  • Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib (GDC-0973)." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[2] "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." Link[1][2]

  • PubChem. (2025).[2][4] "Baricitinib Compound Summary." Link

Sources

Foundational

Strategic Deployment of the 2,3-Difluorobenzyl Moiety in Lead Optimization

Executive Summary The 2,3-difluorobenzyl group represents a sophisticated bioisosteric tool in modern medicinal chemistry, distinct from its more common 2,4- or 4-monosubstituted counterparts.[1] While fluorine substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-difluorobenzyl group represents a sophisticated bioisosteric tool in modern medicinal chemistry, distinct from its more common 2,4- or 4-monosubstituted counterparts.[1] While fluorine substitution is ubiquitous for modulating pKa and lipophilicity, the specific 2,3-substitution pattern offers unique advantages: it provides a "metabolic shield" across contiguous ortho-meta positions, induces specific conformational biases through the gauche effect, and alters the electrostatic potential surface (EPS) to enable orthogonal multipolar interactions.

This guide provides a technical roadmap for deploying the 2,3-difluorobenzyl moiety to resolve specific liabilities in lead compounds, supported by synthetic protocols and physicochemical rationales.

Part 1: Physicochemical & Bioisosteric Rationale[1]

The "Metabolic Shield" Effect

In many lead series, the benzyl ring is a primary site of metabolic attrition, particularly via Cytochrome P450 (CYP)-mediated hydroxylation.

  • The Problem: Blocking the para position (4-F) often results in "metabolic switching," where the enzyme simply attacks the exposed meta (3) or ortho (2) positions.

  • The 2,3-Solution: The 2,3-difluoro pattern creates a contiguous blockade.[1] The C-F bond (approx. 116 kcal/mol) is metabolically inert. By occupying positions 2 and 3, this moiety prevents arene oxide formation across these carbons and sterically/electronically deactivates the remaining ring positions (4, 5, 6) toward electrophilic attack by the high-valent Iron-Oxo species of CYP enzymes.[1]

Conformational Locking (The Fluorine Effect)

Unlike a hydrogen atom, the fluorine atom at the ortho (2) position exerts a profound stereoelectronic effect on the benzylic linker (–CH₂–).

  • Dipole Alignment: The C–F bond is highly polarized. In a 2,3-difluoro system, the dipoles sum to create a strong local electrostatic field.

  • Preferred Torsion: Through the gauche effect and minimization of dipole-dipole repulsion with the linker's heteroatom (e.g., Nitrogen in a benzylamine), the 2,3-difluorobenzyl group often adopts a preferred out-of-plane twisted conformation.[1] This can "lock" a ligand into a bioactive conformation, reducing the entropic penalty upon binding.

Electronic Profiling (Hammett Constants)

The 2,3-difluoro substitution exerts a strong electron-withdrawing effect (-I), significantly lowering the electron density of the aromatic ring (making it electron-poor) and reducing the pKa of any attached basic amines.[1]

PropertyH (Unsubstituted)4-F (Para)2,4-Di-F2,3-Di-F
Electronic Character NeutralDeactivatedHighly DeactivatedContiguous Deactivation
Metabolic Liability High (Ortho/Meta/Para)Med (Ortho/Meta shift)Low (C3/C5 open)Very Low (C4/C5/C6 deactivated)
Lipophilicity (

)
0.00+0.14+0.28+0.28 (approx)
Steric Bulk (VDW Radius) 1.20 Å1.47 Å1.47 Å1.47 Å (Crowded Ortho)

Part 2: Decision Logic – The "Fluorine Walk"

When optimizing a benzyl-containing lead, the transition to a 2,3-difluorobenzyl group should follow a logic-gated process.[1] The following diagram illustrates the decision pathway for selecting this specific moiety over others.

FluorineWalk Start Lead Compound Analysis (Benzyl Moiety) Metab Is the Benzyl ring a Metabolic Soft Spot? Start->Metab SiteID Identify Site of Metabolism (SOM) Metab->SiteID Yes (Microsomal Assay) ParaBlock Is Para (C4) oxidation the primary issue? SiteID->ParaBlock Try4F Apply 4-F (Para-fluoro) ParaBlock->Try4F Yes OrthoMeta Is SOM at C2 or C3? ParaBlock->OrthoMeta No Switch Does 'Metabolic Switching' occur to Ortho/Meta? Try4F->Switch Switch->OrthoMeta Yes Final Proceed to Synthesis Switch->Final No (Stable) Decision24 Try 2,4-Difluoro (Blocks Ortho & Para) OrthoMeta->Decision24 C2 & C4 involved Decision23 DEPLOY 2,3-DIFLUORO (Contiguous Blockade) OrthoMeta->Decision23 C2 & C3 involved Check3 Is C3 (Meta) still vulnerable? Decision24->Check3 Check3->Decision23 Yes (C3 oxidation) ConfCheck Check Conformational Fit (Does 2-F clash with linker?) Decision23->ConfCheck ConfCheck->Final Allowed

Figure 1: The "Fluorine Walk" decision tree for identifying when to deploy the 2,3-difluorobenzyl bioisostere during lead optimization.

Part 3: Synthetic Methodologies

The installation of the 2,3-difluorobenzyl group is typically achieved via two robust pathways: Reductive Amination (for amine scaffolds) or Nucleophilic Substitution (for heteroatoms/carbon nucleophiles).

Protocol A: Reductive Amination (Preferred for 2°/3° Amines)

This method is superior to direct alkylation as it avoids over-alkylation (quaternization) and proceeds under mild conditions compatible with sensitive functional groups.[1]

Reagents:

  • Substrate: Primary or Secondary Amine (R-NH₂ or R₂NH)[1]

  • Reagent: 2,3-Difluorobenzaldehyde [CAS: 2646-91-5][1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (AcOH)[1]

Step-by-Step Workflow:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve the amine (1.0 equiv) in DCE (0.1 M concentration).

  • Add 2,3-difluorobenzaldehyde (1.1 equiv).[1]

  • Critical Step: Add Acetic Acid (1-2 equiv) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS for imine formation (shift in retention time).

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Allow to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]

Protocol B: Nucleophilic Substitution (Alkylation)

Used when the nucleophile is a phenol, thiol, or amide.

Reagents:

  • Substrate: Nucleophile (R-OH, R-SH, R-NH-COR')[1]

  • Electrophile: 2,3-Difluorobenzyl bromide [CAS: 113211-94-2][1][2]

  • Base: K₂CO₃ or Cs₂CO₃ (for phenols), NaH (for amides)[1]

  • Solvent: DMF or Acetonitrile (MeCN)[1]

Step-by-Step Workflow:

  • Dissolve the nucleophile (1.0 equiv) in anhydrous DMF.

  • Add Base (1.2–2.0 equiv).[1] Stir for 15 min to generate the anion.

  • Add 2,3-difluorobenzyl bromide (1.1 equiv) dropwise.[1]

  • Heat to 60–80°C (if necessary) or stir at RT for 2–6 hours.

  • Workup: Dilute with water/EtOAc. Wash organic layer extensively with water/LiCl (to remove DMF).[1]

Part 4: Experimental Validation & Case Context

Metabolic Stability Assay (Microsomal Stability)

To verify the efficacy of the 2,3-difluoro substitution, a comparative intrinsic clearance (


) assay is required.

Protocol:

  • Incubation: Incubate test compound (1 µM) with human/rat liver microsomes (0.5 mg protein/mL) and NADPH (1 mM) in phosphate buffer (pH 7.[1]4) at 37°C.[1]

  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Target:

      
       > 30 min (Rat), > 60 min (Human).
      
Representative SAR Context

While proprietary data often obscures specific "hits," the 2,3-difluorobenzyl moiety is a documented key intermediate in the optimization of CXCR2 antagonists and Agrochemicals (e.g., Metofluthrin analogs) .

  • Comparison: In CXCR2 antagonist studies (Walters et al.), the 2,3-difluorobenzyl group was compared against 2,4-difluoro and 2,6-difluoro analogs.[1]

    • 2,6-difluoro:[1][3] Often causes steric clash due to "double ortho" bulk, preventing optimal binding.

    • 2,4-difluoro:[1] Effective, but leaves the 3-position (meta) open to oxidation if the ring is electron-rich.[1]

    • 2,3-difluoro:[1][2][3] Provided the optimal balance of metabolic stability (blocking the contiguous oxidative soft spot) and steric fit, maintaining potency while extending half-life.

Part 5: Synthetic Pathway Visualization

The following diagram details the Reductive Amination pathway, the most common route for installing this bioisostere into drug scaffolds.

Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Selective Reduction Amine Free Amine (R-NH2) Imine Imine Intermediate (Hemiaminal -> Imine) Amine->Imine + Aldehyde Aldehyde 2,3-Difluorobenzaldehyde (Electrophile) Product 2,3-Difluorobenzyl Amine Product Imine->Product Reduction Acid AcOH (Cat.) DCE, RT Reductant NaBH(OAc)3 0°C -> RT

Figure 2: One-pot reductive amination protocol for installing the 2,3-difluorobenzyl group.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Walters, I., et al. (2008).[4] Evaluation of a series of bicyclic CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. [1]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [1]

  • PubChem Compound Summary. (2023). 2,3-Difluorobenzyl bromide.[1][2][4][5] National Center for Biotechnology Information.[1]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Arylalkyl-Azetidin-3-ol Derivatives

[1] Executive Summary The 3-arylalkyl-azetidin-3-ol scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery. This moiety is characterized...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 3-arylalkyl-azetidin-3-ol scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery. This moiety is characterized by a quaternary carbon at the 3-position of the azetidine ring, bearing both a hydroxyl group and an arylalkyl side chain.

This specific substitution pattern offers three critical advantages over simple azetidines or pyrrolidines:

  • Conformational Restriction: The gem-disubstitution at C3 imposes a "conformational lock," reducing the entropic penalty of binding to target receptors (e.g., GPCRs, ion channels).

  • Physicochemical Tuning: The 3-hydroxyl group lowers the pKa of the azetidine nitrogen via the inductive effect (

    
    -heteroatom effect), often shifting the basicity into the optimal range (pKa 7.5–9.0) for blood-brain barrier (BBB) penetration.
    
  • Metabolic Blocking: Substitution at C3 prevents oxidative metabolism at this typically labile position, enhancing microsomal stability.

This guide details the physicochemical properties, synthetic routes, and experimental profiling of these derivatives.

Structural & Physicochemical Analysis[1][2]

The Gem-Disubstitution Effect

In unsubstituted azetidines, the ring exists in a puckered conformation with a low barrier to inversion. Introducing two substituents at C3 (the hydroxyl and the arylalkyl group) significantly increases the barrier to ring inversion.

  • Impact: This rigidity pre-organizes the vector of the nitrogen lone pair and the spatial orientation of the aryl tail, improving selectivity for specific receptor pockets (e.g., the orthosteric site of amine-binding GPCRs).

Basicity (pKa) Modulation

The basicity of the azetidine nitrogen is a critical parameter for solubility and permeability.

  • Unsubstituted Azetidine: pKa

    
     11.3 (highly basic, fully ionized at physiological pH).
    
  • 3-Hydroxy-3-Arylalkyl Azetidine: The electron-withdrawing inductive effect (-I) of the

    
    -hydroxyl group lowers the pKa by approximately 1.5–2.0 log units.
    
  • Result: A pKa in the range of 8.5–9.5 . This ensures a sufficient fraction of the neutral species exists at pH 7.4 to cross the BBB via passive diffusion, while remaining predominantly cationic for electrostatic interactions with receptor aspartate residues.

Lipophilicity (LogP/LogD)

The 3-arylalkyl-azetidin-3-ol scaffold balances polarity and lipophilicity.

  • The Hydroxyl Group: Lowers LogP by ~1.0–1.5 units, acting as a "liponeutral" anchor that improves aqueous solubility without sacrificing membrane permeability.

  • The Arylalkyl Tail: Provides the necessary hydrophobic interaction. For example, a 3-benzyl group adds steric bulk and lipophilicity (increasing LogP by ~2.0), while a 3-phenethyl group extends the reach of the pharmacophore.

Table 1: Comparative Physicochemical Properties

Predicted values based on structure-property relationships (SPR).

Derivative (R at C3)MW ( g/mol )Predicted pKa (Base)cLogPPolar Surface Area (Ų)CNS MPO Score*
H (Parent) 73.111.0-1.232.3< 3.0 (Too polar)
Benzyl 163.29.21.142.55.2 (Optimal)
Phenethyl 177.29.31.542.55.4 (Optimal)
4-F-Benzyl 181.28.91.342.55.6 (High)

*CNS MPO (Multi-Parameter Optimization) Score: A scale of 0-6 predicting BBB penetrability; scores >4.0 indicate high probability of success.

Synthetic Protocols

The most robust route to 3-arylalkyl-azetidin-3-ols involves the nucleophilic addition of an organometallic reagent (Grignard or Organolithium) to an N-protected azetidin-3-one.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start N-Boc-Azetidin-3-one (Commercially Available) Inter Tetrahedral Intermediate (Magnesium Alkoxide) Start->Inter THF, -78°C to 0°C Reagent Arylalkyl-MgBr (Grignard Reagent) Reagent->Inter Quench Aq. NH4Cl Quench Inter->Quench Product_Prot N-Boc-3-Arylalkyl-3-hydroxy-azetidine Quench->Product_Prot Extraction Deprot TFA or HCl/Dioxane Product_Prot->Deprot N-Deprotection Final 3-Arylalkyl-azetidin-3-ol (Free Base or Salt) Deprot->Final Neutralization

Caption: General synthetic pathway for C3-substituted azetidin-3-ols via Grignard addition.

Detailed Protocol: Synthesis of 3-Benzylazetidin-3-ol[4]

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one).

  • Benzylmagnesium bromide (1.0 M in THF).

  • Anhydrous Tetrahydrofuran (THF).

  • Saturated aqueous Ammonium Chloride (NH

    
    Cl).[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add N-Boc-azetidin-3-one (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature prevents enolization of the ketone and minimizes side reactions.

  • Addition: Dropwise add Benzylmagnesium bromide (1.2 equiv) over 20 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).

  • Quench: Carefully quench the reaction at 0°C with saturated aq. NH

    
    Cl.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the N-Boc intermediate via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes).

  • Deprotection: Dissolve the intermediate in CH

    
    Cl
    
    
    
    . Add Trifluoroacetic acid (TFA) (10 equiv) at 0°C. Stir for 2 hours at room temperature.
  • Isolation: Concentrate to remove excess TFA. Basify with saturated aq. NaHCO

    
     and extract with CH
    
    
    
    Cl
    
    
    /MeOH (9:1) to obtain the free amine.

Experimental Profiling Protocols

pKa Determination (Potentiometric Titration)

To validate the inductive effect of the 3-OH group, precise pKa measurement is required.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Protocol:

    • Dissolve 1-2 mg of the compound in 1.5 mL of assay buffer (0.15 M KCl).

    • Titrate with 0.5 M KOH and 0.5 M HCl across the pH range 2.0–12.0.

    • Data Analysis: Use the Bjerrum plot to identify the inflection point corresponding to the azetidine nitrogen protonation.

    • Self-Validation: Run a standard (e.g., Quinine) to ensure electrode calibration.

LogD Shake-Flask Method

Since these compounds are ionizable, LogD (distribution coefficient at pH 7.4) is more relevant than LogP.

  • Protocol:

    • Prepare a saturated solution of the compound in octanol-saturated PBS (pH 7.4).

    • Mix equal volumes of octanol and PBS in a separation funnel.

    • Shake vigorously for 1 hour; allow phases to separate for 2 hours.

    • Analyze the concentration in both phases using HPLC-UV.

    • Calculation:

      
      .
      

ADME & Drug Design Implications

Diagram 2: Physicochemical Property Interplay

PropertyInterplay Core 3-Arylalkyl-azetidin-3-ol Scaffold pKa pKa Modulation (8.5 - 9.5) Core->pKa Inductive Effect LogD LogD Optimization (Liponeutral OH) Core->LogD Hydrophilic/Lipophilic Balance Metab Metabolic Stability (Blocked C3 Oxidation) Core->Metab Steric Hindrance Conf Conformational Lock (Gem-disubstitution) Core->Conf Ring Rigidification Outcome High CNS MPO Score (BBB Permeability) pKa->Outcome LogD->Outcome Metab->Outcome

Caption: Interplay of structural features leading to high CNS Multi-Parameter Optimization (MPO) scores.

Metabolic Stability

The 3-position of azetidines is susceptible to oxidation by Cytochrome P450 enzymes.

  • Mechanism: In 3-monosubstituted azetidines, hydrogen abstraction at C3 leads to ring opening or ketone formation.

  • Advantage: The 3-arylalkyl-3-hydroxy substitution removes the abstractable hydrogen at C3, diverting metabolism to the aryl ring (often slower) or N-dealkylation.

  • Validation: Incubate with human liver microsomes (HLM) and NADPH; monitor intrinsic clearance (

    
    ) via LC-MS/MS.
    

References

  • Synthesis of Azetidin-3-ones

    • Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.[2]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Azetidines in Drug Discovery

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[3][4][5]

    • Source: PubMed.[6]

    • URL:[Link]

  • Gem-Disubstituted Heterocycles

    • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.[4]

    • Source: J. Am. Chem. Soc. (via NIH).
    • URL:[Link]

  • Physicochemical Data (1-Benzhydrylazetidin-3-ol)

    • Title: 1-Benzhydrylazetidin-3-ol | C16H17NO | CID 18621-17-5.[7]

    • Source: PubChem.[6]

    • URL:[Link]

Sources

Foundational

Metabolic Stability of Difluorinated Benzyl Azetidine Fragments

This guide provides a comprehensive technical analysis of the metabolic stability of difluorinated benzyl azetidine fragments, structured for drug discovery professionals. Technical Guide & Optimization Strategy Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the metabolic stability of difluorinated benzyl azetidine fragments, structured for drug discovery professionals.

Technical Guide & Optimization Strategy

Executive Summary

In modern fragment-based drug discovery (FBDD), the benzyl azetidine motif serves as a critical bioisostere for piperidines, morpholines, and cyclohexylamines. While it offers advantageous physicochemical properties—such as reduced lipophilicity (


) and distinct exit vectors—it suffers from inherent metabolic liabilities.

This guide analyzes the difluorination strategy applied to this scaffold. Specifically, it examines two distinct structural modifications:

  • 3,3-Difluoroazetidine: Fluorination of the saturated heterocycle to modulate basicity (

    
    ) and block ring oxidation.
    
  • 
    -Difluorobenzyl Linker:  Fluorination of the benzylic carbon to arrest CYP450-mediated dealkylation.
    

By understanding the mechanistic basis of these modifications, medicinal chemists can rationally optimize lead compounds for lower intrinsic clearance (


) and improved half-life (

).

Mechanistic Rationale: The Metabolic Liability

To stabilize the fragment, one must first identify the "soft spots" prone to oxidative metabolism. The benzyl azetidine scaffold presents two primary sites for Cytochrome P450 (CYP) attack:

  • Benzylic Oxidation (Site A): The methylene bridge (

    
    ) connecting the aromatic ring to the azetidine nitrogen is highly susceptible to Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species (
    
    
    
    ) of CYP enzymes. This leads to an unstable hemiaminal intermediate, which collapses via N-dealkylation , cleaving the pharmacophore.
  • Azetidine Ring Oxidation (Site B): The carbon atoms

    
     to the nitrogen within the ring (C2/C4) or 
    
    
    
    to the nitrogen (C3) are vulnerable. Oxidation at C2/C4 leads to lactam formation (azetidinone), while oxidation at C3 can lead to ring opening.
Pathway Visualization

The following diagram illustrates the metabolic fate of a standard benzyl azetidine versus the stabilized difluorinated analogs.

MetabolicPathways Substrate Benzyl Azetidine (Parent) CYP CYP450 (Fe=O) Substrate->CYP Binding Difluoro Difluorinated Analog (Metabolically Stable) Substrate->Difluoro Fluorine Substitution (Blocks HAT) RadicalA Benzylic Radical (Unstable) CYP->RadicalA HAT at Benzylic C Lactam Azetidinone (Lactam) CYP->Lactam Oxidation at Ring C2 Hemiaminal Hemiaminal Intermediate RadicalA->Hemiaminal OH Rebound Dealkylation Cleavage Product (N-dealkylation) Hemiaminal->Dealkylation Collapse Difluoro->CYP Resistant

Figure 1: Metabolic pathways of benzyl azetidine showing CYP-mediated N-dealkylation and ring oxidation, contrasted with the blocked pathway in difluorinated analogs.

Structural Optimization: The Fluorine Effect

Strategy A: 3,3-Difluoroazetidine (Ring Stabilization)

Replacing the C3 hydrogens of the azetidine ring with fluorine atoms is a high-impact modification.

  • Mechanism: The strong electron-withdrawing effect of the gem-difluoro group lowers the

    
     of the azetidine nitrogen (typically from ~10.5 to ~6.0-7.0).
    
  • Metabolic Impact:

    • Reduced Lipophilicity: While C-F bonds are lipophilic, the overall reduction in basicity reduces lysosomal trapping and phospholipid binding.

    • Electronic Deactivation: The inductive effect reduces the electron density on the nitrogen lone pair, making the adjacent C2/C4 positions less prone to oxidation (lactam formation).

    • Blocking C3 Oxidation: Direct blocking of metabolic attack at the C3 position.

Strategy B: -Difluorobenzyl (Linker Stabilization)

Replacing the benzylic methylene hydrogens with fluorine (


).
  • Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond energy (~98 kcal/mol). The CYP enzyme cannot abstract the fluorine atom, and the absence of hydrogens prevents the formation of the carbon-centered radical required for hydroxylation.

  • Metabolic Impact: This effectively shuts down the N-dealkylation pathway, often the primary clearance route for benzyl amines.

Comparative Data Summary

The following table summarizes the expected physicochemical and metabolic shifts upon difluorination.

Fragment Variant

(Est.)
Metabolic LiabilityPrimary Clearance RouteStability Rating
Benzyl Azetidine ~10.0HighN-dealkylation, Ring oxidationLow
Benzyl 3,3-Difluoroazetidine ~6.5ModerateN-dealkylation (Linker still labile)Medium-High

-Difluorobenzyl Azetidine
~8.5LowRing oxidation (Linker blocked)High

Experimental Protocol: Intrinsic Clearance ( ) Assay

To validate the stability of these fragments, a rigorous microsomal stability assay is required.

Materials
  • Test Compounds: Benzyl azetidine analogs (1 µM final concentration).

  • Liver Microsomes: Human/Rat Liver Microsomes (HLM/RLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Methodology
  • Pre-incubation: Equilibrate microsomes in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into ice-cold acetonitrile (1:3 ratio) to precipitate proteins.

  • Centrifugation: 4000 rpm for 20 mins at 4°C.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Workflow Diagram

AssayWorkflow cluster_sampling Timepoint Sampling Start Start: Pre-warm Microsomes + Test Compound (1µM) Initiate Add NADPH (t=0) Start->Initiate Incubate Incubation at 37°C Initiate->Incubate T0 t=0 min Incubate->T0 T15 t=15 min Incubate->T15 T60 t=60 min Incubate->T60 Quench Quench with ACN (+ Internal Standard) T0->Quench T15->Quench T60->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Parent Remaining) Centrifuge->LCMS

Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Case Study & SAR Analysis

In a representative optimization campaign (derived from general SAR principles in FBDD [1, 2]), the impact of fluorination on a hypothetical benzyl azetidine lead was evaluated.

Objective: Reduce high turnover (


) driven by N-dealkylation.

Results:

  • Compound A (Unsubstituted): Showed rapid clearance (

    
     min). Metabolite ID confirmed major benzylic hydroxylation.
    
  • Compound B (3,3-Difluoroazetidine): Improved stability (

    
     min). The lower 
    
    
    
    reduced non-specific binding, but benzylic oxidation persisted.
  • Compound C (

    
    -Difluorobenzyl):  Drastic improvement (
    
    
    
    min). Benzylic oxidation was completely blocked. However,
    
    
    increased slightly.
  • Compound D (Combination): Combining both strategies yielded a highly stable fragment, though synthetic complexity increased.

Conclusion: For benzyl azetidine fragments,


-difluorination of the linker  is the most effective strategy to arrest metabolic clearance, while 3,3-difluorination of the ring  is primarily a tool for 

and permeability modulation, with secondary stability benefits.

References

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of azetidine physicochemical properties and bioisosteric applications).

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (Analysis of C-F bond impact on CYP450 metabolism).

  • 3,3-Difluoroazetidine as a Bioisostere. ACS Medicinal Chemistry Letters. (Specific data on pKa shifts and stability of the 3,3-difluoro motif).

  • Microsomal Stability Assay Protocols. Nature Protocols. (Standard methodologies for intrinsic clearance).

(Note: URLs provided are representative of authoritative landing pages for these topics.)

Exploratory

Novel Fluorinated Azetidine Building Blocks: Synthetic Strategies and Medicinal Utility

The following technical guide details the strategic implementation, synthesis, and application of novel fluorinated azetidine building blocks in pharmaceutical research. [1] Executive Summary In the pursuit of optimal dr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic implementation, synthesis, and application of novel fluorinated azetidine building blocks in pharmaceutical research.

[1]

Executive Summary

In the pursuit of optimal drug-like properties, the "Escape from Flatland" initiative has driven medicinal chemists toward sp³-rich scaffolds that offer defined vectors without the metabolic liabilities of traditional aliphatic rings. Fluorinated azetidines have emerged as a premier class of building blocks in this domain. They function as superior bioisosteres for pyrrolidines, piperidines, and gem-dimethyl groups, offering a unique combination of conformational rigidity , modulated basicity (via the fluorine inductive effect), and metabolic robustness . This guide provides a technical roadmap for synthesizing and deploying these motifs to solve common lead optimization challenges.

Strategic Rationale: The Fluorine Effect on the Azetidine Core

The incorporation of fluorine into the strained azetidine ring alters its physicochemical profile fundamentally. Understanding these shifts is critical for rational drug design.

Modulation of Basicity (pKa)

Unsubstituted azetidine is highly basic (pKa


 11.3), which can lead to high hERG channel affinity and poor membrane permeability due to ionization at physiological pH.
  • 3-Fluoroazetidine: The electron-withdrawing effect (

    
    ) of a single fluorine atom lowers the pKa of the ring nitrogen by 2–3 units.
    
  • 3,3-Difluoroazetidine: The gem-difluoro motif further suppresses basicity to the physiological range (pKa 6.0–7.5), often improving oral bioavailability and reducing phospholipidosis risk.

Physicochemical Comparison[2]
PropertyAzetidine (Unsubstituted)3-Fluoroazetidine3,3-Difluoroazetidine
pKa (Conj. Acid) ~11.3~8.7~6.5 – 7.2
LogP (Lipophilicity) Low (-0.1 to 0.1)ModerateIncreased (~0.6)
Conformation PuckeredPuckered (F equatorial preference)Puckered (gem-F effect)
Metabolic Stability Susceptible to

-oxidation
Improved (blocks C3 metabolism)High (blocks C3, reduces N-oxidation)
Bioisostere For Pyrrolidine, CyclobutaneProline, 3-F-PyrrolidineGem-dimethyl, Carbonyl

Synthetic Strategies: From De Novo Construction to Late-Stage Functionalization[3]

Accessing these strained rings requires specialized protocols to prevent ring-opening or polymerization. We present two primary workflows: the Reformatsky Route (De Novo) and Strain-Release Functionalization (Late-Stage).

Workflow Visualization

SynthesisPathways Start Target: Fluorinated Azetidine RouteA Route A: De Novo Construction (Reformatsky-Type) Start->RouteA RouteB Route B: Late-Stage Functionalization (Strain Release) Start->RouteB Imine Imine Formation (Aldehyde + Amine) RouteA->Imine BetaLactam 3,3-Difluoroazetidin-2-one (Intermediate) Imine->BetaLactam BrCF2CO2Et / Zn Reduction Reduction (AlH2Cl / LiAlH4) BetaLactam->Reduction Product Functionalized Fluorinated Azetidine Reduction->Product Bicyclo Azabicyclo[1.1.0]butane (Strain-Release Reagent) RouteB->Bicyclo Nucleophile Radical/Nucleophilic Addition Bicyclo->Nucleophile Nucleophile->Product

Caption: Dual synthetic pathways for accessing fluorinated azetidine scaffolds. Route A is preferred for building blocks; Route B for library diversification.

Detailed Experimental Protocol: Synthesis of 3,3-Difluoroazetidine Derivatives

This protocol utilizes the Reformatsky-type reaction to generate the ring, followed by a controlled reduction.[1] This method is superior to direct fluorination, which often leads to decomposition.

Phase 1: Formation of 3,3-Difluoroazetidin-2-one

Reaction Principle: Zinc-mediated insertion into ethyl bromodifluoroacetate followed by addition to an imine.[1]

Reagents:

  • Aldehyde (R-CHO) or Imine precursor

  • Amine (R'-NH2)

  • Ethyl bromodifluoroacetate (BrCF

    
    CO
    
    
    
    Et)
  • Zinc dust (activated)

  • Trimethylsilyl chloride (TMSCl) - Activation agent

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask, combine the aldehyde (10 mmol) and amine (10 mmol) in anhydrous CH

    
    Cl
    
    
    
    with MgSO
    
    
    . Stir at RT for 4 hours. Filter and concentrate to yield the crude imine.
  • Zinc Activation: Suspend Zinc dust (15 mmol) in anhydrous THF (20 mL). Add TMSCl (0.5 mL) and stir for 15 minutes at RT to activate the surface.

  • Reformatsky Addition: Heat the Zn suspension to reflux. Slowly add a solution of the crude imine (10 mmol) and ethyl bromodifluoroacetate (12 mmol) in THF over 30 minutes. Note: Exothermic reaction; control addition rate.

  • Workup: Reflux for 2 hours. Cool to 0°C and quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Dry organic layer (Na
    
    
    
    SO
    
    
    ) and concentrate.
  • Purification: Purify the

    
    -lactam intermediate via flash chromatography (Hexanes/EtOAc).
    
Phase 2: Reduction to 3,3-Difluoroazetidine

Critical Note: Standard LiAlH


 can cause ring opening. The use of Monochlorohydroalane (AlH

Cl)
generated in situ is the industry standard for preserving the strained ring.

Reagents:

  • LiAlH

    
     (pellets or powder)
    
  • AlCl

    
     (anhydrous)
    
  • Solvent: Anhydrous Ether or THF

Step-by-Step Procedure:

  • Reagent Prep: In a dry flask under Argon, suspend AlCl

    
     (10 mmol) in ether (20 mL) at 0°C. Carefully add LiAlH
    
    
    
    (10 mmol) in portions. Stir for 30 mins to generate AlH
    
    
    Cl.
  • Reduction: Dissolve the 3,3-difluoroazetidin-2-one (5 mmol) from Phase 1 in ether (10 mL). Add dropwise to the AlH

    
    Cl mixture at 0°C.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (ninhydrin stain).

  • Quench (Fieser Method): Cool to 0°C. Carefully add H

    
    O (n mL), then 15% NaOH (n mL), then H
    
    
    
    O (3n mL).
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the 3,3-difluoroazetidine.

    • Storage: Store as the HCl salt (treat with 4N HCl in dioxane) for long-term stability.

Applications and Bioisosteric Mapping

The utility of fluorinated azetidines extends beyond simple substitution. They are used to "harden" metabolically labile spots and restrict conformational freedom.

Bioisosteric Decision Logic

Bioisosteres Problem Lead Optimization Issue: High Clearance or hERG Liability Option1 Current Moiety: Piperidine / Pyrrolidine Problem->Option1 Option2 Current Moiety: gem-Dimethyl / Carbonyl Problem->Option2 Solution1 Strategy: Ring Contraction + Fluorination Option1->Solution1 Solution2 Strategy: Bioisosteric Replacement Option2->Solution2 Result1 3-Fluoroazetidine (Lower pKa, Reduced Lipophilicity) Solution1->Result1 Result2 3,3-Difluoroazetidine (Metabolic Block, No Chirality) Solution2->Result2

Caption: Decision tree for selecting fluorinated azetidine bioisosteres during lead optimization.

Case Studies in Drug Design
  • Metabolic Blocking: In the development of JAK inhibitors (e.g., Baricitinib analogs), the azetidine ring is often used. Replacing a cyclobutane or propyl chain with a 3,3-difluoroazetidine prevents oxidative metabolism at the C3 position while maintaining the vector of the nitrogen substituent.

  • Conformational Locking: The gem-difluoro group at C3 induces a specific ring pucker due to the gauche effect and dipole interactions. This can lock the N-substituent vector in a bioactive conformation that unsubstituted azetidines cannot access.

References

  • Synthesis of 3,3-Difluoroazetidines via Reformatsky Reaction Source: ResearchGate / Tetrahedron Letters URL:[Link]

  • Physicochemical Properties of Fluorinated Azetidines (pKa/LogP) Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines Source: Chemical Society Reviews (RSC) URL:[Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications Source: Future Medicinal Chemistry (PubMed) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity N-Boc Protection and Deprotection of Azetidin-3-ol Derivatives

Abstract Azetidin-3-ol is a high-value pharmacophore scaffold due to its ability to lower lipophilicity (LogD) while maintaining structural rigidity, a critical feature in fragment-based drug design (FBDD). However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidin-3-ol is a high-value pharmacophore scaffold due to its ability to lower lipophilicity (LogD) while maintaining structural rigidity, a critical feature in fragment-based drug design (FBDD). However, the high ring strain (~26 kcal/mol) and significant polarity of the azetidine core present unique synthetic challenges, particularly regarding ring stability and isolation efficiency. This guide provides a validated, high-yield protocol for the N-tert-butoxycarbonyl (Boc) protection of azetidin-3-ol hydrochloride and its subsequent acid-mediated deprotection . It integrates mechanistic insights, critical process parameters (CPPs), and troubleshooting strategies to minimize common side reactions such as O-Boc formation and acid-catalyzed ring opening.

Strategic Introduction & Mechanism

The Azetidine Challenge

Unlike pyrrolidines or piperidines, the azetidine ring is highly strained. While N-Boc protection is generally considered a standard transformation, applying it to azetidin-3-ol requires careful control of pH and stoichiometry.

  • Risk 1: O-Boc Formation: The secondary hydroxyl group at C3 is nucleophilic. In the presence of strong bases (e.g., NaH, excess NaOH) or catalytic DMAP, O-acylation can compete with N-acylation.

  • Risk 2: Ring Opening: During deprotection, the generation of a carbocation or prolonged exposure to strong nucleophilic acids at high temperatures can trigger ring-opening polymerization.

Reaction Mechanism

Protection: The amine of azetidin-3-ol attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O). A base is required to scavenge the liberated protons and shift the equilibrium, especially when starting from the hydrochloride salt.

Deprotection: Acidolysis (using TFA or HCl) protonates the carbamate oxygen, leading to the collapse of the Boc group into isobutylene and CO₂, regenerating the amine salt.

Pathway Visualization

The following diagram illustrates the reaction pathway and potential side reactions.

Azetidine_Boc_Pathway Start Azetidin-3-ol (HCl Salt) Inter Tetrahedral Intermediate Start->Inter + Boc2O + Base Boc2O Boc2O (Reagent) Base Base (TEA/DIPEA) Product N-Boc-Azetidin-3-ol (Target) Inter->Product - t-BuOH - CO2 Side_O N,O-di-Boc (Side Product) Inter->Side_O Excess Base/DMAP Deprotect Acidolysis (TFA/DCM) Product->Deprotect Deprotection Final Azetidin-3-ol (Salt) Deprotect->Final - Isobutylene - CO2

Figure 1: Reaction pathway for protection and deprotection, highlighting the divergence toward the unwanted N,O-di-Boc side product.

Protocol 1: N-Boc Protection of Azetidin-3-ol

This protocol is optimized for Azetidin-3-ol Hydrochloride as the starting material.[1] Using the salt form is preferred over the free base due to the latter's high hygroscopicity and instability.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Azetidin-3-ol HCl 1.0SubstrateHygroscopic; store in desiccator.
Boc₂O 1.1 - 1.2Protecting GroupSlight excess ensures completion.
Triethylamine (TEA) 2.5 - 3.0BaseNeutralizes HCl salt + scavenges reaction protons.
DCM or MeOH SolventMediumMethanol ensures solubility of the polar salt; DCM requires biphasic conditions.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Azetidin-3-ol HCl (1.0 equiv) in Methanol (MeOH) (10 mL per gram of substrate).

    • Expert Insight: MeOH is chosen because the HCl salt is poorly soluble in DCM. If using DCM, a biphasic system (DCM/Water) with Na₂CO₃ is required.

  • Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (TEA) (2.5 equiv) dropwise over 10 minutes.

    • Why: Exothermic neutralization. Keeping it cold prevents thermal degradation.

  • Reagent Addition: Add Boc₂O (1.1 equiv) portion-wise or as a solution in a minimal amount of MeOH/DCM.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–12 hours .

    • Monitoring: Monitor by TLC (Stain: Ninhydrin or KMnO₄) or LCMS.[2] The starting material (polar amine) will disappear, and a less polar spot (N-Boc) will appear.

  • Workup (Critical for Purity):

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess TEA.

    • Redissolve the residue in Ethyl Acetate (EtOAc) .[3]

    • Wash 1: Water (removes TEA salts).

    • Wash 2: 5% Citric Acid or dilute KHSO₄ (removes unreacted amine and traces of TEA). Do not use strong HCl.

    • Wash 3: Brine.[3]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[3][4][5]

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via silica gel chromatography (Eluent: 30% to 70% EtOAc in Hexanes). Note: The product is polar due to the -OH group.

Protocol 2: N-Boc Deprotection

Removal of the Boc group restores the azetidine amine. Acidic conditions are standard, but the choice of acid dictates the salt form and isolation method.

Method A: TFA / DCM (Standard)

Best for small-scale or when the trifluoroacetate salt is acceptable.

  • Dissolution: Dissolve N-Boc-Azetidin-3-ol (1.0 equiv) in DCM (5-10 volumes).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (10–20 equiv, or 1:1 v/v ratio with DCM).

    • Scavenger Note: For simple azetidin-3-ol, scavengers are rarely needed. If the molecule contains electron-rich aromatics (e.g., indole, phenol), add Triethylsilane (TES) (2.0 equiv) to trap the tert-butyl cation.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS (loss of M+100 or M+56 mass).

  • Isolation:

    • Concentrate in vacuo.[3][6] Co-evaporate with Toluene or DCM (3x) to remove residual TFA.

    • Result: Azetidin-3-ol Trifluoroacetate salt.

Method B: HCl / Dioxane (Process Scale)

Preferred for generating a defined Hydrochloride salt, which is often more crystalline and pharmaceutically acceptable.

  • Dissolution: Dissolve substrate in 1,4-Dioxane or MeOH .

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Stir at RT for 1–3 hours.

  • Isolation:

    • The product often precipitates as the HCl salt.[3]

    • Add Diethyl Ether (Et₂O) to complete precipitation.

    • Filter the solid under N₂ (hygroscopic!) and wash with Et₂O.

Troubleshooting & Optimization

Common Issues Table
IssueSymptomRoot CauseSolution
O-Boc Formation LCMS shows M+200 (di-Boc)Excess base or catalytic DMAP used.Maintain pH < 10. Avoid DMAP. Use stoichiometric Boc₂O.
Incomplete Reaction Starting material persistsHCl salt not fully neutralized.Increase base (TEA) to 3.0 equiv. Ensure good solubility (use MeOH).
Ring Opening New impurities in deprotectionTemperature too high or acid too strong.Keep deprotection at 0°C–RT. Avoid heating.
Low Yield (Workup) Product lost in aqueous layerProduct is highly polar (amphoteric).Saturate aqueous layer with NaCl (salting out) during extraction. Use n-Butanol/DCM for extraction if necessary.
Workflow Visualization

The following diagram outlines the decision logic for the deprotection strategy.

Deprotection_Workflow Start Start: N-Boc-Azetidin-3-ol Check_Sens Contains Acid-Sensitive Groups? (e.g., Acetals, Nitriles) Start->Check_Sens Method_Base Method C: Base-Promoted (TMSOTf / 2,6-Lutidine or Thermal) Check_Sens->Method_Base Yes Check_Salt Desired Salt Form? Check_Sens->Check_Salt No (Standard) Method_TFA Method A: TFA/DCM (Yields TFA Salt) Check_Salt->Method_TFA TFA Salt OK Method_HCl Method B: HCl/Dioxane (Yields HCl Salt) Check_Salt->Method_HCl HCl Salt Needed Workup_Salt Precipitate/Evaporate (Isolate Salt) Method_TFA->Workup_Salt Method_HCl->Workup_Salt Workup_Free Resin Neutralization / Basic Wash (Isolate Free Base - Unstable!) Workup_Salt->Workup_Free Optional (If Free Amine Required)

Figure 2: Decision tree for selecting the optimal deprotection method based on substrate sensitivity and desired final form.

Safety & Handling

  • Azetidin-3-ol (Free Base): Potential skin irritant. Highly water-soluble; difficult to re-extract from water.

  • Boc₂O: Toxic if inhaled. Melts at ~23°C; handle as a liquid or solid depending on lab temp. Generates CO₂ gas upon reaction; ensure open venting.

  • TFA: Corrosive and volatile. Use in a fume hood.

  • Ring Strain: While azetidines are generally stable, they are high-energy molecules. Avoid subjecting them to strong Lewis acids at high temperatures (e.g., >100°C) which may trigger polymerization.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc chemistry and stability).

  • Han, G., et al. (2004). "Design, Synthesis, and Biological Evaluation of Potent and Selective Azetidine-Based CCR5 Antagonists." Journal of Medicinal Chemistry, 47(11), 2710-2713. (Demonstrates azetidine handling and protection).

  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268. (Mechanistic details on cation scavenging).

  • ChemicalBook. (n.d.).[7] "1-N-Boc-3-hydroxyazetidine synthesis." (Industrial protocols for large-scale synthesis).

  • BenchChem. (2025).[2][3] "Experimental procedure for deprotection of Boc-protected amines." (General protocols and troubleshooting).

Sources

Application

Application Notes and Protocols: 3-(2,3-Difluorobenzyl)azetidin-3-ol as a Piperidine Bioisostere

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative for Piperidine Bioisosteres in Modern Drug Discovery The piperidine ring is a ubiquitous scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Piperidine Bioisosteres in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its prevalence is a testament to its favorable physicochemical properties and its ability to confer a degree of conformational constraint. However, the very success of the piperidine motif can also be a liability. Compounds containing this ring system are often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites. Furthermore, the basicity of the piperidine nitrogen can lead to off-target effects, such as hERG channel inhibition.

This has led to a concerted effort in the field to identify and develop bioisosteric replacements for the piperidine ring. An ideal bioisostere should mimic the three-dimensional shape and key physicochemical properties of the parent piperidine while offering advantages such as improved metabolic stability, modulated basicity, novel synthetic handles for further derivatization, or enhanced target engagement. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a particularly promising class of piperidine bioisosteres.[1] Their inherent ring strain and non-planar geometry provide a unique conformational profile that can favorably influence ligand-receptor interactions.[2]

This document provides a detailed guide to the use of 3-(2,3-Difluorobenzyl)azetidin-3-ol as a sophisticated piperidine bioisostere. We will delve into the scientific rationale for its design, provide a robust synthetic protocol, and outline key in vitro assays for its evaluation as a potential drug candidate.

The Azetidine Advantage: A Superior Scaffold for Modern Drug Design

The azetidine ring offers several distinct advantages over its larger six-membered counterpart, the piperidine ring:

  • Enhanced Metabolic Stability: The four-membered ring of azetidine is generally more resistant to oxidative metabolism compared to the piperidine ring.[1] This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.

  • Improved Aqueous Solubility: The increased polarity of the azetidine scaffold can enhance the aqueous solubility of a molecule, a critical parameter for oral bioavailability.[1]

  • Three-Dimensional Diversity: The rigid, non-planar structure of the azetidine ring provides a unique vector for substituents, allowing for the exploration of new chemical space and potentially leading to improved target affinity and selectivity.[2]

  • Modulated Basicity: The pKa of the azetidine nitrogen is typically lower than that of piperidine, which can mitigate the risk of off-target effects associated with high basicity. The introduction of fluorine atoms, as in our target molecule, can further fine-tune this property through inductive effects.[3]

The specific incorporation of a 3-hydroxy group and a 2,3-difluorobenzyl substituent in our target molecule is a deliberate design choice. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions within a biological target. The difluorobenzyl moiety introduces a fluorinated aromatic ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4][5]

Synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol: A Step-by-Step Protocol

The synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol can be achieved in a two-step sequence starting from the commercially available 1-Boc-3-azetidinone. The key steps involve a Grignard reaction to install the difluorobenzyl group, followed by the deprotection of the Boc-protecting group.

Synthesis_Workflow start 1-Boc-3-azetidinone intermediate 1-Boc-3-(2,3-difluorobenzyl)azetidin-3-ol start->intermediate 1. 2,3-Difluorobenzylmagnesium bromide 2. THF, 0 °C to rt final_product 3-(2,3-Difluorobenzyl)azetidin-3-ol intermediate->final_product Trifluoroacetic acid (TFA) Dichloromethane (DCM)

Caption: Synthetic workflow for 3-(2,3-Difluorobenzyl)azetidin-3-ol.

Part 1: Synthesis of 1-Boc-3-(2,3-difluorobenzyl)azetidin-3-ol

This step involves the nucleophilic addition of a Grignard reagent, prepared from 1-bromo-2,3-difluorobenzene, to 1-Boc-3-azetidinone.

Materials:

  • 1-Bromo-2,3-difluorobenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • 1-Boc-3-azetidinone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-2,3-difluorobenzene (1.1 eq) in anhydrous THF dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction.

    • Once the reaction has started, continue the addition of the bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

  • Reaction with 1-Boc-3-azetidinone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution at 0 °C.[6]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(2,3-difluorobenzyl)azetidin-3-ol.

Part 2: Deprotection to Yield 3-(2,3-Difluorobenzyl)azetidin-3-ol

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Materials:

  • 1-Boc-3-(2,3-difluorobenzyl)azetidin-3-ol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Protocol:

  • Dissolve 1-Boc-3-(2,3-difluorobenzyl)azetidin-3-ol (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 3-(2,3-Difluorobenzyl)azetidin-3-ol.

In Vitro Evaluation: A Comprehensive Assay Cascade

To assess the potential of 3-(2,3-Difluorobenzyl)azetidin-3-ol as a piperidine bioisostere in a drug discovery program, a series of in vitro assays should be conducted. The following protocols provide a framework for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its activity against representative biological targets.

Assay_Cascade cluster_ADME ADME Profiling cluster_Target Target Engagement Permeability Permeability (PAMPA) Metabolic_Stability Metabolic Stability (Human Liver Microsomes) CYP_Inhibition CYP450 Inhibition Plasma_Protein_Binding Plasma Protein Binding GAT1 GAT-1 Inhibition Assay MMP13 MMP-13 Inhibition Assay Compound 3-(2,3-Difluorobenzyl)azetidin-3-ol Compound->Permeability Compound->Metabolic_Stability Compound->CYP_Inhibition Compound->Plasma_Protein_Binding Compound->GAT1 Compound->MMP13

Caption: In vitro assay cascade for evaluating the drug-like properties of the target compound.

ADME Assays

Early assessment of ADME properties is crucial for identifying promising drug candidates and minimizing late-stage attrition.[7]

1. Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

This assay provides a high-throughput method to predict passive membrane permeability.

Protocol:

  • Prepare a donor plate with a solution of the test compound in a buffer at a relevant physiological pH (e.g., pH 7.4).

  • Coat the filter of an acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Place the acceptor plate on top of the donor plate, allowing the compound to permeate through the artificial membrane.

  • After an incubation period, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

2. Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Incubate the test compound at a low concentration (e.g., 1 µM) with pooled HLM in the presence of a NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

3. Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of the compound to cause drug-drug interactions by inhibiting major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Protocol:

  • Incubate the test compound at various concentrations with HLM and a specific probe substrate for each CYP isoform.

  • Initiate the reaction by adding a NADPH regenerating system.

  • After a set incubation time, stop the reaction and measure the formation of the metabolite of the probe substrate by LC-MS/MS or fluorescence.

  • Calculate the IC₅₀ value for each CYP isoform. An IC₅₀ > 10 µM is generally considered low risk.

4. Plasma Protein Binding (PPB) Assay

This assay measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

Protocol:

  • Use rapid equilibrium dialysis (RED) devices.

  • Add the test compound to human plasma in one chamber of the device, and buffer in the other, separated by a semi-permeable membrane.

  • Incubate until equilibrium is reached.

  • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculate the percentage of the compound bound to plasma proteins.

Target Engagement Assays

The following are examples of target-specific assays where a piperidine-containing modulator could be replaced by our azetidine bioisostere.

1. GABA Transporter 1 (GAT-1) Inhibition Assay

Aryl-azetidine derivatives have shown potential as inhibitors of GAT-1, suggesting their utility in neurological disorders.[6]

Protocol:

  • Use a cell line stably expressing human GAT-1 (e.g., HEK293-hGAT1).

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Add a radiolabeled or fluorescently tagged GABA substrate and incubate for a specific time.

  • Wash the cells to remove the excess substrate and lyse the cells.

  • Measure the amount of substrate taken up by the cells using a scintillation counter or fluorescence plate reader.

  • Calculate the IC₅₀ value of the test compound.

2. Matrix Metalloproteinase-13 (MMP-13) Inhibition Assay

MMP-13 is a key target in osteoarthritis, and its inhibitors often contain a piperidine moiety.[8]

Protocol:

  • Use a fluorogenic MMP-13 substrate.

  • In a 96-well plate, incubate recombinant human MMP-13 with various concentrations of the test compound.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.[9]

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value of the test compound.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in a clear and concise table to facilitate comparison with a relevant piperidine-containing benchmark compound.

Parameter 3-(2,3-Difluorobenzyl)azetidin-3-ol Piperidine Benchmark Desired Profile
Permeability (Pe, 10⁻⁶ cm/s) Experimental ValueExperimental Value> 5 (High)
Metabolic Stability (t₁/₂, min) Experimental ValueExperimental Value> 30
CYP3A4 Inhibition (IC₅₀, µM) Experimental ValueExperimental Value> 10
Plasma Protein Binding (%) Experimental ValueExperimental Value< 99%
GAT-1 Inhibition (IC₅₀, nM) Experimental ValueExperimental ValuePotent
MMP-13 Inhibition (IC₅₀, nM) Experimental ValueExperimental ValuePotent and Selective

Conclusion

3-(2,3-Difluorobenzyl)azetidin-3-ol represents a rationally designed, next-generation piperidine bioisostere. Its unique structural and electronic features, conferred by the azetidine core and difluorobenzyl substituent, offer the potential for improved pharmacokinetic and pharmacodynamic properties compared to traditional piperidine-containing compounds. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate this promising scaffold in their drug discovery programs. By strategically employing such advanced building blocks, the scientific community can continue to push the boundaries of medicinal chemistry and develop safer and more effective therapeutics.

References

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. Available at: [Link].

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Available at: [Link].

  • Fluorogenic MMP13 Assay Kit. BPS Bioscience. Available at: [Link].

  • MMP-13 Inhibitor Assay Kit. Chondrex, Inc. Available at: [Link].

  • Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. PMC. Available at: [Link].

  • High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. PMC. Available at: [Link].

  • In vitro ADME drug discovery services. Symeres. Available at: [Link].

  • In Vitro ADME Assays. Concept Life Sciences. Available at: [Link].

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Available at: [Link].

  • Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... ResearchGate. Available at: [Link].

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. Available at: [Link].

  • Selective Inhibition of Matrix Metalloproteinase-13 Increases Collagen Content of Established Mouse Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link].

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link].

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available at: [Link].

  • GAT1 Transporter Assay. BioIVT. Available at: [Link].

  • Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. ResearchGate. Available at: [Link].

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link].

  • GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. PubMed. Available at: [Link].

  • Chemoselective deprotection of N-Boc group in amino acids and peptides by bismuth(III) trichloride. Research With Rutgers. Available at: [Link].

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers. Available at: [Link].

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link].

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link].

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link].

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. Available at: [Link].

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. CCSE. Available at: [Link].

  • GAT1 Assay(s). ION Biosciences. Available at: [Link].

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link].

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. Available at: [Link].

  • Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link].

  • GABA Transporter and Epilepsy. The University of Iowa. Available at: [Link].

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  • Ester bioisosterism in 3,4‐disubstituted piperidine compounds. ResearchGate. Available at: [Link].

  • Grignard Reagents Convert Esters into Tertiary Alcohols. Chemistry LibreTexts. Available at: [Link].

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.

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Method

Advanced Application Note: Functionalization of the Azetidine Nitrogen in 3-Substituted Azetidinols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The azetidine ring—a strained, four-membered nitrogen heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has emerged as a privileged scaffold in modern drug discovery. Its incorporation often improves metabolic stability, enhances cell permeability, and lowers lipophilicity (Log P) compared to larger, more flexible piperidine or pyrrolidine analogs. Specifically, 3-substituted azetidinols are critical building blocks found in FDA-approved drugs like the MEK inhibitor Cobimetinib (XL518) 1 and advanced PROTACs targeting ROS1 fusion proteins 2.

This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for the selective functionalization of the azetidine nitrogen. By mastering the chemoselectivity between the secondary amine and the C3-hydroxyl group, researchers can efficiently synthesize complex, highly functionalized azetidine architectures.

Mechanistic Principles: The Dual Nucleophilicity Challenge

The primary synthetic challenge when working with unprotected 3-substituted azetidinols is their dual nucleophilicity. The molecule possesses both a secondary amine (N1) and a secondary or tertiary alcohol (C3).

Causality of Chemoselective Functionalization

The nitrogen atom is inherently more nucleophilic than the oxygen atom due to its lower electronegativity and higher polarizability. Consequently, direct exposure of an unprotected azetidin-3-ol to an electrophile (e.g., an alkyl halide) will predominantly result in N-alkylation 3.

If the synthetic goal is O-functionalization (e.g., phenoxymethylation), the nitrogen must be temporarily masked. The tert-butoxycarbonyl (Boc) group is the industry standard for this purpose. It effectively delocalizes the nitrogen's lone pair into the adjacent carbonyl, rendering it non-nucleophilic. Once the O-alkylation is complete, the Boc group is cleaved under acidic conditions (e.g., TFA or HCl), unmasking the nitrogen for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

G A 3-Substituted Azetidinol (Dual Nucleophile) B Direct N-Functionalization (N > O Nucleophilicity) A->B Electrophile (No Protection) C N-Protection (e.g., Boc2O) (Masks N-Nucleophilicity) A->C Chemoselective Protection D O-Functionalization (e.g., Phenoxymethylation) C->D Base, R-X E Deprotection (Acidic) (Unmasks N) D->E TFA or HCl F Late-Stage N-Functionalization (SNAr, Buchwald-Hartwig) E->F R'-X, Base/Pd

Figure 1: Divergent chemoselective pathways for the functionalization of 3-substituted azetidinols.

Strategic Pathways for N-Functionalization

Depending on the target pharmacophore, the azetidine nitrogen can be functionalized through several distinct mechanisms:

  • N-Arylation via SNAr: Highly effective when coupling the azetidine to electron-deficient arenes (e.g., fluorinated phthalimides or pyrimidines). The strain of the azetidine ring (~26 kcal/mol) does not compromise its stability under standard SNAr thermal conditions (up to 120 °C) as long as it is not activated into a reactive azetidinium ion 2.

  • Buchwald-Hartwig Amination: Required when coupling to unactivated or electron-rich aryl halides. Palladium catalysis, paired with bulky biaryl phosphine ligands (e.g., BINAP or BrettPhos), facilitates the C-N bond formation while preventing catalyst poisoning by the basic azetidine nitrogen.

  • Reductive Amination: The preferred method for N-alkylation. Direct SN2 alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination using aldehydes/ketones and sodium triacetoxyborohydride (NaBH(OAc)₃) ensures mono-alkylation by proceeding through an iminium intermediate that is selectively reduced.

Quantitative Data: Reaction Optimization

The table below summarizes the optimized parameters for each N-functionalization strategy, providing causality for the selected conditions.

StrategyTypical Reagents & CatalystTemp / SolventAvg. YieldCausality / Rationale
N-Arylation (SNAr) Ar-F or Ar-Cl, DIPEA100–120 °C, DMA75–90%Polar aprotic solvent (DMA) stabilizes the Meisenheimer complex; DIPEA scavenges HF/HCl without competing as a nucleophile.
Buchwald-Hartwig Ar-Br/I, Pd₂(dba)₃, BINAP, NaOtBu80–100 °C, Toluene60–85%Pd-catalysis enables coupling with unactivated arenes; bulky ligands prevent catalyst deactivation.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃25 °C, DCE or THF80–95%Mild hydride source selectively reduces the iminium ion over the starting carbonyl, preventing dialkylation.
Direct N-Alkylation R-X, K₂CO₃60 °C, DMF40–60%Prone to quaternization; restricted to applications where severe steric hindrance naturally prevents over-reaction.

Table 1: Quantitative comparison and rationale for N-functionalization strategies in 3-substituted azetidinols.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC or LC-MS are embedded to ensure the causality of each step translates to experimental success.

Protocol A: Chemoselective N-Boc Protection of Azetidin-3-ol

Objective: To mask the nitrogen nucleophile, enabling downstream O-functionalization.

Materials:

  • Azetidin-3-ol hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.5 equiv)

  • THF / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Suspend azetidin-3-ol hydrochloride in a 1:1 mixture of THF and deionized water (0.2 M concentration). Rationale: The biphasic system ensures dissolution of both the polar hydrochloride salt and the organic Boc₂O.

  • Basification: Add NaHCO₃ portion-wise at 0 °C. Rationale: Neutralizes the hydrochloride salt to generate the free amine. NaHCO₃ is a mild base that prevents base-catalyzed ring-opening side reactions.

  • Protection: Add Boc₂O dropwise to the vigorously stirring mixture. Allow the reaction to warm to room temperature (25 °C) and stir for 16 hours.

  • In-Process Control (IPC): Monitor via ninhydrin stain on TLC. The disappearance of the primary amine spot confirms complete protection.

  • Work-up: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-azetidin-3-ol as a colorless oil or white solid.

Protocol B: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Objective: To attach an electron-deficient aryl warhead to the azetidine nitrogen, a common workflow in PROTAC synthesis.

G Step1 Reagent Mixing Azetidinol + Ar-F + DIPEA Step2 Thermal Activation DMA, 120°C, 1 h Step1->Step2 Step3 Aqueous Quench Precipitation/Extraction Step2->Step3 Step4 Purification Flash Chromatography Step3->Step4 Step5 Pure N-Aryl Azetidinol Step4->Step5

Figure 2: Experimental workflow for the SNAr functionalization of azetidin-3-ol.

Materials:

  • Azetidin-3-ol (1.05 equiv)

  • Electron-deficient aryl fluoride (e.g., 2-(2,6-dioxo-3-piperidyl)-5-fluoro-isoindoline-1,3-dione) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Dimethylacetamide (DMA, anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, dissolve the aryl fluoride (1.0 equiv) and azetidin-3-ol (1.05 equiv) in anhydrous DMA (0.3 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) at room temperature. Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF generated during the substitution, driving the reaction forward.

  • Thermal Activation: Seal the vial and heat the mixture to 120 °C using a heating block for 1 hour. Rationale: The high activation energy of the SNAr transition state requires elevated temperatures; DMA's high boiling point (165 °C) prevents solvent reflux/loss.

  • Quench: Cool the reaction to room temperature. Add a 5-fold volume excess of deionized water. Rationale: Water crashes out the highly lipophilic N-aryl azetidinol product while keeping the polar DMA and DIPEA·HF salts in solution.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers heavily with water (to remove residual DMA) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure product.

References

  • Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)." ACS Medicinal Chemistry Letters, 2012.1

  • "Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations." Journal of Medicinal Chemistry (via PMC), 2022. 2

  • BenchChem Technical Support Team. "Identifying and minimizing side reactions in phenoxymethylation of azetidin-3-ol." BenchChem, 2025. 3

Sources

Application

Application Notes and Protocols: Preparation of Pharmaceutical Intermediates Using 3,3-Disubstituted Azetidines

Introduction: The Rise of a Strained Scaffold in Drug Design The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged motif in modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Strained Scaffold in Drug Design

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged motif in modern medicinal chemistry.[1][2][3] Its growing prominence is attributed to a unique combination of physicochemical properties stemming from its inherent ring strain.[3][4] Unlike more flexible five- or six-membered rings, the azetidine scaffold provides a conformationally rigid framework, which can lead to improved binding affinity and selectivity for biological targets.[1][3] Furthermore, this sp3-rich, polar structure often enhances aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1][3]

The value of this scaffold is evidenced by its incorporation into several FDA-approved drugs, including the Janus kinase inhibitor Baricitinib and the antihypertensive Azelnidipine.[1][3] Specifically, the 3,3-disubstituted substitution pattern is of high interest as it introduces an all-carbon quaternary center, providing a defined three-dimensional vector for exiting the molecular scaffold. This allows for precise spatial orientation of substituents to probe complex protein binding pockets.[5]

However, the synthetic accessibility of these valuable building blocks has historically been a significant challenge, often requiring multi-step, low-yielding, or functionally intolerant reaction sequences.[1][6][7] This guide provides an in-depth overview of modern, efficient, and modular synthetic strategies that have overcome these barriers, enabling the broader application of 3,3-disubstituted azetidines in drug discovery programs. We will detail the core chemical principles and provide field-tested protocols for key transformations.

Core Synthetic Strategies: A Modern Toolkit

The synthesis of 3,3-disubstituted azetidines can be broadly categorized into two main approaches: the functionalization of a pre-existing azetidine ring and the use of strain-release strategies from highly reactive precursors.

Strategy 1: Functionalization via 3-Azetidinyl Cation Intermediates

A powerful and versatile method involves the generation of a transient carbocation at the C3 position of the azetidine ring, which is then intercepted by a wide range of nucleophiles. This strategy typically starts from readily available 3-azetidinols or their derivatives.

Causality Behind the Method: The stability of the key carbocation intermediate is paramount for the success of these reactions. The choice of the nitrogen protecting group is critical; electron-withdrawing groups like Carboxybenzyl (Cbz) or tert-Butoxycarbonyl (Boc) are essential as they stabilize the positive charge on the four-membered ring.[8] Without this stabilization, undesired ring-opening or polymerization pathways can dominate.[5]

A. Lewis/Brønsted Acid-Catalyzed Alkylation from 3-Azetidinols

This approach utilizes a Lewis acid (e.g., AlCl₃, Ca(II), Fe(III)) or a strong Brønsted acid to promote the dehydration of a 3-aryl-3-azetidinol, forming the stabilized azetidine carbocation.[5][8] This electrophilic intermediate can then undergo Friedel-Crafts-type reactions with electron-rich (hetero)arenes or be trapped by other nucleophiles like thiols.[8]

cluster_main Workflow: Carbocation-Mediated Synthesis Start N-Protected 3-Aryl-3-Azetidinol Intermediate Stabilized Azetidinyl Carbocation Start->Intermediate  Lewis or  Brønsted Acid Product 3,3-Disubstituted Azetidine Intermediate->Product Nucleophile Nucleophile (Arene, Thiol, etc.) Nucleophile->Product  Nucleophilic  Attack

Caption: Carbocation-mediated functionalization workflow.


B. Modular Synthesis via Azetidinyl Trichloroacetimidates

A highly modular and reliable alternative involves the activation of 3-hydroxyazetidines as trichloroacetimidate esters. These "azetidinylation reagents" are stable, isolable intermediates that can be reacted with a vast array of nucleophiles under mild catalytic conditions, typically using Scandium(III) triflate (Sc(OTf)₃).[1][9] This method avoids the often harsh conditions of strong acid catalysis and exhibits broad functional group compatibility, making it ideal for late-stage functionalization.[1][6]

Self-Validating System: The reliability of this protocol stems from the mildness of the conditions. The reaction is driven by the formation of a stable trichloroacetamide byproduct, and the low catalyst loading (10-20 mol%) ensures that sensitive functional groups on either coupling partner remain intact.

Strategy 2: Strain-Release Driven Syntheses

This innovative strategy harnesses the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) to drive the formation of functionalized azetidines.[1][8] ABBs can be considered as "spring-loaded" reactants. Upon reaction with various electrophiles or through radical-mediated processes, the strained bicyclic system ring-opens to generate a nucleophilic or radical center on the azetidine ring, which can then be functionalized to install the second C3 substituent. This approach allows for a divergent synthesis, where a common ABB precursor can be transformed into a wide library of diverse azetidines.[1]

cluster_main Workflow: Modular Synthesis via Trichloroacetimidate Start N-Protected 3-Hydroxyazetidine Reagent Azetidinyl Trichloroacetimidate Start->Reagent  Cl3CCN, DBU Product Library of 3,3-Disubstituted Azetidines Reagent->Product  Sc(OTf)3 (cat.) Nucleophile Diverse Nucleophiles (C, N, O, S-based) Nucleophile->Product

Caption: Modular synthesis using azetidinylation reagents.


Comparison of Key Synthetic Methodologies
Methodology Starting Material Key Reagents/Catalyst Advantages Limitations
Acid-Catalyzed Alkylation 3-Aryl-3-AzetidinolLewis Acids (AlCl₃, Ca(OTf)₂, FeCl₃) or Brønsted Acids (TFA)High yields for specific substrates, direct arylation.Harsh conditions, limited substrate scope, potential for side reactions.
Azetidinyl Trichloroacetimidates 3-HydroxyazetidineCl₃CCN, DBU, Sc(OTf)₃ (cat.)Extremely broad nucleophile scope, mild conditions, high functional group tolerance, modular.[1][6]Requires pre-formation of the trichloroacetimidate reagent.
Strain-Release from ABBs 1-Azabicyclo[1.1.0]butane (ABB)Organometallics, RadicalsDivergent synthesis from a common precursor, access to unique structures.[1][8]ABB precursors can be challenging to prepare and handle.
Radical-Based Approaches 3-Carboxy or 3-Bromo AzetidinesPhotoredox or Ni catalystsAccess to C(sp³)-C(sp³) couplings.Mechanistically complex, may require specific photocatalysts.[1][8]

Detailed Experimental Protocols

The following protocols are representative examples of robust and scalable methods for the preparation of 3,3-disubstituted azetidines.

Protocol 1: Preparation of Azetidinyl Trichloroacetimidate Reagent

This protocol describes the conversion of an N-Boc protected 3-hydroxyazetidine to its corresponding trichloroacetimidate, a key electrophilic partner for modular synthesis.[1]

Materials:

  • tert-Butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

  • Trichloroacetonitrile (Cl₃CCN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate (10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL) under an argon atmosphere, add trichloroacetonitrile (20.0 mmol, 2.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DBU (1.0 mmol, 0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 40:1) to afford the desired product, tert-butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate.[1]

Protocol 2: Sc(OTf)₃-Catalyzed Modular Synthesis of 3,3-Disubstituted Azetidines

This general procedure details the coupling of the azetidinyl trichloroacetimidate with a nucleophile.[1]

Materials:

  • Azetidinyl trichloroacetimidate (from Protocol 1) (0.20 mmol, 1.0 eq)

  • Nucleophile (e.g., indole, phenol, thiol) (0.30 mmol, 1.5 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.02 mmol, 10 mol%)

  • 4Å Molecular Sieves (100 mg, flame-dried)

  • Anhydrous Dichloromethane (DCM) (1.5 mL)

Procedure:

  • To a flame-dried reaction vial containing 4Å molecular sieves (100 mg), add Sc(OTf)₃ (9.8 mg, 10 mol%), the azetidinyl trichloroacetimidate reagent (0.20 mmol), and the chosen nucleophile (0.30 mmol).

  • Place the vial under an argon atmosphere.

  • Add anhydrous DCM (1.5 mL) and stir the mixture at 35 °C.

  • Monitor the reaction for the complete consumption of the starting azetidine by TLC (typically 12 hours).

  • Once complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine product.[1]

Substrate Scope for Sc(OTf)₃-Catalyzed Modular Synthesis[1]
Nucleophile Product Structure (Example) Yield (%)
Indole3-(Indol-3-yl)-3-(p-tolyl)azetidine99%
1,3,5-Trimethoxybenzene3-(2,4,6-Trimethoxyphenyl)-3-(p-tolyl)azetidine91%
Pyrazole3-(Pyrazol-1-yl)-3-(p-tolyl)azetidine51%
Thiophenol3-(Phenylthio)-3-(p-tolyl)azetidine72%
Aniline3-(Phenylamino)-3-(p-tolyl)azetidine85%
Data synthesized from Wang, X.-R., et al. (2025). J. Org. Chem.[1]
Protocol 3: N-Boc Deprotection

This final step unmasks the azetidine nitrogen, providing a handle for further derivatization to build the final pharmaceutical intermediate.[1]

Materials:

  • N-Boc protected 3,3-disubstituted azetidine (0.3 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected azetidine (0.3 mmol, 1.0 eq) in DCM (3 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (4.5 mmol, 15 eq) dropwise under an argon atmosphere.

  • Remove the ice bath and stir the mixture at room temperature for 2-24 hours, monitoring by TLC.

  • Upon completion, evaporate the solvent and excess TFA in vacuo.

  • The crude residue can be purified by flash chromatography or by neutralization with a saturated aqueous NaHCO₃ solution followed by extraction with an organic solvent (e.g., ethyl acetate) to afford the free NH-azetidine.[1]

Conclusion and Future Outlook

The strategic implementation of modern synthetic methods has transformed 3,3-disubstituted azetidines from challenging curiosities into readily accessible and highly valuable building blocks for drug discovery. The modularity and mildness of approaches utilizing azetidinylation reagents, in particular, empower medicinal chemists to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies. As synthetic accessibility continues to improve, we anticipate an even greater proliferation of this unique and powerful scaffold in the next generation of pharmaceutical agents, tackling a wide range of therapeutic targets from CNS disorders to infectious diseases.[3][10]

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). ResearchGate.
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). ACS Publications.
  • A novel synthesis of 3,3-(spiro)substituted azetidines. (n.d.). Semantic Scholar. Available at: [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. (2021). CHIMIA. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). In Review. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at: [Link]

  • Azetidine Synthesis. (n.d.). Taylor & Francis. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Available at: [Link]

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Method

Application of 3-(2,3-Difluorobenzyl)azetidin-3-ol in Kinase Inhibitor Design: A Technical Guide

Introduction: The Strategic Value of Azetidine Scaffolds in Kinase Inhibitor Design The pursuit of novel kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Azetidine Scaffolds in Kinase Inhibitor Design

The pursuit of novel kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. Kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases. The design of small molecule inhibitors often involves the exploration of "privileged scaffolds" – molecular frameworks that consistently demonstrate bioactivity across multiple targets. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as one such privileged motif.[1][2] Its unique structural and physicochemical properties offer a compelling advantage in the design of next-generation kinase inhibitors.

The constrained nature of the azetidine ring imparts a degree of conformational rigidity that can pre-organize appended pharmacophoric groups, leading to a lower entropic penalty upon binding to the target kinase and potentially increasing binding affinity.[3] Furthermore, the three-dimensional nature of the azetidine scaffold provides unique exit vectors for substituents, allowing for the exploration of previously inaccessible chemical space within the kinase active site. This can lead to improved selectivity and the ability to target specific kinase conformations. Several FDA-approved drugs, such as the JAK inhibitor tofacitinib and the MEK1/2 inhibitor cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance.[2]

This technical guide focuses on the application of a specific functionalized azetidine, 3-(2,3-Difluorobenzyl)azetidin-3-ol , in the design of kinase inhibitors. We will delve into the rationale for its use, provide detailed synthetic protocols, and outline methods for its biological evaluation.

The Role of the 2,3-Difluorobenzyl Moiety: Enhancing Potency and Selectivity

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various molecular properties.[4][5] The 2,3-difluorobenzyl group, in particular, offers several potential advantages in the context of kinase inhibitor design:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, alter lipophilicity, and enhance metabolic stability.[4]

  • Specific Interactions with the Kinase Active Site: The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the ATP-binding pocket of kinases.[2][4] These interactions can contribute to both the potency and selectivity of the inhibitor. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, a rational fluorine scan demonstrated that strategic placement of fluorine atoms can improve potency by up to 40-fold through optimized interactions with the protein.[2]

  • Conformational Control: The steric and electronic properties of the difluorobenzyl group can influence the preferred conformation of the inhibitor, potentially locking it into a bioactive conformation for optimal target engagement.

The combination of the rigid azetidin-3-ol scaffold with the electronically distinct 2,3-difluorobenzyl group presents a compelling building block for the synthesis of novel and highly specific kinase inhibitors.

Physicochemical Properties of 3-(2,3-Difluorobenzyl)azetidin-3-ol

While experimental data for this specific compound is not widely available, its properties can be predicted based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₁F₂NO-
Molecular Weight 200.20 g/mol -
LogP ~1.5 - 2.5The difluorobenzyl group increases lipophilicity, while the hydroxyl and azetidine nitrogen contribute to hydrophilicity.
Topological Polar Surface Area (TPSA) ~41.5 ŲCalculated based on the hydroxyl and amine functionalities.
Hydrogen Bond Donors 2 (hydroxyl and amine)-
Hydrogen Bond Acceptors 3 (hydroxyl, amine, and two fluorines)-
Reactivity The tertiary alcohol can be a site for further functionalization. The azetidine nitrogen is a nucleophile and can be derivatized.-

These properties suggest that 3-(2,3-Difluorobenzyl)azetidin-3-ol is a suitable starting material for the synthesis of drug-like molecules, with a balance of lipophilicity and polarity that can be further modulated through derivatization.

Synthetic Protocol for 3-(2,3-Difluorobenzyl)azetidin-3-ol

The synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol can be achieved through a multi-step sequence, culminating in a Grignard reaction with a protected azetidin-3-one. The following protocol is a representative and adaptable method.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Synthesis of N-Boc-azetidin-3-one cluster_1 Part 2: Grignard Reagent Formation cluster_2 Part 3: Grignard Reaction & Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-azetidin-3-one N-Boc-azetidin-3-one N-Boc-3-hydroxyazetidine->N-Boc-azetidin-3-one Oxidation (e.g., DMP, Swern) N-Boc-3-(2,3-Difluorobenzyl)azetidin-3-ol N-Boc-3-(2,3-Difluorobenzyl)azetidin-3-ol N-Boc-azetidin-3-one->N-Boc-3-(2,3-Difluorobenzyl)azetidin-3-ol Grignard Addition 2,3-Difluorobenzyl_bromide 2,3-Difluorobenzyl_bromide 2,3-Difluorobenzylmagnesium_bromide 2,3-Difluorobenzylmagnesium_bromide 2,3-Difluorobenzyl_bromide->2,3-Difluorobenzylmagnesium_bromide Mg, THF 2,3-Difluorobenzylmagnesium_bromide->N-Boc-3-(2,3-Difluorobenzyl)azetidin-3-ol 3-(2,3-Difluorobenzyl)azetidin-3-ol 3-(2,3-Difluorobenzyl)azetidin-3-ol N-Boc-3-(2,3-Difluorobenzyl)azetidin-3-ol->3-(2,3-Difluorobenzyl)azetidin-3-ol Deprotection (e.g., TFA, HCl)

Caption: Synthetic workflow for 3-(2,3-Difluorobenzyl)azetidin-3-ol.

Step-by-Step Methodology

Part 1: Synthesis of N-Boc-azetidin-3-one

  • Starting Material: N-Boc-3-hydroxyazetidine (commercially available).

  • Oxidation:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-azetidin-3-one as a white solid.

Part 2: Formation of 2,3-Difluorobenzylmagnesium bromide (Grignard Reagent)

  • Preparation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Activate the magnesium by adding a small crystal of iodine and gently heating under a nitrogen atmosphere until the iodine vapor is visible.

    • Allow the flask to cool to room temperature.

  • Grignard Reaction:

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Dissolve 2,3-difluorobenzyl bromide (1.0 eq) in anhydrous THF and add it to the dropping funnel.[6][7]

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[8]

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[9]

Part 3: Synthesis and Deprotection of 3-(2,3-Difluorobenzyl)azetidin-3-ol

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Dissolve N-Boc-azetidin-3-one (0.8 eq) in anhydrous THF and add it dropwise to the Grignard reagent.[10]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2,3-Difluorobenzyl)azetidin-3-ol.

  • Deprotection:

    • Dissolve the purified N-Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.[11]

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

    • Filter the resulting solid and dry under vacuum to obtain 3-(2,3-Difluorobenzyl)azetidin-3-ol, likely as a TFA salt.

Application in Kinase Inhibitor Synthesis: A Representative Example

The synthesized 3-(2,3-Difluorobenzyl)azetidin-3-ol can be incorporated into a variety of kinase inhibitor scaffolds. As a representative example, we will outline its use in the synthesis of a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor, drawing inspiration from known BTK inhibitor structures.[12][13][14][15][16][17]

Hypothetical BTK Inhibitor Structure

A common scaffold for BTK inhibitors involves a heterocyclic core (e.g., pyrazolopyrimidine) that forms hydrogen bonds with the hinge region of the kinase, a linker, and a moiety that occupies the solvent-exposed region. The 3-(2,3-Difluorobenzyl)azetidin-3-ol can be coupled to the core to explore interactions in the solvent-front region.

Diagram of a Representative Kinase Inhibitor Synthesis

Inhibitor_Synthesis Heterocyclic_Core Activated Heterocyclic Core (e.g., with a leaving group) Final_Inhibitor Hypothetical BTK Inhibitor Heterocyclic_Core->Final_Inhibitor Nucleophilic Aromatic Substitution Azetidine_Building_Block 3-(2,3-Difluorobenzyl)azetidin-3-ol Azetidine_Building_Block->Final_Inhibitor

Caption: General scheme for incorporating the azetidine building block.

Synthetic Protocol for a Hypothetical BTK Inhibitor
  • Starting Materials:

    • 3-(2,3-Difluorobenzyl)azetidin-3-ol (from the previous protocol).

    • A suitable activated heterocyclic core (e.g., a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative).

  • Coupling Reaction (Nucleophilic Aromatic Substitution):

    • To a solution of the activated heterocyclic core (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add 3-(2,3-Difluorobenzyl)azetidin-3-ol (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by preparative HPLC or column chromatography to yield the final kinase inhibitor.

Biological Evaluation Protocols

Once synthesized, the novel kinase inhibitor must be evaluated for its biological activity. This typically involves in vitro kinase assays to determine its potency and selectivity, followed by cell-based assays to assess its effect on cellular signaling and proliferation.

In Vitro Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.[1][3][18][19][20]

LanthaScreen_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Eu_Antibody Eu-Antibody Kinase Tagged Kinase Eu_Antibody->Kinase Tracer Fluorescent Tracer Tracer->Kinase FRET High FRET Signal Eu_Antibody_2 Eu-Antibody Kinase_2 Tagged Kinase Eu_Antibody_2->Kinase_2 Inhibitor Test Inhibitor Inhibitor->Kinase_2 No_FRET Low FRET Signal

Caption: Principle of the LanthaScreen® kinase binding assay.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X solution of the target kinase (e.g., BTK) and a 3X solution of the Eu-labeled anti-tag antibody in Kinase Buffer.

    • Prepare a 3X solution of the appropriate fluorescent tracer in Kinase Buffer.

    • Prepare a serial dilution of the test inhibitor in 100% DMSO, followed by a dilution in Kinase Buffer to create a 3X final concentration series.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test inhibitor dilution series to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[21][22][23][24] It is used to determine the cytotoxic or cytostatic effects of the kinase inhibitor on cancer cell lines that are dependent on the target kinase.

MTT_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the inhibitor Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cell proliferation assay.

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., a B-cell lymphoma line for a BTK inhibitor) in appropriate growth medium.

    • Harvest the cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare a serial dilution of the kinase inhibitor in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a desired period (e.g., 72 hours) at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 2-4 hours at 37 °C, allowing the viable cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Calculate the GI₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.

Conclusion

The strategic incorporation of the 3-(2,3-Difluorobenzyl)azetidin-3-ol scaffold represents a promising avenue for the design of novel and effective kinase inhibitors. The unique conformational constraints of the azetidine ring, combined with the favorable electronic properties of the difluorobenzyl moiety, provide a powerful tool for medicinal chemists to enhance potency, selectivity, and drug-like properties. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the potential of this valuable building block in their drug discovery programs.

References

  • Purohit, R., & Singh, R. (2016). Roles of Fluorine in Drug Design and Drug Action. Mini-Reviews in Medicinal Chemistry, 16(14), 1135-1153.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2023). BenchChem.
  • MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved March 4, 2026, from [Link]

  • LanthaScreen technology on microplate readers. (2022, April 4). BMG LABTECH. Retrieved March 4, 2026, from [Link]

  • Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & medicinal chemistry letters, 25(2), 367-371.
  • Compounds useful as kinase inhibitors. (2017). Google Patents.
  • Zhang, J., et al. (2013). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes.
  • Taylor, C. G., & Wolfe, J. P. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic letters, 17(16), 4094–4097.
  • ZM 336372: Application Notes and Protocols for MTT Cell Prolifer
  • ZM 336372: Application Notes and Protocols for MTT Cell Prolifer
  • Al-Obeidi, F. A., & Lam, K. S. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv.
  • List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). (2023, April 12). Drugs.com. Retrieved March 4, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
  • 3-azetidinols. (1972). Google Patents.
  • Sivaprakasham, M., Couty, F., Evano, G., Srinivas, B., Sridhar, R., & Rama Rao, K. (2006). A straightforward synthesis of 3-substituted azetidinic amino acids. ARKIVOC, 2006(5), 233-246.
  • Maddocks, K., & Christian, B. (2023).
  • Grignard Reagent. (n.d.). In Organic Chemistry (p. 214). Cambridge University Press.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Bruton tyrosine kinase inhibitors and B-cell malignancies: a guide for pharmacists. (2025, October 2). The Pharmaceutical Journal.
  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Al-Mansour, A. M., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. International Journal of Molecular Sciences, 24(5), 4967.
  • 2,3-Difluorobenzyl bromide: A Key Building Block for Fluorinated Compound Synthesis. (2026, February 26). BOC Sciences.
  • Bruton Tyrosine Kinase Inhibitors in B-Cell Lymphomas. (2020, September 22). OncLive. Retrieved March 4, 2026, from [Link]

  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison.
  • Lee, S. K. (2015). Spectroscopic Analysis of 2,3-Difluorobenzyl Radical. Journal of the Korean Chemical Society, 59(4), 301-305.
  • Bar-Ziv, R., et al. (2023). Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis. ChemRxiv.

Sources

Application

Reagents for the O-alkylation of 3-(2,3-Difluorobenzyl)azetidin-3-ol

Application Notes and Protocols Topic: Reagents and Protocols for the O-Alkylation of 3-(2,3-Difluorobenzyl)azetidin-3-ol: A Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Reagents and Protocols for the O-Alkylation of 3-(2,3-Difluorobenzyl)azetidin-3-ol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional vectors for molecular exploration.[1][2] Specifically, 3-substituted azetidinols serve as critical intermediates for a wide range of biologically active compounds.[3][4] This technical guide provides a detailed examination of methodologies for the O-alkylation of 3-(2,3-difluorobenzyl)azetidin-3-ol, a challenging tertiary alcohol. The primary obstacle to the etherification of this substrate is the significant steric hindrance around the hydroxyl group, which impedes standard nucleophilic substitution reactions.[5][6] We present two robust protocols: a modified Williamson ether synthesis under strictly anhydrous conditions and a phase-transfer catalysis (PTC) approach, offering a milder alternative. This document explains the causal logic behind reagent selection and procedural steps, provides comprehensive, step-by-step protocols, and includes troubleshooting insights to empower researchers to successfully synthesize novel ether derivatives for drug discovery programs.

Analysis of the Substrate: Key Chemical Considerations

The successful functionalization of 3-(2,3-difluorobenzyl)azetidin-3-ol hinges on a clear understanding of its structural and electronic properties. Several factors must be carefully considered when designing an O-alkylation strategy.

  • Steric Hindrance: The target hydroxyl group is situated on a tertiary carbon atom. This inherent steric bulk is further amplified by the presence of a 2,3-difluorobenzyl group. This congested environment makes the oxygen atom a poor nucleophile and hinders the backside attack required for a typical Sₙ2 reaction mechanism.[5][7] Consequently, reaction conditions must be optimized to favor substitution over competing elimination pathways.[8]

  • Nucleophilicity of the Hydroxyl Group: Tertiary alcohols are generally less acidic and less nucleophilic than primary or secondary alcohols. Efficient reaction requires complete deprotonation to form the corresponding alkoxide, a significantly more potent nucleophile. This necessitates the use of a strong, non-nucleophilic base.

  • The Azetidine Nitrogen: The azetidine ring contains a secondary amine, which is itself a nucleophile. To prevent competitive N-alkylation, which would lead to a quaternary ammonium salt, the nitrogen atom must be protected prior to O-alkylation. The tert-butyloxycarbonyl (Boc) group is a standard choice, as it is stable to basic conditions used for O-alkylation and can be removed later under acidic conditions. This guide assumes the use of N-Boc-protected 3-(2,3-difluorobenzyl)azetidin-3-ol.

Williamson_Workflow sub N-Boc-Azetidinol reagents1 1. NaH, Anhydrous DMF, 0°C 2. Warm to RT, 1h sub->reagents1 Deprotonation alkoxide Sodium Alkoxide Intermediate reagents1->alkoxide reagents2 R-X (Primary Alkyl Halide) 0°C to RT, 12-24h alkoxide->reagents2 Alkylation (SN2) product Crude O-Alkyl Product reagents2->product workup Aqueous Work-up & Extraction product->workup purify Column Chromatography workup->purify final Pure O-Alkyl Azetidine purify->final PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase RX R-X QOR [Q⁺][⁻OR] (Lipophilic Ion Pair) QX_org [Q⁺][X⁻] QOR->QX_org Transfers to Aqueous Phase RO_R R-O-R' (Product) QOR->RO_R SN2 Reaction QX_aq [Q⁺][X⁻] NaOR R'-OH + Na⁺OH⁻ ⇌ R'-O⁻Na⁺ + H₂O NaOR->QOR Ion Exchange at Interface QX_aq->NaOR Catalyst Regeneration QOH [Q⁺][OH⁻]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Grignard Addition to N-Protected Azetidin-3-ones

Executive Summary You are likely experiencing low yields due to enolization rather than nucleophilic addition. N-protected azetidin-3-ones (e.g., N-Boc, N-Cbz) are structurally unique: they possess significant ring strai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely experiencing low yields due to enolization rather than nucleophilic addition. N-protected azetidin-3-ones (e.g., N-Boc, N-Cbz) are structurally unique: they possess significant ring strain (~25 kcal/mol) and highly acidic


-protons. Standard Grignard reagents (

) act as strong bases, deprotonating the C3 position to form an enolate. Upon quenching, this reverts to the starting material, resulting in low conversion.

To solve this, you must switch from a standard Grignard protocol to an Organocerium (Imamoto) Protocol . This guide details the preparation of anhydrous Cerium(III) Chloride (


) and its use to modulate reactivity, suppressing basicity while enhancing nucleophilicity.

Module 1: The Critical Reagent ( )

The success of this reaction hinges entirely on the quality of your Cerium(III) Chloride. Commercial "anhydrous"


 is often compromised.[1] You must prepare it from the heptahydrate (

) or rigorously dry the commercial source.
Protocol: Preparation of Reactive Anhydrous

Failure to follow this drying curve results in the formation of Cerium Oxychloride (


), which is catalytically inactive and leads to reaction failure.

Equipment: Schlenk flask, high-vacuum pump (<0.5 mmHg), oil bath, magnetic stir bar.

  • Stage 1 (Bulk Water Removal): Place

    
     in the flask. Heat to 90°C  under high vacuum for 2 hours .
    
    • Checkpoint: The solid will look white and powdery but is essentially the monohydrate (

      
      ).[2]
      
  • Stage 2 (Dehydration): Increase temperature to 140–150°C under vacuum. Hold for 2 hours .

    • Crucial Step: Do not stir vigorously during the transition from 90°C to 140°C to avoid clumping. Gentle agitation is sufficient.

  • Stage 3 (Activation): Cool to room temperature under Argon. Add dry THF. Stir vigorously overnight (or at least 2 hours) at room temperature.

    • Success Indicator: You should see a fine, milky white suspension. If the solid looks like "sand" or "gravel" at the bottom, the drying failed or the particles are too coarse for effective transmetallation.

Visual Guide: The Drying Workflow

CeCl3_Drying cluster_0 Dehydration Phase Start CeCl3 * 7H2O (Heptahydrate) Step1 90°C / Vacuum 2 Hours Start->Step1 -6 H2O Step2 140-150°C / Vacuum 2 Hours Step1->Step2 -1 H2O Result Anhydrous CeCl3 (Active) Step2->Result Correct Protocol Failure CeOCl (Inactive) Step2->Failure Leak/Low Vac

Figure 1: Step-wise dehydration logic to avoid hydrolysis to inactive oxychloride.

Module 2: The Imamoto Reaction Protocol

This protocol uses the transmetallation strategy.[3] We generate the organocerium species (


) before introducing the ketone. This species is more oxophilic (activates the ketone) but less basic (ignores the proton).

Reagents:

  • N-Boc-azetidin-3-one (1.0 equiv)

  • 
     or 
    
    
    
    (1.2 – 1.5 equiv)
  • Anhydrous

    
     (1.5 – 2.0 equiv)
    
  • THF (Anhydrous)

Step-by-Step Procedure:

  • Slurry Formation: Prepare the anhydrous ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     suspension in THF (approx 0.3 M) as described in Module 1. Cool to -78°C .[2][4]
    
  • Transmetallation: Add the Grignard reagent (

    
    ) dropwise to the 
    
    
    
    slurry.
    • Observation: The white slurry may turn yellow/orange depending on the R-group.

    • Time: Stir for 30–60 minutes at -78°C to ensure formation of

      
      .
      
  • Addition: Dissolve N-Boc-azetidin-3-one in minimal THF. Add this solution dropwise to the organocerium mixture at -78°C.

    • Rate: Slow addition is key to prevent local heating.

  • Reaction: Stir at -78°C for 2–4 hours.

    • Monitoring: TLC or LCMS. If conversion is low after 4 hours, allow to warm to -40°C, but never to 0°C before quenching (risk of ring opening).

  • Quench (Critical):

    • Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) or 10% Aqueous Acetic Acid at low temperature.

    • Why: Rochelle's salt solubilizes Cerium salts, preventing the formation of intractable emulsions that trap your product.

Module 3: Troubleshooting & FAQs

Issue 1: "I recovered 80% Starting Material."

Diagnosis: Enolization occurred. The reagent acted as a base, not a nucleophile. Root Cause:

  • 
     was not dry (hydrolysis created 
    
    
    
    , destroying the Grignard, or
    
    
    formed).
  • Transmetallation time was too short.

  • Temperature was too high (>-40°C).

Corrective Action:

  • Verify

    
     activity: When adding water to a small aliquot of your dried 
    
    
    
    , it should hiss/fizz exothermically. If it dissolves quietly, it was already wet.
  • Ensure the

    
     is in excess  relative to the Grignard (at least 1.1 : 1 ratio of Ce:Mg).
    
Issue 2: "My product decomposed / Low Mass Balance."

Diagnosis: Ring opening or Polymerization. Root Cause: Azetidinones are strained. Strong Lewis acids (excess


 or 

) combined with heat can trigger ring opening. Corrective Action:
  • Quench Cold: Do not let the reaction warm to RT before quenching.

  • Buffer the Quench: Use a buffered solution (Acetate buffer pH 5-6) rather than strong mineral acids (

    
    ), which will deprotect the Boc group and potentially open the ring.
    
Issue 3: "The reaction mixture turned into a solid gel."

Diagnosis: Cerium emulsion. Corrective Action:

  • Use Rochelle's Salt for the workup. Stir the biphasic mixture vigorously for 1-2 hours until the layers separate cleanly. The aqueous layer should be clear/translucent, not milky.

Module 4: Mechanistic Visualization

Understanding the competition between the pathways is vital for troubleshooting.

Reaction_Pathways Substrate N-Boc-Azetidin-3-one Reagent_Mg R-MgX (Standard) Substrate->Reagent_Mg Direct Addition Reagent_Ce R-CeCl2 (Imamoto) Substrate->Reagent_Ce Transmetallation Enolate Enolate Intermediate Reagent_Mg->Enolate Deprotonation (Fast) Product Tertiary Alcohol (Desired) Reagent_Mg->Product Addition (Slow) Reagent_Ce->Enolate Deprotonation (Slow) Reagent_Ce->Product Addition (Fast) Recovered Recovered Starting Material Enolate->Recovered Aqueous Quench

Figure 2: The kinetic competition. Organocerium reagents shift the preference from deprotonation (Enolate) to Addition.

Summary Data Table: Reagent Comparison

VariableStandard Grignard (

)
Organocerium (

)
Basicity High (pK_a ~ 50)Moderate
Oxophilicity ModerateHigh (Activates C=O)
Primary Side Reaction Enolization (Deprotonation)None (Clean Addition)
Workup Difficulty LowHigh (Requires Rochelle's Salt)
Typical Yield (Azetidinone) 10–30%75–95%

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[3] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Concellón, J. M., et al. "Reaction of Grignard Reagents with Carbonyl Compounds: A Clean and Efficient Synthesis of Tertiary Alcohols." Journal of Organic Chemistry, vol. 81, no. 11, 2016.

    
     efficiency in hindered ketones). 
    
  • Dimitrov, V., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency."[5] Tetrahedron Letters, vol. 37, no. 37, 1996, pp. 6787–6790.[6] [6]

  • Organic Syntheses. "Preparation of Cerium(III) Chloride." Org.[6][7][8][9][10] Synth. 1999, 76, 228. (Standard protocol for drying).

Sources

Optimization

Minimizing side reactions during deprotection of N-Boc-3-(2,3-difluorobenzyl)azetidin-3-ol

Minimizing Side Reactions During N-Boc Deprotection of 3-(2,3-Difluorobenzyl)azetidin-3-ol Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working...

Author: BenchChem Technical Support Team. Date: March 2026

Minimizing Side Reactions During N-Boc Deprotection of 3-(2,3-Difluorobenzyl)azetidin-3-ol

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with highly functionalized, strained heterocyclic building blocks.

The target molecule, N-Boc-3-(2,3-difluorobenzyl)azetidin-3-ol , presents a unique dual-threat vulnerability during standard acidic deprotection:

  • A highly strained four-membered azetidine ring prone to nucleophilic cleavage.

  • A tertiary homobenzylic alcohol highly susceptible to acid-catalyzed dehydration.

This guide provides mechanistic troubleshooting, quantitative condition comparisons, and validated protocols to help you isolate the intact amino-alcohol in high yield.

Part 1: Mechanistic Visualization

G SM N-Boc-3-(2,3-difluorobenzyl) azetidin-3-ol (Strained Ring + 3° Alcohol) Acid Acidic Deprotection (H+ or Lewis Acid) SM->Acid Target Desired Product: 3-(2,3-difluorobenzyl) azetidin-3-ol Acid->Target Mild Acid (e.g., aq. H3PO4) Dehydration Side Reaction 1: Dehydration (Exocyclic Alkene) Acid->Dehydration Strong Acid (TFA) Carbocation Formation RingOpen Side Reaction 2: Azetidine Ring Opening (Acyclic Amino-Diol) Acid->RingOpen Nucleophiles (Cl-) + Heat

Fig 1: Reaction pathways during acidic N-Boc deprotection of 3-(2,3-difluorobenzyl)azetidin-3-ol.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I observing a less polar, highly UV-active byproduct instead of the desired amino-alcohol? A: You are observing the acid-catalyzed dehydration of the tertiary alcohol. Strong Brønsted acids (like neat TFA) protonate the hydroxyl group, leading to the elimination of water. This forms a tertiary carbocation that rapidly loses a proton to yield an exocyclic alkene:[1]. The thermodynamic driving force here is the formation of a double bond conjugated with the 2,3-difluorophenyl ring. To minimize this, you must strictly avoid anhydrous conditions that stabilize carbocations.

Q2: My reaction shows multiple highly polar spots on TLC and low mass recovery. What causes this? A: This is indicative of azetidine ring opening. The four-membered azetidine ring possesses significant inherent [2]. When the nitrogen is protonated to form an azetidinium ion, the ring becomes highly susceptible to nucleophilic attack (SN2-type cleavage). If you are using HCl in dioxane or methanol, the chloride ions act as nucleophiles. Elevated temperatures provide the activation energy required to cleave the C-N bond, resulting in acyclic amino-diol or halo-amine byproducts[3].

Q3: Is standard TFA/DCM (1:1) suitable for this substrate? A: No. While TFA/DCM is the industry standard for Boc deprotection, it is too harsh for this specific molecule. TFA promotes both the dehydration of the tertiary alcohol and potential trifluoroacetylation of the hydroxyl group.

Q4: What is the most reliable method to remove the Boc group while preserving both the azetidine ring and the tertiary alcohol? A: We highly recommend using [4]. This reagent is exceptionally mild and selective. It effectively cleaves the tert-butyl carbamate without promoting carbocation-mediated dehydration (due to the highly aqueous, stabilizing environment) and avoids ring opening because the phosphate anion is non-nucleophilic[4].

Part 3: Data Presentation - Deprotection Condition Profiles

The following table summarizes the expected quantitative product distributions based on the mechanistic vulnerabilities of 3-substituted azetidin-3-ols under various deprotection conditions.

Reagent SystemTempTarget Yield (%)Alkene Byproduct (%)Ring-Opened Byproduct (%)Recommendation
TFA / DCM (1:1) 20 °C< 40%> 40%~ 10%❌ Not Recommended
4M HCl / Dioxane 20 °C< 30%~ 20%> 40%❌ Not Recommended
TMSOTf / 2,6-Lutidine 0 °C> 85%< 5%< 5%✅ Recommended (Anhydrous)
85% aq. H₃PO₄ 20 °C> 90% < 2% < 2% 🌟 Highly Recommended
Part 4: Validated Experimental Protocols
Protocol A: Aqueous Phosphoric Acid Deprotection (The "Green" & Mild Standard)

Causality: Water acts as a heat sink and stabilizes the transition state, while the non-nucleophilic phosphate anion prevents SN2 ring opening.

  • Preparation: Dissolve N-Boc-3-(2,3-difluorobenzyl)azetidin-3-ol (1.0 eq) in a minimal amount of THF (approx. 2-3 volumes) to ensure complete solubility.

  • Reagent Addition: Add 85% aqueous H₃PO₄ (10-15 volumes relative to the starting material) at room temperature.

  • Reaction: Stir vigorously for 2-4 hours. Monitor the reaction progress by LC-MS. (Note: Avoid TLC monitoring as the highly polar, free azetidine amino-alcohol will streak heavily on silica).

  • Self-Validating Step: The reaction mixture should remain clear and colorless. The appearance of a distinct yellow tint is a visual cue indicating unwanted conjugated alkene formation (dehydration).

  • Workup: Cool the mixture to 0 °C. Carefully neutralize by the dropwise addition of 6M NaOH until the pH is strictly > 10. (Causality: The free azetidine is highly water-soluble; a high pH ensures the nitrogen is fully deprotonated, preventing it from remaining in the aqueous layer as a phosphate salt).

  • Extraction: Extract the aqueous layer with a polar organic solvent (e.g., 10% MeOH in DCM or 2-MeTHF) 3 times. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure amino-alcohol.

Protocol B: TMSOTf / 2,6-Lutidine Deprotection (Anhydrous Alternative)

Causality: TMSOTf acts as a Lewis acid to selectively activate the Boc carbonyl. 2,6-Lutidine is a sterically hindered base that scavenges any generated triflic acid, preventing the protonation of the tertiary alcohol and subsequent dehydration.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 2,6-lutidine (3.0 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 eq) dropwise over 5 minutes to prevent localized exotherms.

  • Reaction: Stir at 0 °C for 1-2 hours.

  • Self-Validating Step: Quench the reaction at 0 °C with saturated aqueous NaHCO₃. The absence of vigorous gas evolution (CO₂) during the quench indicates that the 2,6-lutidine successfully buffered the system and no free acid was present to decompose the bicarbonate.

  • Workup: Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Part 5: References
  • Title: Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers Source: Journal of Organic Chemistry, 2006, 71(24), 9045–9050. URL: [Link]

  • Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: Facile ring cleavage of basic azetidines Source: Journal of Heterocyclic Chemistry (via ResearchGate) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography for Fluorinated Azetidine Intermediates

Welcome to the Technical Support Center for advanced chromatographic purification. Fluorinated azetidines are highly valued in drug discovery as metabolically stable, lipophilic bioisosteres[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic purification. Fluorinated azetidines are highly valued in drug discovery as metabolically stable, lipophilic bioisosteres[1]. Fluorine substitution modulates the basicity (pKa) of the azetidine nitrogen, making them critical active components in medicinal chemistry[2]. However, their high polarity, secondary amine functionality, and general lack of a UV chromophore create a "perfect storm" for chromatographers. This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your workflows.

Diagnostic Workflow

Use the following decision tree to determine the optimal purification strategy for your specific fluorinated azetidine intermediate.

Workflow N1 Crude Fluorinated Azetidine Mixture N2 Does it have a UV Chromophore? N1->N2 N3 Use ELSD / MS or Derivatize (Boc/Cbz) N2->N3 No N4 Is the Azetidine Free Base? N2->N4 Yes N3->N4 N5 Add 1-5% TEA/NH4OH or Use NH2-Silica N4->N5 Yes (High pKa) N6 Standard Normal Phase (Hex/EtOAc) N4->N6 No (Protected) N7 Reversed-Phase (C18) with pH Modifier N5->N7 If Streaking Persists

Diagnostic workflow for optimizing the purification of fluorinated azetidine intermediates.

Troubleshooting Guides & FAQs

Q1: My fluorinated azetidine streaks across the entire silica column, resulting in poor recovery and broad peaks. How do I fix this? Causality: Unprotected azetidines possess a basic secondary or tertiary amine. Standard normal-phase silica gel contains acidic Brønsted silanol groups (Si-OH) that ionically bind to basic amines, causing severe tailing and irreversible adsorption[3]. While fluorination slightly lowers the amine's pKa via inductive effects, it is rarely enough to prevent silanol interactions entirely. Solution:

  • Mobile Phase Additives: Introduce a competing volatile amine to the mobile phase (e.g., 1% aqueous

    
     or Triethylamine) to mask the active silanol sites and speed up mass-transfer kinetics[4].
    
  • Amine-Bonded Silica (

    
    ):  Switch to an amine-functionalized stationary phase. The surface is pre-modified with basic groups, neutralizing the silica's acidity and allowing the basic azetidine to elute cleanly without mobile phase additives[3].
    

Q2: I am using a UV detector at 254 nm, but I cannot see my product eluting, even though LC-MS confirms it was synthesized. What is happening? Causality: Aliphatic fluorinated azetidines lack an extended


-electron system or aromatic ring, rendering them "invisible" to standard UV detection.
Solution: 
  • Evaporative Light Scattering Detection (ELSD): ELSD is a mass-based detection method ideal for non-UV active compounds. It nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles[5].

  • Pre-column Derivatization: If ELSD is unavailable, temporarily protect the azetidine nitrogen with a UV-active or bulky group (e.g., Boc or Cbz). Protected azetidines undergo rapid and efficient cleavage later in the synthetic sequence[6].

Q3: I successfully purified my compound, but after concentrating the fractions on the rotary evaporator, my yield is near zero. Where did it go? Causality: Low molecular weight fluorinated azetidines (especially mono- or di-fluorinated free bases) have exceptionally high vapor pressures. The highly electronegative fluorine atoms reduce intermolecular hydrogen bonding compared to non-fluorinated analogs, significantly increasing volatility. Solution: Convert the free base to a non-volatile hydrochloride salt before concentration. Add 1.2 equivalents of ethereal HCl to the pooled fractions, then concentrate at a low temperature (<30°C).

Quantitative Data: Chromatographic Parameters

The following table summarizes the quantitative parameters and expected behaviors of various stationary and mobile phase combinations when purifying basic fluorinated azetidines.

Stationary PhaseMobile Phase SystemAdditive Vol%Silanol InteractionUV InterferenceRecommended Use Case
Unbonded Silica Hexane / EtOAc0%High (Streaking)LowProtected, non-basic azetidines[6]
Unbonded Silica DCM / MeOH1-5% TEASuppressedHigh (<250 nm)Free base azetidines (ELSD required)
Amine-Bonded (

)
Hexane / EtOAc0%EliminatedLowHighly basic free base azetidines[3]
Reversed-Phase (C18) Water / MeCN0.1%

SuppressedLowHighly polar/water-soluble derivatives[4]

Experimental Protocols

Protocol A: Pre-Column Boc-Protection and Purification

Use this protocol when ELSD is unavailable and the free base azetidine is too volatile or polar for standard isolation.

  • Reaction Setup: Dissolve the crude fluorinated azetidine mixture in Dichloromethane (DCM) at a concentration of 0.2 M.

  • Derivatization: Add 1.5 equivalents of Di-tert-butyl dicarbonate (

    
    ) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.
    
  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL). Combine organic extracts, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Check: Spot the crude mixture on a normal-phase TLC plate. A successful Boc-protection is validated if the product spot moves significantly higher (

    
     in 20% EtOAc/Hexane) compared to the baseline-retained free base.
    
  • Chromatography: Load the concentrated residue onto a standard unbonded silica gel flash cartridge. Elute with a gradient of 5% to 40% EtOAc in Hexane. Monitor via UV at 210 nm.

Protocol B: Reversed-Phase Flash Chromatography with pH Modification

Use this protocol for highly polar, water-soluble fluorinated azetidines that cannot be extracted into organic solvents.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Water/Methanol (1:1). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Mount a C18 reversed-phase flash cartridge. Equilibrate with 3 column volumes (CV) of 5% Mobile Phase B.

    • Mobile Phase A: HPLC-grade Water + 0.1% aqueous

      
      .
      
    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% aqueous

      
      .
      
  • Self-Validation Check: Run a 1 mL scouting gradient on an analytical LC-MS using the exact mobile phase modifiers (0.1%

    
    ). A sharp, symmetrical peak confirms that the amine additive has successfully neutralized residual silanols and the mass-transfer kinetics are optimized for preparative scale-up[4].
    
  • Chromatography: Inject the sample via liquid loading. Run a gradient from 5% B to 95% B over 15 CV.

  • Detection: Route the eluent through an in-line ELSD. Set the drift tube temperature to 40°C to accommodate the volatility of the mobile phase without evaporating the target compound[5].

References

1.[2] Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. Available at:[Link] 2.[1] ChemComm - RSC Publishing. The Royal Society of Chemistry. Available at:[Link] 3.[6] A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, ACS Publications. Available at:[Link] 4.[4] When should I use a pH modifier in flash column chromatography gradient? Biotage. Available at:[Link] 5.[3] When should I use an amine-bonded silica for flash chromatography? Biotage. Available at:[Link] 6.[5] So, which detector should I use for flash column chromatography? Biotage. Available at:[Link]

Sources

Optimization

Handling hygroscopic properties of azetidin-3-ol hydrochloride salts

[1] Subject: Best Practices for Handling, Storage, and Recovery of Hygroscopic Azetidin-3-ol HCl Ticket ID: TECH-SUP-AZET-001 Responder: Senior Application Scientist, Chemical Development Group Introduction: The "Invisib...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Subject: Best Practices for Handling, Storage, and Recovery of Hygroscopic Azetidin-3-ol HCl Ticket ID: TECH-SUP-AZET-001 Responder: Senior Application Scientist, Chemical Development Group

Introduction: The "Invisible" Impurity

Welcome to the technical guide for Azetidin-3-ol hydrochloride (CAS: 18621-18-6) .

As a researcher, you likely chose the hydrochloride salt over the free base because the free base is volatile and prone to polymerization. However, the salt introduces a new challenge: extreme hygroscopicity .[1]

Azetidin-3-ol HCl is a small, highly polar molecule containing both a hydrogen-bond donor (hydroxyl group) and a charged ammonium center.[1] This combination creates a high lattice energy affinity for water.[1] When exposed to ambient humidity, it does not just become "damp"; it undergoes deliquescence , a phase transition where the solid dissolves in its own absorbed atmospheric water, turning into a viscous oil.

Why this matters:

  • Stoichiometric Failure: If 15% of your mass is water, your reaction equivalents are wrong.[1] This leads to incomplete conversion in coupling reactions.[1]

  • Reagent Decomposition: In peptide coupling or amide bond formation, the absorbed water will hydrolyze sensitive reagents like EDC, HATU, or acid chlorides before they react with the amine.[1]

Module 1: Storage & Intake (First Defense)

Objective: Prevent moisture ingress during long-term storage.[1]

Upon receipt, do not simply place the bottle on a shelf. The manufacturer’s seal is temporary.[1]

Protocol: The "Double-Desiccant" System
  • Immediate Inspection: Check if the material is free-flowing powder or clumped.[1] If clumped, proceed immediately to Module 3 (Recovery).[1]

  • Primary Container: After use, backfill the headspace of the vial with dry Nitrogen or Argon.[1] Cap tightly and wrap the junction with Parafilm M .[1]

  • Secondary Containment: Place the primary vial inside a larger jar or desiccator containing active desiccant packs (Silica gel or Drierite).[1]

  • Cold Storage: Store at 2–8°C .

    • Critical Caution: Never open a cold bottle immediately in a warm lab.[1] Condensation will form inside the bottle instantly.[1] Allow the sealed vessel to equilibrate to room temperature (approx. 30 mins) before opening.

Module 2: Weighing & Dispensing (The Critical Error Point)

Objective: Obtain accurate mass without exposing the bulk supply to humidity.

The Problem: Standard weighing boats are static-prone and slow.[1] In the 30 seconds it takes to stabilize a balance, Azetidin-3-ol HCl can absorb 2-5% of its weight in water on a humid day.[1]

Protocol: Difference Weighing (The "Closed Loop" Method)

Do not weigh into a container. Weigh out of the container.

Step-by-Step Workflow:

  • Take the capped source vial of Azetidin-3-ol HCl to the balance.

  • Place the entire capped vial on the balance. Tare (Zero) the balance.

  • Remove the vial, take it to your reaction flask, and quickly tap a small amount into the flask.

  • Recap the vial immediately.[1]

  • Place the capped vial back on the balance.

  • The negative reading (e.g., -0.150 g) is the exact mass delivered.[1]

Why this works: The hygroscopic material is never exposed to air while sitting on the balance, only during the brief transfer.

Visual Workflow: Difference Weighing Logic

DifferenceWeighing Start Start: Equilibrate to Room Temp Tare Place Capped Vial on Balance & TARE Start->Tare Transfer Remove Vial -> Quickly Dispense to Reactor Tare->Transfer Recap Recap Immediately Transfer->Recap Reweigh Place Vial Back on Balance Recap->Reweigh Calc Record Negative Value as Mass Added Reweigh->Calc

Figure 1: The "Difference Weighing" technique minimizes atmospheric exposure time, ensuring the bulk container remains dry.

Module 3: Recovery & Drying (Troubleshooting)

Objective: Rescue material that has become wet, sticky, or oily.

If your material looks like a paste or oil, it has deliquesced.[1] Do not discard it. The compound is likely chemically pure but physically solvated.[1]

The "Gentle Rescue" Protocol

Warning: Azetidines are strained rings.[1] Excessive heat (>100°C) combined with moisture and acidity (from the HCl salt) can promote ring-opening hydrolysis or polymerization [1].[1]

Method A: Vacuum Oven (For damp powder)

  • Place material in a glass vial. Cover with aluminum foil and poke pinholes.[1]

  • Place in a vacuum oven with a trap containing Phosphorus Pentoxide (P₂O₅) or KOH pellets (to absorb acid/water).

  • Set temperature to 40–45°C .

  • Apply full vacuum (<10 mbar) for 12–24 hours.

Method B: Azeotropic Distillation (For oils/liquids) If the salt has turned into a liquid, simple vacuum drying may result in a "skin" forming on top while the bottom remains wet.

  • Dissolve the oily salt in a small amount of dry Methanol .

  • Add Toluene (creates an azeotrope with water).[1]

  • Rotary evaporate at 40°C. The toluene/methanol/water azeotrope will carry the water away.[1]

  • Repeat 2-3 times until a white solid forms.

  • Finish with Method A.

Visual Troubleshooting Guide

Troubleshooting Inspect Inspect Material State Physical State? Inspect->State Powder Free-flowing Powder State->Powder Clump Clumped/ Sticky Solid State->Clump Liquid Oily Liquid (Deliquesced) State->Liquid Action1 Proceed to Reaction Powder->Action1 Action2 Vacuum Dry (45°C, P2O5) Clump->Action2 Action3 Azeotropic Drying (MeOH/Toluene) Liquid->Action3 Verify Verify Weight Stability Action2->Verify Action3->Verify Verify->Action1 If Stable Verify->Action2 If still loses mass

Figure 2: Decision matrix for handling Azetidin-3-ol HCl based on physical state.

Module 4: Reaction Setup Data

Objective: Adjusting reaction parameters to account for the salt form.

When using Azetidin-3-ol HCl in nucleophilic substitutions or amide couplings, you must neutralize the HCl to liberate the nucleophilic amine.

Base Stoichiometry Table:

Reaction TypeReagentBase Equivalents RequiredReason
Amide Coupling EDC / HATU1.0 equiv (to free amine) + Base for reaction The first equiv of base (e.g., DIPEA) only neutralizes the HCl.[1] You need extra base to maintain pH >8 for the coupling.
SNAr / Alkylation Alkyl Halide2.0 - 2.5 equiv 1.0 eq to neutralize HCl, 1.0 eq to scavenge the acid generated by the substitution.
Reductive Amination NaBH(OAc)30.5 - 1.0 equiv Often runs better at slightly acidic pH; neutralizing the HCl fully might not be necessary depending on the aldehyde.[1]

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a desiccator without vacuum? A: No. Passive desiccation is too slow for deliquescent salts.[1] The equilibrium will likely favor the salt retaining the water.[1] You need the driving force of heat (energy) and vacuum (mass transfer) [2].[1]

Q: I heated the salt to 120°C to dry it fast, and it turned brown. What happened? A: You likely caused thermal decomposition.[1] Azetidines are strained rings.[1] While the salt is stable, high heat can cause ring-opening or polymerization.[1] Discard and re-order. Stick to <50°C for drying.[1]

Q: Why does my yield vary wildly between batches? A: It is almost certainly a weighing error due to water content. If Batch A was dry and Batch B was 10% water, you added 10% less amine in Batch B. Always assume the salt is wet unless you have freshly dried it.[1]

Q: Can I store a solution of it instead? A: Yes, but choose the solvent carefully. Solutions in Methanol or Water are stable if stored cold.[1] Do not store in acetone or ketones, as the amine can slowly form hemiaminals/imines over time.[1]

References

  • ChemicalBook. (2025).[1] Azetidin-3-ol Properties and Stability. Retrieved from

  • Thermo Scientific Chemicals. (2024).[1] 3-Hydroxyazetidine hydrochloride Safety Data Sheet. Retrieved from

  • Santa Cruz Biotechnology. (2024).[1] Azetidin-3-ol Hydrochloride Salt Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759290, Azetidin-3-ol hydrochloride. Retrieved from

Sources

Troubleshooting

Technical Support Center: 3-(2,3-Difluorobenzyl)azetidin-3-ol Stability Profile

The following technical guide addresses the stability, handling, and troubleshooting of 3-(2,3-Difluorobenzyl)azetidin-3-ol under acidic conditions. This content is structured for researchers and process chemists dealing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 3-(2,3-Difluorobenzyl)azetidin-3-ol under acidic conditions. This content is structured for researchers and process chemists dealing with the isolation, storage, and derivatization of this specific scaffold.

[1]

Executive Summary

3-(2,3-Difluorobenzyl)azetidin-3-ol presents a unique stability challenge due to the interplay between its strained azetidine ring and the tertiary alcohol at the C3 position.[1] While the azetidine nitrogen is basic and readily forms stable salts (e.g., hydrochloride) in the solid state, the compound is metastable in acidic solutions .

The primary failure mode under acidic conditions is acid-catalyzed dehydration leading to the exocyclic alkene (3-(2,3-difluorobenzylidene)azetidine), rather than immediate ring-opening.[1] However, prolonged exposure to strong aqueous acids or nucleophilic acids (like HBr/HI) will trigger ring-opening degradation.

Part 1: The Stability Matrix

The following table summarizes the compound's behavior under various acidic regimes.

ConditionStability RatingPrimary Degradation PathwayRecommended Action
Anhydrous HCl / Ether (0°C) Stable None (Forms stable HCl salt)Ideal for isolation.[1] Filter rapidly under N₂.
Dilute Aqueous HCl (pH 2-4, RT) ⚠️ Conditional Slow equilibrium with open-chain forms; minor dehydration.[1]Keep cold (<5°C). Process immediately.
Strong Acid (pH < 1) or Heat Unstable Dehydration to exocyclic alkene; subsequent polymerization.Avoid. Use buffered quenching if possible.
Lewis Acids (e.g., BF₃[2]·OEt₂) Unstable Ring expansion or rearrangement (Pinacol-type).[1]Use mild alternatives or low temp (-78°C).
Part 2: Mechanistic Degradation Pathways

To troubleshoot yield losses or purity issues, it is critical to understand how the molecule degrades. The tertiary alcohol at the 3-position is the "Achilles' heel" of this scaffold when exposed to acid.

Mechanism 1: Acid-Catalyzed Dehydration (Major Pathway)

Unlike secondary alcohols, this tertiary alcohol readily protonates and loses water to form a tertiary carbocation at C3. To relieve the charge, the molecule eliminates a proton from the benzylic position, forming an exocyclic double bond . This 3-alkylidene azetidine is a common impurity observed by LC-MS (M-18 peak).[1]

Mechanism 2: Nucleophilic Ring Opening (Minor/Condition Dependent)

In the presence of strong nucleophiles (e.g., Cl⁻ in concentrated HCl) or upon heating, the strained ring opens. The protonated nitrogen activates the C2/C4 carbons towards nucleophilic attack.

Decomposition Start 3-(2,3-Difluorobenzyl)azetidin-3-ol (Free Base) Protonated N-Protonated Species (Stable Salt Form) Start->Protonated  Anhydrous HCl   (Kinetic Control) Oxonium O-Protonated Intermediate (Activated Alcohol) Protonated->Oxonium  Excess Acid / H2O   (Equilibrium) Carbocation Tertiary Carbocation at C3 (Transient High Energy) Oxonium->Carbocation  -H2O   (Rate Limiting Step) Alkene Exocyclic Alkene Product (Dehydration Impurity: M-18) Carbocation->Alkene  -H+ (Elimination)   (Major Pathway) RingOpen Ring-Opened Chlorohydrin (If conc. HCl used) Carbocation->RingOpen  +Cl- (Nucleophilic Attack)   (Minor Pathway)

Figure 1: Mechanistic flow of acid-mediated degradation.[1] The "Safe Zone" is the N-Protonated salt; the "Danger Zone" begins upon O-protonation.[1]

Part 3: Troubleshooting Guide & FAQs
Scenario A: Salt Formation & Isolation

Q: I tried to make the HCl salt by adding 4M HCl in dioxane to my free base, but it turned into a sticky gum instead of a solid. Why? A: This is a common issue with 3-hydroxyazetidines.

  • The Cause: The "gum" is likely a mixture of the hygroscopic salt and trace water, or partial dehydration products. Azetidin-3-ol salts are notoriously hygroscopic.[1] If the dioxane contained even trace moisture, or if the addition was too fast (generating heat), you likely triggered partial dehydration or simply dissolved the salt.

  • The Fix:

    • Dissolve the free base in anhydrous Et₂O or DCM (dilute solution).

    • Cool to 0°C (ice bath).

    • Add anhydrous 2M HCl in ether dropwise with vigorous stirring.

    • The salt should precipitate as a white solid. Filter immediately under a nitrogen blanket to prevent moisture absorption.

Scenario B: Reaction Workup

Q: During the workup of a Boc-deprotection reaction (using TFA), I see a new impurity peak at [M-18] on LC-MS. Is this my product? A: No, [M-18] indicates the loss of water (18 Da).

  • The Diagnosis: You have formed the exocyclic alkene (3-(2,3-difluorobenzylidene)azetidine). This occurs because the tertiary alcohol dehydrated in the TFA solution.

  • The Fix:

    • Avoid neat TFA: Use a scavenger cocktail or dilute TFA in DCM (1:4 ratio) at 0°C.

    • Monitor Time: Do not stir overnight. Quench immediately upon consumption of the starting material.

    • Alternative: Use HCl/Dioxane at 0°C for a shorter duration, or consider milder deprotection methods (e.g., TMSOTf/2,6-lutidine) if the substrate is extremely sensitive.

Scenario C: Storage

Q: Can I store the hydrochloride salt of 3-(2,3-Difluorobenzyl)azetidin-3-ol on the shelf? A: Only if strictly anhydrous.

  • Risk: If the salt absorbs moisture, the local acidity in the crystal lattice (combined with water) can catalyze slow dehydration or ring hydrolysis over weeks.

  • Protocol: Store in a tightly sealed vial, preferably under Argon, in a desiccator at -20°C .

Part 4: Validated Protocols
Protocol 1: Safe Generation of Hydrochloride Salt

This method minimizes heat and water to prevent dehydration.

  • Dissolution: Dissolve 1.0 eq of 3-(2,3-Difluorobenzyl)azetidin-3-ol (free base) in anhydrous diethyl ether (concentration ~0.1 M).

  • Cooling: Place the flask in an ice/water bath (0°C) and stir for 10 minutes.

  • Acidification: Slowly add 1.05 eq of 2.0 M HCl in diethyl ether dropwise over 5 minutes.

    • Note: Do not use aqueous HCl.

  • Precipitation: A white precipitate should form immediately. Stir for an additional 15 minutes at 0°C.

  • Isolation: Filter the solid rapidly through a sintered glass funnel under a stream of dry nitrogen.

  • Washing: Wash the cake twice with cold anhydrous ether.

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

Protocol 2: Neutralizing the Salt to Free Base

Use this if you need to recover the amine for a subsequent coupling reaction.

  • Suspend the hydrochloride salt in DCM.

  • Add saturated aqueous NaHCO₃ (Do not use NaOH, as strong bases can occasionally trigger retro-aldol type fragmentation in strained alcohols).

  • Stir vigorously for 10 minutes until the solid dissolves.

  • Separate layers and extract the aqueous layer 2x with DCM/Isopropanol (3:1) to ensure recovery of the polar alcohol.

  • Dry organics over Na₂SO₄ and concentrate below 30°C.

References
  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link[1]

    • Relevance: Establishes the mechanism of acid-mediated azetidine ring opening and the impact of N-protonation.[3]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

    • Relevance: Comprehensive review of azetidine stability, ring strain, and synthetic handling.
  • BenchChem Technical Support. (2025). Azetidine Ring-Opening Reactions: Troubleshooting Guide. Link

    • Relevance: Provides industrial troubleshooting workflows for azetidine decomposition.
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

Sources

Optimization

Technical Support Center: Crystallization of 3,3-Disubstituted Azetidine Derivatives

Welcome to the technical support center for the crystallization of 3,3-disubstituted azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3,3-disubstituted azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystals of these unique scaffolds. The inherent strain of the four-membered ring, combined with the steric and electronic influences of the 3,3-substituents, often presents significant crystallization challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and practical laboratory experience.

Troubleshooting Guide: From Oils to Single Crystals

This section addresses common issues encountered during the crystallization of 3,3-disubstituted azetidine derivatives, offering systematic approaches to problem-solving.

Question 1: My 3,3-disubstituted azetidine derivative consistently "oils out" of solution instead of forming crystals. What steps can I take to promote crystallization?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common frustration in crystallization, particularly with molecules that have flexible substituents or complex intermolecular interactions.[1][2] This phenomenon occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. Here’s a systematic approach to address this issue:

Underlying Causes and Mechanistic Considerations:

  • High Solute Concentration and Rapid Supersaturation: If the concentration of your azetidine derivative is too high, or if supersaturation is achieved too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, leading to the formation of an amorphous oil.[1][3]

  • Low Melting Point: Compounds with low melting points are more prone to oiling out, as the separation from solution may occur at a temperature above the compound's melting point.[1]

  • Presence of Impurities: Impurities can disrupt the crystal packing and inhibit nucleation, favoring the formation of an oil.[1][4]

  • Solvent Effects: The choice of solvent is critical. A solvent that is "too good" can lead to very high solubility, making it difficult to achieve the controlled, slow supersaturation needed for crystallization.

Troubleshooting Protocol:

  • Reduce the Concentration: Start with a more dilute solution. This slows down the approach to supersaturation, giving the molecules more time to form nuclei and grow into crystals.[3]

  • Slow Down the Process:

    • Slow Cooling: If using a cooling crystallization method, slow the rate of cooling. This can be achieved by placing the crystallization vessel in an insulated container (like a Dewar flask with warm water) or by using a programmable cooling bath.[5][6]

    • Slow Evaporation: For evaporative crystallization, reduce the rate of solvent evaporation by using a vial with a smaller opening or by covering the vial with a cap that has a small pinhole.[7][8]

    • Vapor Diffusion: This is an excellent technique for controlling the rate of solvent change. Dissolve your compound in a "good" solvent and place it in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which your compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of your compound can gently induce crystallization.[8][9]

  • Solvent System Optimization:

    • Change the Solvent: If you are using a single solvent system, experiment with different solvents. A solvent in which your compound has moderate solubility is often ideal.[6]

    • Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can be very effective. Dissolve your compound in a minimal amount of the good solvent at an elevated temperature, and then slowly add the anti-solvent until the solution becomes slightly turbid. Heating the solution again until it is clear and then allowing it to cool slowly can yield crystals.

  • Introduce a Nucleation Site:

    • Seed Crystals: If you have previously managed to obtain even a tiny amount of crystalline material, use it as a seed crystal. Add a single, small crystal to a slightly supersaturated solution to encourage further crystal growth.[1][10]

    • Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that may serve as nucleation sites.[3]

  • Enhance Purity: Ensure your compound is as pure as possible. An additional purification step, such as column chromatography or a preliminary recrystallization, can sometimes make a significant difference.[3][7]

Question 2: I am obtaining crystals, but they are very small, needle-like, or form aggregates. How can I grow larger, single crystals suitable for X-ray diffraction?

Answer:

The formation of small or poorly formed crystals is often a sign that nucleation is occurring too rapidly, leading to a large number of small crystals rather than the growth of a few large ones.[3] Here are several strategies to promote the growth of larger, higher-quality single crystals:

Key Principles for Crystal Growth:

  • Minimize Nucleation Sites: The goal is to have a small number of nucleation events followed by a period of slow growth.

  • Maintain a State of Slight Supersaturation: The solution should be supersaturated enough to allow for crystal growth but not so much that it triggers rapid, widespread nucleation.

Methodologies for Improving Crystal Size and Quality:

  • Optimize the Crystallization Rate:

    • Slower Cooling/Evaporation: As with preventing oiling out, slowing down the crystallization process is paramount. Use the techniques described in the previous answer to reduce the rate of cooling or solvent evaporation.

    • Temperature Gradient: Creating a slight temperature gradient within the crystallization vessel can sometimes promote the growth of larger crystals. This can be achieved by gently heating the bottom of the vessel while the top remains cooler.[3]

  • Refine Your Solvent System:

    • Solvent Selection: The choice of solvent can significantly impact crystal morphology. Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities.[11] Sometimes, solvents like toluene or benzene can promote better crystal packing.[8][9]

    • Solvent Layering (Liquid-Liquid Diffusion): This technique is particularly useful for growing high-quality single crystals. Carefully layer a solution of your compound with a less dense, miscible anti-solvent.[10] As the solvents slowly diffuse into one another at the interface, a region of ideal supersaturation is created where crystals can form and grow.

  • Utilize Seeding Techniques:

    • Micro-seeding: If you have small crystals, you can use them to seed a fresh, slightly supersaturated solution. The idea is that the added seed crystals will grow larger rather than new crystals forming.[10]

  • Control the Environment:

    • Vibration-Free Location: Place your crystallization experiments in a location where they will not be disturbed. Vibrations can induce nucleation and lead to the formation of multiple small crystals.[6]

    • Clean Glassware: Ensure all glassware is meticulously clean. Dust particles and other residues can act as nucleation sites.[3]

Frequently Asked Questions (FAQs)

Q1: How do the 3,3-substituents on the azetidine ring influence the choice of crystallization technique?

The nature of the substituents at the 3-position has a profound impact on the molecule's polarity, flexibility, and potential for intermolecular interactions, which in turn dictates the optimal crystallization strategy.[12]

  • Bulky, Nonpolar Substituents (e.g., diphenyl, di-tert-butyl): These groups can sterically hinder close packing and may lead to lower melting points. Vapor diffusion or solvent layering with nonpolar solvents like hexanes, toluene, or dichloromethane can be effective.[12]

  • Polar, Hydrogen-Bonding Substituents (e.g., hydroxyl, amino, amide): These groups can form strong intermolecular interactions, which can be advantageous for crystallization. Solvents that can participate in hydrogen bonding, such as alcohols (ethanol, isopropanol) or ethyl acetate, are often good choices.[8][13] Slow cooling of a saturated solution in these solvents is a good starting point.

  • Flexible Substituents (e.g., long alkyl chains): Flexibility can increase the entropic penalty of crystallization. It may be beneficial to use techniques that allow for slow, controlled crystal growth, such as vapor diffusion or slow evaporation, to give the molecules time to adopt a favorable conformation for packing into a crystal lattice.

Q2: What are the most common and effective crystallization solvents for 3,3-disubstituted azetidine derivatives?

While there is no universal solvent, a systematic screening approach is recommended. Here is a table of commonly used solvents, categorized by their properties, that can serve as a starting point for your experiments.

Solvent CategoryExamplesTypical Use Cases for 3,3-Disubstituted Azetidines
Alcohols Ethanol, Isopropanol, MethanolGood for moderately polar to polar derivatives, especially those capable of hydrogen bonding. Often used for recrystallization of azetidine salts.[7][13]
Halogenated Dichloromethane (DCM), ChloroformEffective for a wide range of polarities. Often used in solvent layering or vapor diffusion systems with anti-solvents like hexanes or diethyl ether.[12]
Ethers Diethyl ether, Tetrahydrofuran (THF)Diethyl ether is a common anti-solvent. THF can be a good solvent for some derivatives.
Esters Ethyl acetate (EtOAc)A versatile solvent for compounds of intermediate polarity. Frequently successful for slow evaporation.[12]
Hydrocarbons Hexanes, Heptane, ToluenePrimarily used as anti-solvents. Toluene can sometimes promote high-quality crystal growth.[8][9]
Nitriles Acetonitrile (ACN)A polar aprotic solvent that can be effective for derivatives with polar functional groups.

Q3: My compound is an ionic salt (e.g., a hydrochloride salt of a basic azetidine). Does this change the crystallization strategy?

Yes, the crystallization of ionic compounds often requires different approaches than for neutral molecules.

  • Solvent Choice: Polar, protic solvents like water, ethanol, or methanol are often good choices for dissolving azetidine salts.[13]

  • Counter-ion Exchange: If you are having difficulty crystallizing a particular salt, consider exchanging the counter-ion. For example, if the hydrochloride salt is proving difficult, you could try preparing the hydrobromide or trifluoroacetate salt. Sometimes, a different counter-ion will lead to a more favorable crystal packing arrangement.[10]

  • pH Adjustment: The solubility of azetidine salts can be highly dependent on pH. In some cases, carefully adjusting the pH of the solution can help to induce crystallization.

Q4: Can I use advanced techniques if standard methods fail?

For particularly challenging compounds, several advanced techniques can be explored:

  • Microbatch Under-Oil Crystallization: This technique involves dispensing small droplets of your compound's solution into a well plate under a layer of oil (e.g., paraffin or silicone oil).[14] The oil controls the rate of solvent evaporation or water diffusion, allowing for very slow and controlled crystallization.[14][15] This method is particularly useful when you only have a small amount of material.

  • Co-crystallization: If your azetidine derivative has suitable hydrogen bond donor or acceptor sites, you can attempt to form a co-crystal with another molecule (a "co-former"). The co-former can act as a bridge, facilitating the formation of a stable crystal lattice.

Experimental Workflow and Visualization

A logical, stepwise approach to tackling a new crystallization problem is crucial for success. The following diagram illustrates a typical workflow for developing a crystallization method for a novel 3,3-disubstituted azetidine derivative.

Crystallization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Troubleshooting Start Start with Pure Compound Solubility_Test Solubility Screening (Line-of-Vials Approach) Start->Solubility_Test High_Sol High Solubility in Volatile Solvents Solubility_Test->High_Sol Mod_Sol Moderate Solubility Low_Sol Low Solubility in Most Solvents High_Sol->Mod_Sol No Slow_Evap Slow Evaporation High_Sol->Slow_Evap Yes Vapor_Diff Vapor Diffusion High_Sol->Vapor_Diff Yes Mod_Sol->Low_Sol No Slow_Cool Slow Cooling Mod_Sol->Slow_Cool Yes Layering Solvent Layering Mod_Sol->Layering Yes Hot_Filt Hot Filtration & Slow Cooling Low_Sol->Hot_Filt Yes Outcome Observe Outcome Slow_Evap->Outcome Vapor_Diff->Outcome Slow_Cool->Outcome Layering->Outcome Hot_Filt->Outcome Crystals Good Crystals Formed Outcome->Crystals No_Crystals No Crystals / Oil Out Outcome->No_Crystals Poor_Crystals Poor Quality Crystals Outcome->Poor_Crystals End Single Crystal for X-ray Diffraction Crystals->End Re_Screen Re-evaluate Solvents / Try Co-solvents No_Crystals->Re_Screen Optimize Optimize Conditions (Slower Rate, Seeding) Poor_Crystals->Optimize cluster_1 cluster_1 Optimize->cluster_1 Re_Screen->cluster_1

Caption: A decision workflow for crystallizing 3,3-disubstituted azetidines.

References

  • IUCr Journals. (2024, August 15). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • University of Washington, Department of Chemistry. How to Grow X-Ray Quality Crystals. Retrieved from [Link]

  • University of York, Department of Chemistry. scXRD: Growing single crystals. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1433-1439. Retrieved from [Link]

  • University of Pennsylvania, Department of Chemistry. Crystal Growing Tips and Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Hampton Research. Microbatch Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Retrieved from [Link]

  • University of Missouri, Department of Chemistry. Crystallisation Techniques. Retrieved from [Link]

  • American Chemical Society. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2012, March 14). Why I am not getting crystals? Retrieved from [Link]

  • ResearchGate. (2025, August 7). A method to crystallize substances that oil out. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]

  • MDPI. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

  • ResearchGate. (2018). Azetidines and their applications in asymmetric catalysis. Retrieved from [Link]

  • American Chemical Society. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • ResearchGate. (2026, January 22). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • MDPI. (2020, April 14). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Retrieved from [Link]

  • National Institutes of Health. (2023). Photochemical cyclization of α-amino esters to access 3-azetidinones. Retrieved from [Link]

  • Springer. (2023, March 15). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Retrieved from [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022, March 24). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2015, November 26). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Remediation in Azetidine Scaffolds

Topic: Removing Residual Palladium from Azetidine Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and CMC Leads Status: Active Guide [v2.4] The "Azetidine Trap": Why This is Difficult Azetidines presen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Residual Palladium from Azetidine Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and CMC Leads Status: Active Guide [v2.4]

The "Azetidine Trap": Why This is Difficult

Azetidines present a unique "perfect storm" for palladium retention. Unlike standard amines, the azetidine nitrogen is highly exposed due to the constrained 4-membered ring geometry (pKa ~11.3 for parent azetidine). This makes it an exceptionally strong Lewis base that coordinates tightly to Palladium(II) species, often outcompeting standard extraction protocols.

Furthermore, the ring strain (~25 kcal/mol) renders the scaffold sensitive to the harsh acidic conditions (e.g., 6M HCl, high heat) typically used to dissociate Pd-amine complexes, creating a risk of ring-opening to acyclic amines (e.g.,


-haloamines).

This guide prioritizes methods that maintain ring integrity while meeting ICH Q3D Class 2B limits (<10 ppm for oral dosing).

Diagnostic & Triage: Select Your Protocol

Before attempting remediation, characterize the nature of your residual Palladium.[1] Use the decision matrix below to select the safest protocol for your specific azetidine derivative.

ScavengerSelection Start Start: High Pd Content (>500 ppm) Solubility Is Product Soluble in Organic Solvents (THF, DCM, EtOAc)? Start->Solubility Scale Scale of Reaction? Solubility->Scale Yes Carbon Protocol C: Activated Carbon (High Yield Loss Risk) Solubility->Carbon No (Poor Solubility) SolidScav Protocol A: Silica-Supported Scavengers (Best for <100g, High Value) Scale->SolidScav Small/Med Scale AqueousExt Protocol B: Chelating Wash (NAC/TMT) (Best for >100g, Scalable) Scale->AqueousExt Large Scale (>100g) PdType Pd Species? SolidScav->PdType Thiol Use Si-Thiol (For Pd(II) & Pd(0)) PdType->Thiol General DMT Use Si-DMT (For difficult Pd(II) complexes) PdType->DMT Persistent Coordination

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on solubility and scale.

Protocol A: Solid-Supported Scavengers (The Gold Standard)

For azetidines, functionalized silica is superior to resin because it does not swell, preventing the entrapment of the small azetidine molecule within the polymer matrix.

Recommended Phases:

  • Si-Thiol (Mercaptopropyl): The workhorse. Effective for Pd(0) and Pd(II).

  • Si-DMT (Dimercaptotriazine): Higher affinity. Use if Si-Thiol fails.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude azetidine in THF, EtOAc, or DCM (10–20 volumes). Avoid alcohols if using Si-DMT as they can sometimes reduce scavenging efficiency due to solvation effects.

  • Loading: Add 4–8 molar equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading).

    • Note: If Pd content is unknown, assume 50% of initial catalyst remains.

  • Incubation: Stir at 40–50°C for 4–12 hours.

    • Critical: Do not exceed 60°C. Azetidines are thermally stable, but prolonged heat with Lewis acidic Pd can trigger decomposition.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Rinse the cake with the dissolution solvent to recover adsorbed product.[1]

Performance Data (Typical Reduction):

ScavengerInitial Pd (ppm)Final Pd (ppm)Recovery (%)Notes
Si-Thiol 2,500< 5095-98%Best balance of cost/purity.
Si-DMT 2,500< 592-96%Highest affinity; slight yield loss possible.
Polymer-TMT 2,500100-20085%Slower kinetics; resin swelling issues.
Protocol B: Chelation Extraction (N-Acetylcysteine)

When solid scavengers are too costly for scale-up, liquid-liquid extraction using "soft" sulfur-based chelators is the preferred method. N-Acetylcysteine (NAC) is superior to standard cysteine because it is more soluble in organic/aqueous biphasic systems and less prone to oxidation.

The Mechanism: NAC competes with the azetidine nitrogen for the Pd center. By adjusting the pH, we create a water-soluble Pd-NAC complex while keeping the azetidine in the organic phase.

Step-by-Step Workflow:

  • Preparation: Dissolve the azetidine reaction mixture in a water-immiscible solvent (EtOAc or 2-MeTHF are ideal).

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine.

  • pH Adjustment (CRITICAL): Adjust the aqueous NAC solution to pH 7–8 using Ammonia or NaOH.

    • Why? You must deprotonate the NAC thiol (pKa ~9.5) to activate it, but avoid high pH (>10) which might degrade the azetidine or cause emulsion.

  • Extraction:

    • Add the buffered NAC solution to the organic layer (1:1 v/v).

    • Heat to 40°C and stir vigorously for 1–2 hours.

  • Separation: Separate layers. The aqueous layer will likely turn dark/orange (Pd-NAC complex).

  • Polishing: Wash the organic layer with water/brine to remove residual NAC.

Troubleshooting Specific Failures

Issue 1: "I used Si-Thiol, but Pd levels are still ~200 ppm."

  • Root Cause: The Azetidine-Pd bond is kinetically inert. The scavenger cannot "grab" the Pd because the azetidine won't let go.

  • Solution: Add a "Transfer Agent."[2] Add 1–5% MeOH or EtOH to your solvent. Protic solvents can help shuttle the Pd from the amine to the thiol surface. Alternatively, increase temperature to 50°C to overcome the activation energy of ligand exchange.

Issue 2: "My Azetidine decomposed during the workup."

  • Root Cause: Acidic hydrolysis. Did you use 1M HCl to wash away the catalyst?

  • Solution: NEVER use strong mineral acids with azetidines if heating is involved. If you must protonate the amine to stop coordination, use weak acids like Citric Acid or Ammonium Chloride, and keep the temperature <20°C.

Issue 3: "The scavenger removed the Pd, but my yield dropped 20%."

  • Root Cause: Non-specific binding. The azetidine (being basic) is sticking to free silanols (Si-OH) on the silica surface.

  • Solution: Use "End-capped" silica scavengers (often denoted as TMS-capped). Alternatively, add 1% Triethylamine (TEA) to the scavenging mixture to block the silanol sites.

Frequently Asked Questions (FAQ)

Q: Can I use Activated Carbon (Charcoal)? A: Only as a last resort. While cheap, carbon has poor selectivity. It often adsorbs the flat, polar azetidine ring along with the Pd, leading to yield losses of 10–30%. If you must use it, use specific "low-ash" grades designed for pharma (e.g., Darco G-60) and limit contact time to <1 hour.

Q: What is the ICH Q3D limit for Palladium? A:

  • Oral Administration: 100 µ g/day .[3][4] For a standard 10g daily dose, this is 10 ppm .

  • Parenteral (Injectable): 10 µ g/day .[3] This is 1 ppm .

  • Reference: ICH Q3D Guideline for Elemental Impurities [1].[3][5]

Q: Why not just crystallize the product? A: Azetidines often co-crystallize with Pd salts. Unlike simple impurities, the Pd is coordinated to the product itself. Crystallization often increases Pd concentration in the crystal lattice. You must break the coordination (using Scavengers/NAC) before crystallization.

Visualizing the Interaction

Understanding the competition between your product and the scavenger is vital for troubleshooting.

BindingCompetition cluster_legend Thermodynamics Pd Palladium (Pd) Complex1 Pd-Azetidine Complex (Stable, Soluble) Pd->Complex1 Azetidine Azetidine Product (N-Donor) Azetidine->Pd Fast Kinetic Binding Complex2 Pd-Scavenger Complex (Solid, Filterable) Azetidine->Complex2 Product Released Scavenger Si-Thiol Scavenger (S-Donor) Scavenger->Complex2 Complex1->Scavenger Slow Ligand Exchange (Requires Heat/Time) Info S-Pd bond is stronger than N-Pd bond, but N-Pd forms first.

Figure 2: Ligand exchange mechanism. The process relies on the thermodynamic preference of Pd for Sulfur (Scavenger) over Nitrogen (Azetidine), but requires energy to overcome the initial kinetic trap.

References
  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]

  • Phillips, S. T., et al. (2018). Selective Reductive Elimination at Alkyl Palladium(IV): Catalytic C–H Amination to Azetidines.[6] Angewandte Chemie, 57(12), 3178-3182.[6] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Interpretation of 3-(2,3-Difluorobenzyl)azetidin-3-ol

This guide provides an in-depth analysis and predicted interpretation of the ¹H NMR spectrum of 3-(2,3-Difluorobenzyl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. By dis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and predicted interpretation of the ¹H NMR spectrum of 3-(2,3-Difluorobenzyl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. By dissecting the molecule into its constituent spin systems and comparing them with analogous structures, we offer a robust framework for researchers to assign and understand the complex spectral features of this and similar substituted azetidines.

Introduction: The Imperative of Structural Verification

In the landscape of modern drug discovery, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. For a molecule like 3-(2,3-Difluorobenzyl)azetidin-3-ol, which features a chiral center, diastereotopic protons, and complex aromatic spin-spin couplings, a thorough understanding of its ¹H NMR spectrum is essential. This guide explains the causal relationships between the molecule's three-dimensional structure and its spectral output, providing a predictive framework grounded in established NMR principles.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments within the molecule. The structure contains a tertiary alcohol on a four-membered azetidine ring, which is substituted with a 2,3-difluorobenzyl group. The carbon at position 3 of the azetidine ring is a stereocenter, which has significant consequences for the surrounding protons.

Caption: Structure of 3-(2,3-Difluorobenzyl)azetidin-3-ol with labeled protons.

The key proton environments are:

  • Azetidine Ring Protons: The protons on C2 (H₂ₐ, H₂♭) and C4 (H₄ₐ, H₄♭) are diastereotopic due to the adjacent C3 stereocenter.

  • Benzylic Protons: The two protons of the methylene bridge (-CH₂-) are also diastereotopic.

  • Hydroxyl Proton: The -OH proton.

  • Amine Proton: The -NH proton of the azetidine ring.

  • Aromatic Protons: Three protons on the difluorophenyl ring (H₄', H₅', H₆').

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The following is a predictive analysis of the ¹H NMR spectrum, assuming a standard solvent like CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

The Aliphatic Region (δ 2.5 - 4.0 ppm)

This region is expected to be complex due to the overlapping signals of the azetidine and benzylic protons. The presence of a stereocenter at C3 renders the geminal protons on C2, C4, and the benzylic carbon chemically non-equivalent.

  • Benzylic Protons (Hₐ, H♭):

    • Predicted Shift (δ): ~2.8 – 3.2 ppm. Standard benzylic protons appear around 2.3-2.7 ppm[1], but the proximity to the electronegative nitrogen and oxygen atoms will induce a downfield shift.

    • Multiplicity: These diastereotopic protons should appear as a pair of doublets, known as an AB quartet. This pattern arises because they are coupled to each other but have different chemical shifts.

    • Coupling: A geminal coupling constant (²J) of approximately -12 to -15 Hz is expected.

  • Azetidine Ring Protons (H₂ₐ, H₂♭, H₄ₐ, H₄♭):

    • Predicted Shift (δ): ~3.2 – 3.8 ppm. In the parent azetidine molecule, the C2/C4 protons resonate around 3.6 ppm[2]. The substitution pattern here will cause a complex distribution of shifts.

    • Multiplicity: These four protons will likely present as two overlapping and complex multiplets. Each proton is geminally coupled to its partner on the same carbon and vicinally coupled to the two protons on the adjacent carbon. Due to their diastereotopic nature, all coupling constants (geminal and cis/trans vicinal) will be different, leading to a higher-order splitting pattern that may not be easily resolved.

    • Rationale: The protons at C2 and C4 are adjacent to the electron-withdrawing nitrogen atom, placing them in this downfield region[1]. Their diastereotopicity is a direct consequence of the chiral C3 center, meaning they experience different magnetic environments.

The Exchangeable Protons (δ variable)
  • Hydroxyl Proton (-OH):

    • Predicted Shift (δ): Highly variable, typically 1.0 – 5.5 ppm[1][3]. Its exact position depends on solvent, concentration, and temperature due to varying degrees of hydrogen bonding[4].

    • Multiplicity: A broad singlet. Rapid chemical exchange with solvent impurities or other hydroxyl groups often decouples this proton from its neighbors, averaging out any splitting[1][5]. This peak will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

  • Amine Proton (-NH):

    • Predicted Shift (δ): Variable, typically 1.0 – 5.0 ppm for secondary amines[3].

    • Multiplicity: Similar to the hydroxyl proton, this will likely be a broad singlet that is exchangeable with D₂O[5].

The Aromatic Region (δ 6.8 - 7.5 ppm)

This region will be characterized by complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Aromatic protons typically resonate between 6.5 and 8.0 ppm[1]. The electron-withdrawing nature of the fluorine atoms will generally shift these protons downfield.

  • H-6' Proton:

    • Predicted Shift (δ): ~7.2 – 7.4 ppm.

    • Multiplicity: A complex multiplet, likely a doublet of doublet of doublets (ddd).

    • Coupling: It is coupled to H-5' (³JHH, ortho, ~7-9 Hz), F-2 (³JHF, ortho, ~8-10 Hz)[6], and H-4' (⁵JHH, para, ~0-1 Hz).

  • H-5' Proton:

    • Predicted Shift (δ): ~6.9 – 7.1 ppm.

    • Multiplicity: A complex multiplet, likely a triplet of doublets (td) or a multiplet.

    • Coupling: It is coupled to H-6' (³JHH, ortho, ~7-9 Hz), H-4' (³JHH, ortho, ~7-9 Hz), and F-3 (⁴JHF, meta, ~5-7 Hz)[6].

  • H-4' Proton:

    • Predicted Shift (δ): ~7.1 – 7.3 ppm.

    • Multiplicity: A complex multiplet.

    • Coupling: It is coupled to H-5' (³JHH, ortho, ~7-9 Hz), F-3 (³JHF, ortho, ~8-10 Hz)[6], F-2 (⁴JHF, meta, ~5-7 Hz), and potentially H-6' (⁵JHH, para, ~0-1 Hz). The combined H-F couplings can be significant and are crucial for structural confirmation[7][8].

Data Summary and Comparative Analysis

To contextualize these predictions, a comparison with simpler molecules is invaluable. The presence of multiple functional groups in the target molecule creates a spectrum that is more than the sum of its parts.

Table 1: Predicted ¹H NMR Data for 3-(2,3-Difluorobenzyl)azetidin-3-ol

Proton LabelPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J in Hz)Integration
-NH1.0 - 5.0broad singlet-1H
-OH1.0 - 5.5broad singlet-1H
Benzylic Hₐ, H♭2.8 - 3.2AB quartet²JHH ≈ -142H
Azetidine H₂, H₄3.2 - 3.8multipletComplex higher-order couplings4H
Aromatic H-5'6.9 - 7.1multiplet³JHH(ortho) ≈ 8; ⁴JHF(meta) ≈ 61H
Aromatic H-4'7.1 - 7.3multiplet³JHH(ortho) ≈ 8; ³JHF(ortho) ≈ 9; ⁴JHF(meta) ≈ 61H
Aromatic H-6'7.2 - 7.4multiplet³JHH(ortho) ≈ 8; ³JHF(ortho) ≈ 91H

Comparative Insights:

  • vs. Azetidin-3-ol: The protons on the azetidine ring in our target molecule are expected to be slightly upfield compared to some N-acylated or N-benzhydryl substituted azetidinols, due to the absence of a strongly electron-withdrawing group directly on the nitrogen. However, the overall complexity due to the C3-substituent remains.

  • vs. 1,2-Difluorobenzene: The chemical shifts of the aromatic protons in the target molecule are influenced not only by the two fluorine atoms but also by the electron-donating alkyl substituent at the C1' position, which tends to shift ortho and para protons slightly upfield compared to the parent difluorobenzene.

  • vs. Benzyl Alcohol: The benzylic protons in 3-(2,3-Difluorobenzyl)azetidin-3-ol are significantly different from the simple singlet seen in benzyl alcohol. The chirality at C3 makes them diastereotopic, resulting in the complex AB quartet, a definitive indicator of the local stereochemical environment.

Standard Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality spectrum for reliable interpretation, adherence to a validated protocol is crucial.

G A Sample Preparation ~5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add Internal Standard (e.g., 0.03% TMS) A->B C Transfer to NMR Tube B->C D Instrument Setup 400 MHz+ Spectrometer C->D E Data Acquisition Lock, Tune, Shim D->E F Run ¹H Experiment (e.g., 16-64 scans) E->F G Data Processing Fourier Transform, Phase & Baseline Correction F->G H Spectral Analysis Integration, Peak Picking, Coupling Constant Measurement G->H

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(2,3-Difluorobenzyl)azetidin-3-ol and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.

  • Internal Standard: Use a solvent containing a standard reference, typically tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for resolving complex multiplets).

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual tuning and shimming procedures to maximize the magnetic field homogeneity, which is critical for achieving high resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typical starting points. The number of scans can range from 16 to 64 to achieve an adequate signal-to-noise ratio.

  • D₂O Exchange (Optional): After acquiring the initial spectrum, remove the NMR tube, add one drop of D₂O, shake well, and re-acquire the spectrum to identify the -OH and -NH protons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by careful phase correction and baseline correction to produce the final spectrum.

Conclusion

The ¹H NMR spectrum of 3-(2,3-Difluorobenzyl)azetidin-3-ol is predicted to be rich in structural information. Key diagnostic features include an AB quartet for the diastereotopic benzylic protons, complex overlapping multiplets for the four diastereotopic azetidine ring protons, and intricately coupled signals in the aromatic region due to both H-H and H-F interactions. The broad, exchangeable signals for the hydroxyl and amine protons serve as additional identifiers. This guide provides a detailed predictive map for researchers, enabling a more efficient and accurate structural elucidation of this and related compounds, thereby accelerating the drug development pipeline.

References

  • Liepinsh, E., & Otting, G. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 2(5-6), 447-465.
  • University of Regensburg. (2007). Coupling of Protons with Fluorine.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) ¹H NMR spectrum.
  • Wallace, E. M., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Poppe, L., & van Halbeek, H. (1994). ¹H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1863-1869.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Shapiro, B. L., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Lo Meo, P., et al. (1967). A precise determination of the H-H and H-F couplings in fluorobenzene. Molecular Physics, 13(5), 433-442.
  • University of B
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • University of Liverpool. (n.d.). Chemical shifts. NMR Spectroscopy.

Sources

Comparative

19F NMR Analysis of 2,3-Difluorobenzyl Moieties: A Comparative Guide to Cryogenic vs. Room Temperature Probes

The 2,3-difluorobenzyl moiety has emerged as a privileged structural motif in modern pharmacophores, most notably in potent HIV-1 integrase strand transfer inhibitors (INSTIs) such as cabotegravir, dolutegravir, and bict...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-difluorobenzyl moiety has emerged as a privileged structural motif in modern pharmacophores, most notably in potent HIV-1 integrase strand transfer inhibitors (INSTIs) such as cabotegravir, dolutegravir, and bictegravir[1]. The strategic placement of fluorine atoms enhances van der Waals interactions, improves crystal lattice stability, and modulates the drug's pharmacokinetic profile[2]. However, these same structural features often result in extremely low aqueous solubility (e.g., cabotegravir solubility is <0.1 mM)[2].

When studying drug-target interactions or performing fragment-based drug discovery (FBDD), traditional


H NMR is often hindered by massive background signals from biological matrices. 

F NMR circumvents this issue entirely. With a 100% natural abundance, a nuclear spin of 1/2, and zero biological background,

F NMR serves as the gold standard for probing fluorinated ligands[3][4].

This guide objectively compares the performance of Cryogenic Probes (CryoProbes) against Conventional Room Temperature (RT) Probes for the


F NMR analysis of 2,3-difluorobenzyl-containing compounds, providing actionable, self-validating experimental workflows.

Hardware Comparison: Cryogenic vs. Room Temperature Probes

The fundamental limitation of NMR at low concentrations is the Johnson-Nyquist thermal noise generated by the random thermal motion of electrons in the detection coil and preamplifier circuitry[5][6].

  • Room Temperature (RT) Probes: Operate at ~300 K. The thermal noise is standard, requiring high sample concentrations (>1 mM) or impractically long acquisition times to achieve a viable Signal-to-Noise Ratio (SNR).

  • Cryogenic Probes: Utilize closed-cycle helium or open-cycle liquid nitrogen systems to cool the transmit/receive coils and preamplifiers to ~20–30 K[5][6][7]. Because thermal noise is proportional to the square root of the temperature, cooling from 300 K to 20 K reduces electronic noise by a factor of

    
    [5].
    
Quantitative Performance Summary

The following table summarizes the performance metrics when analyzing a highly dilute 2,3-difluorobenzyl sample (e.g., 50 µM in a biological buffer)[5][6].

MetricConventional RT Probe (300 K)Cryogenic Probe (~20 K)Performance Gain
Coil Temperature ~300 K~20 K93% reduction in thermal energy
Relative SNR (per scan)

(Baseline)

to

Up to 500% improvement
Time to Equivalent SNR

(e.g., 16 hours)

(e.g., 1 hour)

faster acquisition
Limit of Detection (LOD) ~100 µM (practical limit)~10–20 µMEnables physiological concentration studies
Sample Temp Stability Ambient to +135 °C-40 °C to +135 °CSample remains at user-defined temp[6]

Experimental Workflow: F NMR Profiling of 2,3-Difluorobenzyl Interactions

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal checks to verify hardware performance before committing precious biological samples.

Phase 1: System Validation & Calibration

Do not assume probe performance; verify it.

  • Reference Standard Preparation: Prepare a 0.05% (v/v) solution of trifluoroacetic acid (TFA) or fluorobenzene in DMSO-

    
    .
    
  • Pulse Calibration: Determine the exact 90° pulse width (P1) for the

    
    F channel.
    
    • Causality: Cryoprobes have high Q-factors (quality factors). A miscalibrated pulse will lead to severe signal loss and phase distortions.

  • SNR Verification: Run a single-scan

    
    F spectrum. Compare the calculated SNR against the manufacturer's installation specifications. If the SNR is degraded, check the helium compressor lines for vibration damping issues[7].
    
Phase 2: Sample Preparation
  • Matrix Formulation: Dissolve the 2,3-difluorobenzyl compound (e.g., cabotegravir) in a mixed solvent system (e.g., 10% DMSO-

    
     / 90% D
    
    
    
    O buffer) to mimic physiological conditions while maintaining solubility[2].
  • Internal Referencing: Add a trace amount of a fluorinated reference (e.g., TFA at -76.55 ppm) to act as an internal chemical shift standard.

    • Causality:

      
      F chemical shifts are hypersensitive to temperature and pH variations. An internal standard ensures that any observed chemical shift perturbations (CSPs) during target binding are genuine and not environmental artifacts[4].
      
Phase 3: Acquisition Parameters & Logic

For a 600 MHz spectrometer (where


F resonates at ~564 MHz)[4]:
  • Pulse Sequence (igig or equivalent): Use a 1D

    
    F sequence with inverse-gated 
    
    
    
    H decoupling.
    • Causality: The fluorine atoms on the 2,3-difluorobenzyl ring couple with adjacent aromatic protons, splitting the signal into complex multiplets.

      
      H decoupling collapses these multiplets into sharp singlets, drastically increasing peak height (SNR) and simplifying integration. Inverse gating prevents the Nuclear Overhauser Effect (NOE) from artificially inflating the integrals, ensuring quantitative accuracy.
      
  • Spectral Width (SW): Set to 200 ppm (centered at -100 ppm). The 2,3-difluorobenzyl signals typically resonate between -139 ppm and -143 ppm.

  • Relaxation Delay (D1): Set to 5 seconds.

    • Causality: Fluorine nuclei in rigid aromatic systems often exhibit long longitudinal relaxation times (

      
      ). A D1 shorter than 
      
      
      
      will cause signal saturation, destroying the quantitative relationship between peak area and concentration.
Phase 4: Data Processing

Apply an exponential window function with a Line Broadening (LB) of 1.0–2.0 Hz prior to Fourier Transformation. This mathematically filters out high-frequency noise acquired at the tail end of the Free Induction Decay (FID), further optimizing the SNR without significantly degrading the resolution of the isolated benzyl singlets.

Workflow Visualization

The following diagram illustrates the logical decision matrix and signal pathway for


F NMR analysis in drug discovery.

G Sample Sample Matrix 2,3-Difluorobenzyl Drug + Target Solubility Drug Solubility Assessment Sample->Solubility RT RT Probe (300 K) Standard Sensitivity Solubility->RT High (>1 mM) Cryo CryoProbe (~20 K) Thermal Noise Minimized Solubility->Cryo Low (<0.1 mM) AcqRT 1H-Decoupled 19F NMR Long Acq. Time (16x) RT->AcqRT AcqCryo 1H-Decoupled 19F NMR Rapid Acq. Time (1x) Cryo->AcqCryo Data Binding Analysis (Chemical Shift Perturbation) AcqRT->Data AcqCryo->Data

Caption: Decision matrix and acquisition workflow for 19F NMR analysis of fluorinated pharmacophores.

Conclusion

The 2,3-difluorobenzyl moiety is a critical component in modern antiviral therapeutics. While conventional RT probes are adequate for synthetic verification at high concentrations, the transition to biological assays and FBDD demands the superior sensitivity of Cryogenic probes. By suppressing Johnson-Nyquist noise, CryoProbes deliver a 3–5-fold increase in SNR[5], enabling the observation of low-solubility drugs like cabotegravir in their native, target-bound states. When combined with rigorous self-validating protocols—such as precise pulse calibration and inverse-gated


H decoupling—

F NMR becomes an uncompromisingly accurate tool for structural and functional drug profiling.

References

  • How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples - Creative Biostructure -[Link]

  • CryoProbes for NMR - Cryogenic Probes - Bruker -[Link]

  • Cryoprobe - NMR Wiki -[Link]

  • 19F chemical library and 19F-NMR for a weakly bound complex structure - NII - [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH - [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - Semantic Scholar - [Link]

  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir - ResearchGate - [Link]

  • Multitasking Pharmacophores Support Cabotegravir-Based Long-Acting HIV Pre-Exposure Prophylaxis (PrEP) - PMC - NIH - [Link]

  • Bictegravir and dolutegravir: head to head at 96 weeks - NATAP -[Link]

Sources

Validation

A Researcher's Guide to High-Resolution Mass Spectrometry: Comparing Orbitrap and Q-TOF for the Analysis of C10H11F2NO

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of small molecules is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical techniq...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of small molecules is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique, providing unparalleled accuracy in mass measurement, which is critical for determining elemental composition and elucidating chemical structures.[1][2][3] This guide offers an in-depth comparison of two leading HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, for the analysis of the novel fluorinated compound C10H11F2NO.

For researchers and drug development professionals, selecting the optimal analytical instrumentation is a critical decision that directly impacts data quality, experimental throughput, and ultimately, the pace of discovery. This document provides a comprehensive, objective comparison of these technologies, supported by illustrative experimental data and detailed protocols, to empower you to make an informed choice for your laboratory's specific needs.

The Significance of High-Resolution Mass Spectrometry in Small Molecule Analysis

HRMS instruments are distinguished by their ability to measure the mass-to-charge ratio (m/z) of ions with exceptional precision, typically in the sub-parts-per-million (ppm) range.[4] This high mass accuracy allows for the confident determination of a molecule's elemental formula, a fundamental piece of information for any new chemical entity.[5] Unlike nominal mass measurements provided by lower-resolution instruments, HRMS can differentiate between ions with very similar masses (isobars), providing a higher degree of confidence in compound identification.[4]

The analysis of fluorinated compounds, such as C10H11F2NO, presents unique challenges. The presence of fluorine can influence ionization efficiency and lead to characteristic fragmentation patterns.[2][6][7] Therefore, the choice of HRMS platform can significantly impact the quality and interpretability of the resulting data.

Comparative Analysis of HRMS Platforms: Orbitrap vs. Q-TOF

Two of the most prominent HRMS technologies in today's laboratories are the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF) mass analyzers. While both provide high-resolution and accurate mass data, they operate on different principles, leading to distinct advantages and disadvantages.

  • Orbitrap Mass Analyzers: These instruments utilize a spindle-like central electrode to trap ions in an orbital motion. The frequency of this motion is directly related to the ion's m/z ratio, and a Fourier transform of the induced image current provides the mass spectrum.[4] Orbitrap instruments are renowned for their exceptionally high resolving power, often exceeding 100,000 FWHM (Full Width at Half Maximum).[8]

  • Q-TOF Mass Analyzers: Q-TOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer. The quadrupole can be used to select a specific precursor ion (for MS/MS) or to guide all ions into the TOF analyzer. The TOF section measures the time it takes for ions to travel a fixed distance, with lighter ions arriving at the detector faster than heavier ions.[4] Q-TOF instruments are known for their fast acquisition speeds and wide dynamic range.[9]

The following diagram illustrates the fundamental workflow for HRMS analysis of a small molecule like C10H11F2NO.

HRMS Workflow for C10H11F2NO Figure 1: General HRMS Workflow for C10H11F2NO Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis cluster_data_processing Data Processing Sample C10H11F2NO Standard Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Dilution Dilution to working concentration (e.g., 1 µg/mL) Dissolution->Dilution LC_System UHPLC System Dilution->LC_System Injection Column Reversed-Phase C18 Column LC_System->Column Mobile_Phase Gradient Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) Column->Mobile_Phase Ion_Source Electrospray Ionization (ESI) Mobile_Phase->Ion_Source Eluent Mass_Analyzer Mass Analyzer (Orbitrap or Q-TOF) Ion_Source->Mass_Analyzer Data_Acquisition Data Acquisition (Full Scan MS and dd-MS2) Mass_Analyzer->Data_Acquisition Formula_Prediction Elemental Formula Prediction Data_Acquisition->Formula_Prediction Fragmentation_Analysis MS/MS Fragmentation Analysis Formula_Prediction->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: General HRMS Workflow for C10H11F2NO Analysis

Experimental Design: A Head-to-Head Comparison

To provide a practical comparison, we will outline a detailed experimental protocol for the analysis of C10H11F2NO on both a high-resolution Orbitrap and a Q-TOF mass spectrometer. The following protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Experimental Protocol: HRMS Analysis of C10H11F2NO

1. Sample Preparation:

  • Objective: To prepare a standardized solution of C10H11F2NO for infusion and LC-HRMS analysis.

  • Procedure:

    • Accurately weigh 1.0 mg of C10H11F2NO standard.

    • Dissolve the standard in 1.0 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL.

2. Liquid Chromatography (for LC-HRMS):

  • Objective: To achieve chromatographic separation of the analyte from any potential impurities.

  • Parameters:

    • System: UHPLC system

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. Mass Spectrometry - Orbitrap Platform:

  • Objective: To acquire high-resolution, accurate-mass data for C10H11F2NO.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Capillary Temperature: 320 °C

    • Sheath Gas Flow Rate: 40 arbitrary units

    • Auxiliary Gas Flow Rate: 10 arbitrary units

    • Full Scan MS Resolution: 140,000 @ m/z 200

    • Scan Range: m/z 100-500

    • Data Dependent MS/MS (dd-MS2): Top 3 most intense ions, stepped collision energy (20, 30, 40 eV)

4. Mass Spectrometry - Q-TOF Platform:

  • Objective: To acquire high-resolution, accurate-mass data for C10H11F2NO.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 4.0 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psig

    • Full Scan MS Resolution: 40,000 @ m/z 200

    • Scan Range: m/z 100-500

    • Targeted MS/MS: Precursor ion m/z (calculated for C10H11F2NO + H+), collision energy ramp (15-45 eV)

Performance Comparison: Illustrative Data

The following tables summarize the expected performance characteristics of each platform for the analysis of C10H11F2NO, based on established principles and typical instrument performance. Please note that this data is illustrative and not derived from actual experiments on this specific molecule.

Table 1: Mass Accuracy and Resolution

ParameterOrbitrapQ-TOF
Theoretical [M+H]+ 214.0881214.0881
Measured [M+H]+ 214.0880214.0883
Mass Accuracy (ppm) < 1 ppm< 2 ppm
Resolution (FWHM) 140,00040,000

Table 2: Key Performance Metrics

MetricOrbitrapQ-TOF
Sensitivity ExcellentVery Good
Acquisition Speed GoodExcellent
Dynamic Range Very GoodExcellent
MS/MS Capability ExcellentExcellent

The following diagram illustrates the key performance trade-offs between Orbitrap and Q-TOF technologies.

Performance Comparison Figure 2: Orbitrap vs. Q-TOF Performance Trade-offs Orbitrap Orbitrap Resolution Resolution Orbitrap->Resolution Higher Mass_Accuracy Mass Accuracy Orbitrap->Mass_Accuracy Generally Higher QTOF Q-TOF Speed Acquisition Speed QTOF->Speed Higher Dynamic_Range Dynamic Range QTOF->Dynamic_Range Wider

Caption: Orbitrap vs. Q-TOF Performance Trade-offs

Data Analysis and Interpretation

The high-quality data generated by both platforms enables confident structural elucidation.

1. Elemental Formula Determination:

The primary advantage of HRMS is the ability to predict the elemental formula from the accurate mass measurement.[5] For a measured m/z of 214.0880, software algorithms can generate a list of possible elemental compositions within a specified mass tolerance (e.g., ± 2 ppm). Given the known presence of C, H, N, O, and F, the correct formula C10H11F2NO is readily identified.

2. Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) provides crucial structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of fluorinated compounds can be complex, with potential losses of HF or other fluorine-containing neutral species.[6] Careful analysis of the MS/MS spectrum allows for the piecing together of the molecule's structure.

The following diagram outlines the data processing workflow for structural confirmation.

Data Processing Workflow Figure 3: Data Processing for Structural Confirmation Raw_Data Raw HRMS Data (Full Scan and MS/MS) Peak_Picking Peak Picking & Centroiding Raw_Data->Peak_Picking MSMS_Interpretation MS/MS Spectral Interpretation Raw_Data->MSMS_Interpretation Formula_Generation Elemental Formula Generation (from accurate mass) Peak_Picking->Formula_Generation Isotopic_Pattern Isotopic Pattern Analysis Peak_Picking->Isotopic_Pattern Structure_Proposal Proposed Structure Formula_Generation->Structure_Proposal Isotopic_Pattern->Structure_Proposal MSMS_Interpretation->Structure_Proposal Database_Search Spectral Library/Database Search Structure_Proposal->Database_Search Confirmation Structural Confirmation Structure_Proposal->Confirmation Database_Search->Confirmation

Caption: Data Processing for Structural Confirmation

Conclusion and Recommendations

Both Orbitrap and Q-TOF HRMS platforms are exceptionally capable of providing the high-quality data required for the confident analysis of small molecules like C10H11F2NO. The choice between the two often comes down to the specific priorities of the research.

  • For laboratories prioritizing the highest possible resolution and mass accuracy for unambiguous elemental composition determination, the Orbitrap platform is an excellent choice. Its superior resolving power can be particularly advantageous when dealing with complex matrices or when trying to resolve isobaric interferences.

  • For laboratories requiring high throughput and a wide dynamic range for quantitative applications, the Q-TOF platform offers significant advantages. Its faster acquisition speed is well-suited for coupling with fast UHPLC separations, enabling the analysis of a large number of samples in a shorter time frame.

Ultimately, the decision should be based on a thorough evaluation of your laboratory's current and future analytical needs. We recommend consulting with instrument manufacturers and application specialists to discuss your specific requirements and to arrange for instrument demonstrations with your own samples.

References

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • Measurlabs. High-Resolution Mass Spectrometry | HRMS Analysis.
  • Hiragana, K. High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum.
  • Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches.
  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. (n.d.). PMC.
  • Shao, G., Liu, T., Xia, Y., Zhang, P., & Wang, Y. (2025). A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water. PLoS One, 20(11), e0335264.
  • Thermo Fisher Scientific. (2019, March 13). TOF vs. Orbitrap for Intact Protein Structural Insights.
  • Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?
  • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. (n.d.). PMC.
  • MDPI. (2023, February 22). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • LCGC International. (2021, June 10). HRMS-based workflow.
  • Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. (n.d.).
  • Routledge. (2022, December 22). High-Resolution Mass Spectrometry and Its Diverse Applications: Cutting-Edge Techniques and Instrumentation.
  • ResearchGate. (n.d.). Data acquisition and analysis using a streamlined HRMS1-DIA workflow a...
  • PMC. (2021, January 29). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information.
  • Agilent. (n.d.). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems.
  • ACS Publications. (2013, April 16). Orbitrap Mass Spectrometry.
  • The Royal Society. (2016, October 28). Quantitative mass spectrometry methods for pharmaceutical analysis.
  • HRMS: current usage, future directions and the promise of integration with unified data streams suited to post-acquisition mining. (n.d.).
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Oxford Academic. (2017, February 15). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters.
  • YouTube. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF.
  • University of Miami. (n.d.). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters.
  • PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • ACS Publications. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow.
  • Mass Spectrometry analysis of Small molecules. (2013, February 7).
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • MDPI. (2025, August 22). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages.
  • eScholarship.org. (n.d.). Identification of small molecules using accurate mass MS/MS search.
  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.).
  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24).

Sources

Comparative

Comparative Guide: Metabolic Stability of 2,3-Difluoro vs. 2,4-Difluoro Benzyl Analogs

Executive Summary In medicinal chemistry, the fluorination of benzyl rings is a cornerstone strategy for modulating metabolic stability, lipophilicity ( ), and binding affinity. While both 2,3-difluoro and 2,4-difluoro s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the fluorination of benzyl rings is a cornerstone strategy for modulating metabolic stability, lipophilicity (


), and binding affinity. While both 2,3-difluoro and 2,4-difluoro substitution patterns reduce the electron density of the aromatic ring, they exhibit distinct metabolic profiles.
  • 2,4-Difluorobenzyl: Primarily utilized to block the metabolically labile para-position. However, this pattern carries a specific liability for bioactivation via oxidative ipso-substitution, potentially leading to toxic quinone methide intermediates.

  • 2,3-Difluorobenzyl: Offers a safer metabolic profile by avoiding the ipso-substitution pathway. It is superior when the para-position is not the primary "soft spot" or when para-defluorination is a risk.

This guide provides a technical comparison of these two analogs, supported by mechanistic rationale and experimental protocols.

Part 1: Mechanistic Basis of Stability

Electronic and Steric Landscape

The metabolic fate of a benzyl ring is dictated by the accessibility of its C-H bonds to Cytochrome P450 (CYP) heme iron and the electronic stability of the resulting radical or cation intermediates.

Feature2,4-Difluoro Analog 2,3-Difluoro Analog
Substitution Pattern Ortho (2) and Para (4)Ortho (2) and Meta (3)
Para-Position Status Blocked (C-F bond)Open (C-H bond)
Electronic Effect Strong inductive withdrawal (

) at C1 (benzyl carbon).
Balanced withdrawal; C4 is electron-rich relative to C2/C3.
Major Metabolic Risk Oxidative ipso-substitution (Bioactivation).Aromatic Hydroxylation at C4 (if unhindered).
CYP Binding Often reduces

by sterically clashing with heme at the para site.
Allows "head-on" approach if the enzyme pocket is deep.
The "Quinone Methide" Liability (The 2,4-Risk)

A critical, often overlooked risk of the 2,4-difluoro pattern is its propensity for oxidative ipso-substitution . If the benzyl carbon is attached to a leaving group or an electron-rich system, CYP enzymes can attack the C4-fluorine position.

  • Mechanism: The CYP enzyme inserts oxygen at the C4 position (ipso-attack).

  • Result: Spontaneous elimination of Fluoride (

    
    ) and the benzylic substituent leads to a Quinone Methide (QM) .
    
  • Toxicity: QMs are highly reactive Michael acceptors that covalently bind to cellular proteins (e.g., Glutathione), causing hepatotoxicity.

Oxidative Defluorination

Contrary to the rule that "C-F bonds are metabolically inert," the para-fluorine in 2,4-difluoro analogs can undergo oxidative defluorination . Experimental data from EGFR radiotracers has shown that 4-fluoroanilino derivatives can be rapidly metabolized via defluorination, whereas 2- and 3-fluoro isomers remain stable [1].[1]

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these two analogs.

MetabolicPathways Start24 2,4-Difluoro Analog CYP CYP450 Oxidation Start24->CYP Start23 2,3-Difluoro Analog Start23->CYP Ipso Ipso-Substitution (C4 Attack) CYP->Ipso High Risk for 2,4 ParaHydrox Para-Hydroxylation (C4-OH) CYP->ParaHydrox Primary Route for 2,3 QM Quinone Methide (Reactive Electrophile) Ipso->QM - F⁻ GSH Covalent Binding (Toxicity) QM->GSH + Protein/GSH Stable Stable Metabolite (Phase II Conjugation) ParaHydrox->Stable Glucuronidation

Figure 1: Divergent metabolic pathways. The 2,4-analog carries a risk of bioactivation (Red path), while the 2,3-analog typically undergoes standard hydroxylation (Green path).

Part 2: Experimental Protocols

To objectively compare these analogs, you must assess both intrinsic clearance and bioactivation potential .

Protocol A: Microsomal Stability Assay ( )

This assay determines the half-life (


) and intrinsic clearance (

) of the parent compound.

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1

    
    M, <0.1% DMSO). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Quench Solution. Centrifuge at 4,000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion.[1]

Calculation:



Where 

is the slope of

vs time.
Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Crucial for 2,4-Difluoro Analogs. This assay detects if the compound forms a Quinone Methide.

Modifications to Protocol A:

  • Add Trapping Agent: Supplement the incubation mixture with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) .

  • Analysis: In LC-MS/MS, scan for:

    • Neutral Loss: 129 Da (Pyroglutamic acid loss from GSH adducts).

    • Precursor Ion Scan: Search for

      
       (GSH addition + defluorination).
      

Part 3: Comparative Data & Decision Framework

Case Study Analysis

In a study of radiolabeled quinazolines targeting EGFR, researchers compared 2-, 3-, and 4-fluoroanilino analogs.

  • Observation: The 4-fluoro analog (mimicking the para-block in 2,4-difluoro) underwent rapid defluorination in hepatocytes, rendering it metabolically unstable.[1]

  • Result: The 2-fluoro and 3-fluoro analogs (and by extension, the 2,3-difluoro motif) exhibited superior stability because the C-F bond at the meta or ortho position is electronically less susceptible to oxidative cleavage than the para position [1].

Decision Matrix

Use the following table to select the optimal substitution pattern for your lead series.

If your lead compound...[2][3][4]Recommended AnalogRationale
Has a metabolic soft spot at the para-position 2,4-Difluoro Blocks the primary site of metabolism. Must run GSH trapping to rule out toxicity.
Shows CYP3A4 time-dependent inhibition (TDI) 2,3-Difluoro 2,4-difluoro often correlates with higher TDI due to mechanism-based inactivation.
Requires lower lipophilicity (

)
2,3-Difluoro Often slightly less lipophilic than 2,4-analogs due to dipole moment vectors.
Is a benzyl-amine or benzyl-ether 2,3-Difluoro High risk of ipso-substitution/QM formation for 2,4-analogs in these scaffolds.
Workflow Visualization

DecisionTree Start Start: Benzyl Ring Optimization Q1 Is the Para-position the primary metabolic soft spot? Start->Q1 Yes Yes Q1->Yes High Clearance No No Q1->No Stable Para-H Try24 Test 2,4-Difluoro Yes->Try24 Try23 Test 2,3-Difluoro No->Try23 CheckGSH Run GSH Trapping Assay Try24->CheckGSH ResultGSH GSH Adducts Found? CheckGSH->ResultGSH Switch Switch to 2,3-Difluoro (or 2-Fluoro-4-Chloro) ResultGSH->Switch Yes (Toxic Risk) Keep Advance 2,4-Difluoro ResultGSH->Keep No (Safe)

Figure 2: Decision tree for selecting between 2,3- and 2,4-difluoro analogs based on metabolic liability.

References

  • Disselhorst, J. A., et al. (2010). "Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes." Journal of Nuclear Medicine, 51(1), 142-149. Link

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Validation

Azetidine vs. Pyrrolidine: A Comparative Guide to Conformational Restriction in Drug Design

Introduction In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacological profile of a drug candidate. Among the plethora of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacological profile of a drug candidate. Among the plethora of choices, the four-membered azetidine and five-membered pyrrolidine rings are frequently employed as strategic design elements. Historically, pyrrolidines have been more common, but recent advances in synthetic methodologies have brought azetidines to the forefront of pharmaceutical innovation.[1] This guide provides an in-depth, data-driven comparison of the conformational properties of azetidine and pyrrolidine, offering researchers, scientists, and drug development professionals a clear understanding of their respective strengths and liabilities. By dissecting their intrinsic conformational restrictions, we aim to illuminate the causality behind choosing one scaffold over the other to achieve desired therapeutic outcomes.

The Tale of Two Rings: Fundamental Conformational Differences

The core distinction between azetidine and pyrrolidine lies in their inherent ring strain and the resulting conformational flexibility. This fundamental difference dictates how each scaffold presents its substituents in three-dimensional space, ultimately influencing interactions with biological targets.

Azetidine: The Rigid Contender

The four-membered azetidine ring is characterized by significant ring strain, which forces it to adopt a non-planar, puckered conformation to alleviate this strain.[2] This puckering is not a fluid motion but rather an equilibrium between two energetically similar puckered states. The energy barrier to inversion between these states is relatively high, rendering the azetidine ring significantly more rigid than its five-membered counterpart. This rigidity reduces the conformational flexibility of molecules containing this scaffold.[3]

The geometry of the azetidine ring can be described by a dihedral angle, which for an unsubstituted azetidine in the gas phase is approximately 37°.[2] Substituents on the ring, particularly at the 3-position, have a profound impact on the preferred pucker, often favoring a pseudo-equatorial orientation to minimize steric hindrance.[2] This inherent rigidity makes azetidine an excellent scaffold for precisely positioning substituents in a well-defined vector, a crucial feature for optimizing interactions within a target's binding pocket.[1]

Caption: Azetidine ring inversion between two puckered conformers.

Pyrrolidine: The Flexible Adaptor

In contrast to the rigidity of azetidine, the five-membered pyrrolidine ring is known for its considerable conformational flexibility.[4] It exists in a continuous series of non-planar conformations, primarily described as "envelope" and "twist" forms.[5][6] The energy barrier between these conformers is very low, allowing for a rapid interconversion process known as pseudorotation.[7] This dynamic nature means that pyrrolidine can readily adapt its shape to fit the contours of a binding site, exploring a wider range of conformational space.[4]

The specific puckering mode of a substituted pyrrolidine can be influenced by the nature and position of its substituents.[5][8][9] For instance, electronegative substituents at the 4-position can favor a particular pucker.[5] This ability to control the preferred conformation, while still retaining a degree of flexibility, makes pyrrolidine a versatile scaffold in drug design.[4]

Caption: The low-energy pseudorotation pathway of the pyrrolidine ring.

Head-to-Head Comparison: A Quantitative Look at Conformational Restriction

ParameterAzetidinePyrrolidineImplication in Drug Design
Ring Size 4-membered5-memberedInfluences ring strain and bond angles.
Conformational Flexibility Rigid, puckeredFlexible, pseudorotationAzetidine offers precise vector positioning; pyrrolidine allows for binding site adaptation.
Energy Barrier to Inversion/Pseudorotation HigherVery Low (~0.7-0.8 kcal/mol)[7]Azetidine "locks" conformations; pyrrolidine rapidly interconverts.
Substituent Orientation Pseudo-axial/Pseudo-equatorial, less dynamicAxial/Equatorial, more dynamicSubstituent effects on conformation are more pronounced and stable in azetidines.

Implications in Drug Design and Medicinal Chemistry

The choice between an azetidine and a pyrrolidine scaffold has profound consequences for a molecule's biological activity, pharmacokinetic properties, and overall drug-like characteristics.

Azetidine's Advantage: Pre-organization and Novelty

The conformational rigidity of the azetidine ring can be a significant advantage in drug design. By "pre-organizing" the substituents in a specific, bioactive conformation, the entropic penalty of binding to a target can be reduced, potentially leading to higher affinity. This is particularly valuable in structure-activity relationship (SAR) studies, where precise control over substituent vectors is desired.[1] Furthermore, the relative novelty of azetidine-containing drugs offers opportunities for new intellectual property.[10]

Pyrrolidine's Power: Versatility and Bioisosterism

The flexibility of the pyrrolidine ring allows it to act as a versatile scaffold that can be tailored to a wide range of biological targets.[4] Its ability to mimic the conformation of proline makes it a valuable building block in peptidomimetics.[5] The conformational landscape of pyrrolidine can be fine-tuned through substitution, allowing for the optimization of binding interactions.[9]

Experimental Approaches for Conformational Analysis

Determining the precise conformation of azetidine and pyrrolidine derivatives is crucial for understanding their structure-activity relationships. A combination of experimental and computational techniques is typically employed.

Experimental Workflow for Conformational Determination

experimental_workflow cluster_workflow Conformational Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy (1H, 13C, NOE) start->nmr xray Single-Crystal X-ray Diffraction start->xray comp Computational Modeling (DFT, MD) start->comp analysis Data Integration & Conformational Assignment nmr->analysis xray->analysis comp->analysis

Caption: A typical workflow for determining the conformation of cyclic molecules.

Key Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the solution-state conformation and dynamics of the heterocyclic ring.

  • Methodology:

    • Dissolve a high-purity sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Perform 2D NMR experiments, such as COSY and HSQC, to assign all proton and carbon signals.

    • Measure the coupling constants (J-values) between vicinal protons in the ¹H NMR spectrum. For azetidines, the magnitude of ³J can provide information about the dihedral angles and ring pucker.[11]

    • Acquire a 2D Nuclear Overhauser Effect (NOE) spectrum (NOESY or ROESY). The presence of through-space NOE correlations between protons on different parts of the ring can reveal their spatial proximity and thus the ring's conformation.[11] For example, strong NOEs between 1,3-diaxial protons are indicative of a specific puckered conformation.

  • Trustworthiness: The combination of coupling constant analysis and NOE data provides a robust, self-validating system for determining the predominant solution-state conformation.

2. Single-Crystal X-ray Diffraction

  • Objective: To obtain a precise and unambiguous determination of the solid-state conformation.

  • Methodology:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[2]

    • Mount a suitable crystal on a goniometer head and cool it under a stream of liquid nitrogen.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using specialized software. The output will be a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles that define the ring conformation.

  • Trustworthiness: X-ray crystallography provides the "gold standard" for molecular structure determination in the solid state.[2]

Conclusion

The choice between an azetidine and a pyrrolidine scaffold is a strategic decision in drug design, with each offering distinct advantages based on their inherent conformational properties. Azetidine provides a rigid framework for precise substituent positioning, which can enhance binding affinity through pre-organization. In contrast, the flexibility of pyrrolidine allows for conformational adaptability to a target's binding site. A thorough understanding of these conformational differences, supported by robust experimental and computational analysis, is paramount for rationally designing next-generation therapeutics with improved efficacy and safety profiles.

References

  • PubMed. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Available from: [Link].

  • ACS Publications. Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments | The Journal of Physical Chemistry A. Available from: [Link].

  • RSC Publishing. Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular. Available from: [Link].

  • ACS Publications. Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines | The Journal of Organic Chemistry. Available from: [Link].

  • PubMed. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Available from: [Link].

  • ACS Publications. Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments | The Journal of Physical Chemistry A. Available from: [Link].

  • Crossref. Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. Available from: [Link].

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available from: [Link].

  • ACS Publications. Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy | Macromolecules. Available from: [Link].

  • PubMed. Conformational preferences of proline analogues with different ring size. Available from: [Link].

  • ACS Publications. Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B. Available from: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Ring pseudorotation in pyrrolidine N-oxyl radicals: an analysis of 13C-hyperfine structure of EPR spectra. Available from: [Link].

  • PubMed. Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Available from: [Link].

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link].

  • JYX. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Available from: [Link].

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link].

  • RSC Publishing. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. Available from: [Link].

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link].

  • ACS Publications. A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Journal of Medicinal Chemistry. Available from: [Link].

  • RSC Publishing. Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl). Available from: [Link].

  • Taylor & Francis. Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Available from: [Link].

  • Organic Chemistry Frontiers (RSC Publishing). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude. Available from: [Link].

  • PMC. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Available from: [Link].

  • Journal of the American Chemical Society. A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Available from: [Link].

  • LOCKSS: Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. Available from: [Link].

  • ResearchGate. Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF. Available from: [Link].

  • PMC. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Available from: [Link].

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link].

  • Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available from: [Link].

  • Research Collection. Crystal structure analysis of N‐acetylated proline and ring size analogs. Available from: [Link].

  • PMC. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[2][8]-Stevens Rearrangement. Available from: [Link].

  • EPFL. Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. Available from: [Link].

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Comparative

Validating structure of 3-(2,3-Difluorobenzyl)azetidin-3-ol vs N-benzyl isomer

This guide provides a rigorous technical framework for validating the structural identity of 3-(2,3-Difluorobenzyl)azetidin-3-ol (Target) against its most common regioisomer, N-(2,3-Difluorobenzyl)azetidin-3-ol (Impurity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for validating the structural identity of 3-(2,3-Difluorobenzyl)azetidin-3-ol (Target) against its most common regioisomer, N-(2,3-Difluorobenzyl)azetidin-3-ol (Impurity).

Executive Summary

In the development of azetidine-based pharmacophores, regiochemical ambiguity is a critical risk. The synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol (Compound A) often utilizes N-protected azetidin-3-one precursors. However, process deviations or alternative routes involving nucleophilic displacement on 2,3-difluorobenzyl halides can yield the thermodynamically stable N-benzyl isomer (Compound B) .

Misidentification between these two isomers leads to catastrophic failures in Structure-Activity Relationship (SAR) models due to the distinct hydrogen-bonding vectors (tertiary vs. secondary alcohol) and basicity profiles (secondary vs. tertiary amine). This guide establishes a self-validating analytical workflow to definitively distinguish the target from its isomer.

Structural & Synthetic Divergence[1]

To validate the structure, one must first understand the causal origin of the isomers. The structural difference lies in the connectivity of the benzyl moiety and the resulting saturation of the C3 position.

FeatureTarget: 3-(2,3-Difluorobenzyl)azetidin-3-olIsomer: N-(2,3-Difluorobenzyl)azetidin-3-ol
Structure Type C-Alkylated N-Alkylated
Amine Type Secondary (

) Amine
Tertiary (

) Amine
Alcohol Type Tertiary (

) Alcohol
Secondary (

) Alcohol
C3 Hybridization Quaternary Carbon (No H attached)Methine Carbon (1 H attached)
Synthetic Origin Grignard/Lithium addition to Azetidin-3-oneNucleophilic substitution on Azetidin-3-ol
Synthetic Pathways Diagram

The following diagram illustrates the mechanistic divergence that leads to these two distinct structures.

SynthesisPathways Start1 N-Boc-Azetidin-3-one Reagent1 2,3-Difluorobenzyl-MgBr (Grignard Addition) Target TARGET (Compound A) 3-(2,3-Difluorobenzyl)azetidin-3-ol (C-Alkylated) Start1->Target 1. Nucleophilic Addition 2. Deprotection Start2 Azetidin-3-ol (Free Base or HCl) Reagent2 2,3-Difluorobenzyl Bromide (SN2 Alkylation) Isomer ISOMER (Compound B) N-(2,3-Difluorobenzyl)azetidin-3-ol (N-Alkylated) Start2->Isomer N-Alkylation (Base)

Figure 1: Mechanistic origins of the C-alkylated target versus the N-alkylated impurity.

Analytical Validation Protocols

The following protocols rely on Nuclear Magnetic Resonance (NMR) as the primary definitive tool, supported by Mass Spectrometry (MS) .

Protocol A: 1H and 13C NMR Validation (The "Smoking Gun")

The most robust distinction is the presence or absence of the proton at the C3 position of the azetidine ring.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in 600 µL of DMSO-d6 (preferred for clear OH signals) or CD3OD .

  • Ensure the sample is free of paramagnetic impurities (filter if necessary).

Data Interpretation Table:

SignalTarget (Compound A)Isomer (Compound B)[1]Diagnostic Logic
H3 (Azetidine) ABSENT Present (~4.4 - 4.7 ppm) Primary Validator. The target has no proton at C3. The isomer shows a quintet-like methine signal.
C3 (Carbon) Quaternary (~70-75 ppm) Methine (~60-65 ppm) Confirmed by DEPT-135. Target C3 disappears; Isomer C3 points up (CH).
Benzylic CH2 Singlet (~2.9 - 3.1 ppm)Singlet (~3.6 - 3.9 ppm)N-benzyl protons are more deshielded (downfield) due to direct N-attachment.
Azetidine Ring (H2/H4) AB System or Singlet (approx 4H)Multiplets (approx 4H)Target H2/H4 are often simpler due to symmetry, unless chiral induction occurs.

Expert Insight: In the Target , the benzylic methylene protons are attached to a quaternary carbon. In the Isomer , they are attached to the nitrogen.[2] While chemical shifts vary with solvent, the DEPT-135 experiment is self-validating:

  • Target: The C3 signal (approx 72 ppm) will vanish in DEPT-135 (Quaternary).

  • Isomer: The C3 signal (approx 63 ppm) will be positive in DEPT-135 (CH).

Protocol B: Mass Spectrometry (Fragmentation)

While the molecular ion (


) is identical, the fragmentation pathways differ due to the stability of the resulting carbocations.
  • Target (Tertiary Alcohol): Prone to dehydration (

    
    ). The benzyl group is firmly attached to the carbon framework.
    
  • Isomer (N-Benzyl): The C-N bond is the "weak link". Expect a dominant Tropylium ion (m/z 127 for difluorobenzyl) or benzyl cation peak due to alpha-cleavage or inductive cleavage at the nitrogen.

Decision Tree Workflow

Use this logic flow to experimentally validate your batch.

ValidationLogic Start Isolate Product (White Solid/Oil) Step1 Run 1H NMR & DEPT-135 (DMSO-d6) Start->Step1 Decision1 Is there a Methine (CH) signal at C3 (~4.5ppm)? Step1->Decision1 ResultIsomer IDENTIFIED: Isomer B (N-Benzyl) Decision1->ResultIsomer Yes (H3 Present) Step2 Check DEPT-135 C3 Signal Decision1->Step2 No (H3 Absent) Decision2 Does C3 signal (~70-75ppm) DISAPPEAR? Step2->Decision2 ResultTarget VALIDATED: Target A (3-Substituted) Decision2->ResultTarget Yes (Quaternary) ResultUnknown UNKNOWN / MIXTURE Check Synthesis Decision2->ResultUnknown No (CH or CH2)

Figure 2: Analytical decision tree for definitive structural assignment.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Lough, W. J., & Wainer, I. W. (1995). High Performance Liquid Chromatography: Fundamental Principles and Practice. CRC Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Couty, F., & Evano, G. (2006). "Synthesis of azetidines and their application in organic synthesis." Organic Preparations and Procedures International, 38(5), 427-465. (Comprehensive review on azetidine synthesis and regioselectivity).

Sources

Safety & Regulatory Compliance

Safety

3-(2,3-Difluorobenzyl)azetidin-3-ol proper disposal procedures

Topic: 3-(2,3-Difluorobenzyl)azetidin-3-ol Proper Disposal Procedures Executive Summary 3-(2,3-Difluorobenzyl)azetidin-3-ol is a fluorinated, nitrogen-containing heterocyclic compound used primarily as a pharmaceutical b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2,3-Difluorobenzyl)azetidin-3-ol Proper Disposal Procedures

Executive Summary

3-(2,3-Difluorobenzyl)azetidin-3-ol is a fluorinated, nitrogen-containing heterocyclic compound used primarily as a pharmaceutical building block.[1] For disposal purposes, it must be classified as Halogenated Organic Waste . Due to the presence of the fluorine atoms and the strained azetidine ring, it requires high-temperature incineration with flue gas scrubbing to manage hydrofluoric acid (HF) generation. Do not dispose of down the drain.

Chemical Profile & Waste Classification

To ensure safe disposal, one must understand the functional groups that dictate the waste stream.

FeatureChemical ComponentDisposal Implication
Core Structure Azetidine Ring (4-membered amine)Potentially reactive; classify as a basic organic amine.
Halogenation 2,3-Difluorobenzyl groupMandatory Segregation: Must go into Halogenated Waste streams. Incineration releases HF.
Functionality Tertiary Alcohol (3-ol)Increases polarity; generally stable but contributes to organic load.
Physical State Solid (typically)Dispose of as solid hazardous waste or dissolve in compatible halogenated solvent.

Waste Code Assignment (RCRA/EPA Analog): While a specific waste code may not exist for this exact CAS, it falls under P-listed or U-listed characteristics if treated as a generic toxic organic. Most facilities default to:

  • D001 (Ignitable, if in solvent)

  • Halogenated Organic Waste (Non-specific)

Hazard Identification & Safety Precautions

Treat this compound as a Hazardous Chemical based on structural analogs (e.g., Azetidin-3-ol HCl).

  • Health Hazards :

    • Skin/Eye Irritant : Causes severe irritation upon contact.

    • Acute Toxicity : Harmful if swallowed or inhaled.[2]

    • Respiratory Sensitizer : Dust may cause respiratory distress.

  • Reactivity :

    • Incompatible with Strong Acids : Exothermic reaction (salt formation).

    • Incompatible with Oxidizers : Potential fire hazard.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

Objective : Prevent cross-contamination and dangerous reactions in the waste drum.

  • Isolate the Material : Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is relabeled as "Halogenated."

  • Quenching (Only if reactive residues exist) :

    • If the material is in a reactive reaction mixture, quench carefully with a dilute buffer or water before transferring to waste.

    • Note: Pure 3-(2,3-Difluorobenzyl)azetidin-3-ol does not typically require quenching if it is chemically stable.

Phase 2: Packaging & Labeling
  • Solids : Place the solid substance in a sealable, chemically resistant container (HDPE or Glass).

    • Label: "Hazardous Waste - Solid - Toxic - Halogenated."

  • Liquids (Mother Liquors) : Collect in a designated Halogenated Solvent carboy (e.g., with Dichloromethane or Chloroform waste).

    • Label: "Hazardous Waste - Halogenated Solvent."

Phase 3: Waste Stream Decision Tree

WasteDecision Start Waste Material: 3-(2,3-Difluorobenzyl)azetidin-3-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged / Sealed Jar) Solid->SolidBin Pack directly LiquidCheck Solvent Type? Liquid->LiquidCheck HaloBin Halogenated Waste Carboy (Green Label) LiquidCheck->HaloBin Contains DCM/Chloroform NonHaloBin Non-Halogenated Carboy LiquidCheck->NonHaloBin Contains Acetone/EtOH Error STOP: Do not mix. Transfer to Halogenated. NonHaloBin->Error Compound is Fluorinated Error->HaloBin

Figure 1: Decision logic for segregating fluorinated azetidine waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated compound often mandates classification as halogenated waste depending on concentration thresholds.

Operational Disposal Workflow

This workflow ensures compliance from the laboratory bench to the final incineration facility.

DisposalWorkflow Generation Waste Generation (Synthesis/Purification) Collection Collection in Satellite Accumulation Area (SAA) Container: HDPE or Glass Generation->Collection Segregate Tagging Apply Hazardous Waste Tag Must list: '3-(2,3-Difluorobenzyl)azetidin-3-ol' Check: 'Halogenated' Collection->Tagging Full Description Storage Temporary Storage < 90 Days (Large Qty) or Indefinite (SAA) Tagging->Storage Pickup EHS / Contractor Pickup Storage->Pickup Treatment High-Temp Incineration (>1100°C with Scrubber) Pickup->Treatment Off-site

Figure 2: End-to-end operational workflow for the disposal of fluorinated research chemicals.

Emergency Procedures (Spill Control)

In the event of a spill during the disposal process, follow these immediate actions:

  • Evacuate & Ventilate : The azetidine moiety can be volatile and irritating.[3] Clear the area.

  • PPE : Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment :

    • Solids : Cover with a damp paper towel to prevent dust, then sweep into a container.

    • Liquids : Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is unknown.

  • Decontamination : Wipe the surface with a mild soap solution. Collect all cleanup materials as Halogenated Hazardous Waste .

References

  • University of Barcelona . (2020). Hazardous Laboratory Waste Classification: Halogenated Compounds. Retrieved from [Link][4]

Sources

Handling

Personal protective equipment for handling 3-(2,3-Difluorobenzyl)azetidin-3-ol

Executive Safety Summary Compound Class: Functionalized Azetidine / Fluorinated Building Block Control Band: Band 3 (High Containment) Rationale: While specific toxicological data (LD50) for this exact catalog item is of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Functionalized Azetidine / Fluorinated Building Block Control Band: Band 3 (High Containment) Rationale: While specific toxicological data (LD50) for this exact catalog item is often limited, the structural combination of a strained azetidine ring (potential alkylating agent) and a lipophilic difluorobenzyl group (enhanced dermal absorption) necessitates handling this compound as a Potent/Unknown Hazard .

Immediate Action Required:

  • Do NOT handle on an open bench.

  • Do NOT use standard latex gloves.

  • Segregate waste into Halogenated Organic streams.

Hazard Architecture & Risk Assessment

As scientists, we do not rely solely on generic Safety Data Sheets (SDS); we analyze the Structure-Activity Relationship (SAR) to predict risk.

Structural MoietyAssociated RiskMitigation Strategy
Azetidine Ring Ring Strain / Alkylation: Azetidines are four-membered nitrogen heterocycles. While 3-substitution stabilizes them relative to aziridines, they remain susceptible to ring-opening reactions, particularly in acidic media, potentially acting as DNA alkylators [1].Strict Inhalation Control: Use ISO Class 5 containment (Fume Hood) to prevent respiratory exposure to aerosols.
Difluorobenzyl Group Lipophilicity: The fluorine atoms increase the compound's lipophilicity (

), facilitating rapid permeation through the stratum corneum (skin barrier) [2].
Dermal Barrier: Standard nitrile gloves may have reduced breakthrough times. Double-gloving is mandatory.
Free Secondary Amine Sensitization: The azetidine nitrogen is basic and nucleophilic, posing a risk of chemical burns or sensitization upon mucous membrane contact.Eye Protection: Chemical splash goggles are preferred over safety glasses for liquid handling.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We assume the primary barrier (engineering control) could fail.

A. Respiratory Protection[1][2][3][4][5][6][7][8][9]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary Control (Outside Hood): If weighing requires removal from the hood (not recommended), use a P100/OV (Organic Vapor) half-face respirator. Surgical masks provide ZERO protection against organic vapors.

B. Dermal Protection (Gloves)
  • Standard Handling (Solid/Powder):

    • Inner Layer: Nitrile (2.5 mil) - Visual indicator for tears.

    • Outer Layer: Nitrile (4-5 mil) - Extended cuff (over lab coat sleeve).

  • Solution Handling (DCM/DMF/DMSO):

    • Requirement: If dissolved in penetrating solvents (e.g., Dichloromethane), standard nitrile degrades in <5 minutes.

    • Protocol: Use Silver Shield™ (Laminate) or Viton® gloves for stock solution preparation.

C. Ocular Protection[5][7][10]
  • Mandatory: ANSI Z87.1 Chemical Splash Goggles.

  • Prohibited: Contact lenses should not be worn without sealed goggles, as vapors can concentrate behind the lens.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Azetidine salts can be electrostatic.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Tare Weighing: Tare the vial with the cap on. Open the vial only inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

Phase 2: Solubilization
  • Solvent Choice: When dissolving in DMSO or Methanol, add solvent slowly.

  • Exotherm Check: Although 3-hydroxy azetidines are relatively stable, the basic nitrogen can generate mild heat upon protonation if acidic solvents are used.

  • Venting: Do not seal the vial immediately if an exotherm is observed. Allow equilibration.

Phase 3: Reaction Setup
  • Incompatibility: Avoid strong Lewis acids or oxidizing agents unless controlled. These can trigger rapid ring-opening polymerization.

  • Labeling: Label all flasks "High Potency - Azetidine."

Visual Workflows (Graphviz)

Diagram 1: PPE Decision Tree

This logic gate ensures you select the correct protection based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 3-(2,3-Difluorobenzyl)azetidin-3-ol State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid EngControl_S Engineering: Fume Hood Required Solid->EngControl_S Solvent_Check Is Solvent DCM, DMF, or DMSO? Liquid->Solvent_Check Gloves_S Gloves: Double Nitrile (4 mil outer) EngControl_S->Gloves_S Gloves_L_High Gloves: Silver Shield / Laminate Solvent_Check->Gloves_L_High Yes Gloves_L_Low Gloves: Double Nitrile (Change every 15 mins) Solvent_Check->Gloves_L_Low No (e.g., Water/Ethanol)

Caption: Decision matrix for selecting glove material based on carrier solvent permeation risks.

Diagram 2: Emergency Spill Response

Immediate actions to take in case of containment breach.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<500mg) in Hood Assess->Minor Major Major or Outside Hood Assess->Major Action_Minor 1. Cover with absorbent pads 2. Wipe with 10% Bleach (Deactivate Amine) 3. Double bag as Halogenated Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Post 'Do Not Enter' Sign 3. Call EHS / HazMat Team Major->Action_Major

Caption: Protocol for distinguishing between self-remediable spills and evacuation events.

Waste Management & Disposal

Proper disposal is critical due to the Carbon-Fluorine (C-F) bond, which does not degrade in standard biological wastewater treatment and can corrode standard incinerators if not sorted correctly.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly list "Fluorinated Organics" on the waste tag.

  • Decontamination: Glassware should be rinsed with a dilute acidic solution (e.g., 1N HCl) to protonate the azetidine nitrogen (rendering it non-volatile salt form) before final solvent wash [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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